Azacyclododecan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
azacyclododecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-11/h1-10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNNDGVVMCZKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCNC(=O)CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25747-65-3 | |
| Record name | Azacyclododecan-2-one, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70501418 | |
| Record name | 1-Azacyclododecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-71-7 | |
| Record name | 1-Azacyclododecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Azacyclododecan-2-one from Cyclododecanone: A Technical Guide
Introduction
Azacyclododecan-2-one, more commonly known as laurolactam, is a macrocyclic lactam of significant industrial importance. It serves as the primary monomer for the production of Polyamide 12 (Nylon-12), a high-performance engineering thermoplastic.[1][2] Nylon-12 is valued for its excellent mechanical properties, chemical resistance, low water absorption, and dimensional stability, making it suitable for demanding applications in the automotive, electronics, and medical industries.
The principal and most established industrial route to laurolactam begins with cyclododecanone.[1] The synthesis involves a two-step process: the oximation of cyclododecanone to form cyclododecanone oxime, followed by the Beckmann rearrangement of the oxime to yield the target lactam.[1][3][4] This guide provides an in-depth overview of this synthetic pathway, detailing experimental protocols, quantitative data, and the underlying chemical principles for researchers and professionals in chemical and pharmaceutical development.
Overall Synthetic Pathway
The conversion of cyclododecanone to this compound is a straightforward ring-expansion reaction. The process introduces a nitrogen atom into the cyclic backbone, transforming the 12-membered carbocycle into a 13-membered lactam.
Caption: Two-step synthesis of Laurolactam from Cyclododecanone.
Step 1: Oximation of Cyclododecanone
The initial step involves the reaction of cyclododecanone with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base to form cyclododecanone oxime. This is a classic condensation reaction between a ketone and hydroxylamine.
Experimental Protocol: Synthesis of Cyclododecanone Oxime
This protocol is adapted from established laboratory procedures.[5]
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.
-
Addition of Oximation Agents : To the stirred solution, add 0.6 g of hydroxylamine hydrochloride followed by 25 mL of deionized water. Finally, add 15 mL of a 10% (w/w) aqueous sodium hydroxide solution.
-
Reaction : Heat the mixture to reflux (approximately 100°C) using a heating mantle. The reaction is typically rapid and can be completed in under an hour.[5]
-
Workup and Isolation : After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the oxime product.
-
Purification : Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water to remove any residual salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure cyclododecanone oxime.[5]
Step 2: Beckmann Rearrangement
The Beckmann rearrangement is the cornerstone of this synthesis, converting the cyclododecanone oxime into this compound.[6] This acid-catalyzed rearrangement involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, resulting in ring expansion.[6][7] While classically performed with strong acids like fuming sulfuric acid or oleum[8][9], modern methods often employ milder and more selective catalytic systems.
Experimental Protocol: Synthesis of this compound (Laurolactam)
This protocol utilizes a "green" catalytic system of cyanuric chloride and zinc chloride in acetonitrile, which has been shown to be highly effective.[5][10]
-
Catalyst Solution Preparation : Prepare a stock solution by dissolving 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride in 12 mL of acetonitrile.
-
Reaction Setup : To a round-bottom flask, add the recrystallized cyclododecanone oxime obtained from Step 1. Add the 12 mL of the prepared catalyst solution.
-
Reaction : Attach a reflux condenser and heat the solution to reflux (approximately 82°C) for about 60 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the oxime spot and the appearance of the more polar lactam product.[5]
-
Workup and Extraction : Upon completion, cool the reaction mixture. Quantitatively transfer the mixture to a separatory funnel and extract the product with three 15 mL portions of ethyl acetate.[5]
-
Drying and Isolation : Combine the organic layers and dry over anhydrous magnesium sulfate for approximately ten minutes. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification : The final product can be purified by recrystallization to obtain a white, crystalline solid.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of Laurolactam.
Quantitative Data Summary
The efficiency of the synthesis is high, with excellent yields reported for both steps under laboratory conditions.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature | Time | Reported Yield | Product Melting Point |
|---|---|---|---|---|---|---|
| 1 | Oximation | Cyclododecanone, NH₂OH·HCl, NaOH | 100°C (Reflux) | < 1 hour | ~95%[5] | 132-133°C[5] |
| 2 | Beckmann Rearrangement | Cyclododecanone Oxime, Cyanuric Chloride, ZnCl₂ | 82°C (Reflux) | ~1 hour | ~90%[5] | 152.5°C[1] |
Table 2: Comparison of Catalytic Systems for Beckmann Rearrangement
| Catalyst System | Solvent | Temperature | Key Advantages | Reference |
|---|---|---|---|---|
| Fuming Sulfuric Acid / Oleum | Neat | > 70°C | Classical industrial method, high conversion. | [8][9] |
| Cyanuric Chloride / ZnCl₂ | Acetonitrile | 82°C | High yield, mild conditions, "green" alternative. | [5][10] |
| Chlorosilanes (e.g., SiCl₄) | Hydrocarbon (e.g., Cyclohexane) | 100°C | Effective catalytic activity. | [11] |
| Methanesulfonic Acid | Neat | 120-140°C | Overcomes issues of substrate deposition. | [12] |
| Solid Acid Catalysts (e.g., Zeolites) | Varies (Gas or Liquid Phase) | High (e.g., 350°C) | Heterogeneous catalysis, potential for continuous processes. |[8] |
Alternative Synthetic Route: Schmidt Reaction
While the Beckmann rearrangement is the dominant method, this compound can also be synthesized directly from cyclododecanone via the Schmidt reaction. This one-step process involves reacting the ketone with hydrazoic acid (often generated in situ from sodium azide and a strong acid) to yield the lactam.
A reported procedure involves mixing cyclododecanone with sodium azide in ethyl acetate, followed by the slow addition of concentrated sulfuric acid and refluxing for 2 hours. This method has been reported to produce laurolactam with a yield as high as 98%.[13] However, the use of azides requires stringent safety precautions due to their potential toxicity and explosive nature.
References
- 1. Laurolactam - Wikipedia [en.wikipedia.org]
- 2. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. scribd.com [scribd.com]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. GB1072714A - Process for the production of laurin lactam - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. EP0989118B1 - Process for the preparation of lauryllactam - Google Patents [patents.google.com]
- 13. Azacyclotridecan-2-one synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Lauryl Lactam
For Researchers, Scientists, and Drug Development Professionals
Lauryl lactam, also known as azacyclotridecan-2-one, is a macrocyclic lactam that serves as a critical monomer for the production of high-performance polymers, most notably Nylon-12.[1][2] Its distinct physical and chemical characteristics are pivotal to its synthesis, purification, polymerization behavior, and the ultimate properties of the resulting polyamide materials. This guide provides a comprehensive technical overview of the fundamental properties of lauryl lactam, detailed experimental methodologies, and visual representations of its key chemical transformations.
Physical Properties of Lauryl Lactam
Lauryl lactam is a crystalline solid, appearing as a white to off-white or beige substance at room temperature.[1][3][4] It is characterized by its limited solubility in water and good solubility in a range of organic solvents.[1][3]
Table 1: General and Molar Properties of Lauryl Lactam
| Property | Value | Source(s) |
| CAS Number | 947-04-6 | [2][3][4] |
| Molecular Formula | C₁₂H₂₃NO | [2][4][5] |
| Molecular Weight | 197.32 g/mol | [2][4][5] |
| Appearance | White to off-white or beige crystalline solid | [1][3][4] |
Table 2: Thermal Properties of Lauryl Lactam
| Property | Value | Source(s) |
| Melting Point | 150-153 °C | [4][6][] |
| Boiling Point | 314.9 °C at 760 mmHg | [2][6][8] |
| Flash Point | 188.2 - 195 °C | [2][4][6] |
| Autoignition Temperature | 320 to 330 °C | [2] |
Table 3: Density and Solubility of Lauryl Lactam
| Property | Value | Source(s) |
| Density | 0.884 - 0.9415 g/cm³ (solid) | [1][4][6] |
| Water Solubility | Virtually insoluble (0.03 wt%, 223 mg/L at 20°C) | [1][2][4][6] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane | [1][3] |
Table 4: Other Physicochemical Properties of Lauryl Lactam
| Property | Value | Source(s) |
| Vapor Pressure | 0.00000731 - 0.000453 mmHg at 20-25°C | [6][9] |
| LogP (Octanol-Water Partition Coefficient) | 2.71 - 3.346 | [4][6] |
| pKa | 16.91 ± 0.20 (Predicted) | [4][6] |
Chemical Properties and Reactivity
The chemical behavior of lauryl lactam is dominated by the reactivity of its amide functional group within a large, 12-membered ring. While stable under normal conditions, it can undergo hydrolysis in the presence of strong acids or bases.[3] The most significant chemical reaction of lauryl lactam is its ring-opening polymerization to produce Polyamide-12 (Nylon-12).[1][2] This polymerization can be initiated cationically, anionically, or hydrolytically at high temperatures and pressures.[1]
Industrially, lauryl lactam is synthesized from cyclododecatriene.[2] The process involves the hydrogenation of cyclododecatriene to cyclododecane, which is then oxidized to a mixture of cyclododecanol and cyclododecanone. This mixture is subsequently dehydrogenated to yield cyclododecanone. The cyclododecanone is then reacted with hydroxylamine to form cyclododecanone oxime. The final step is a Beckmann rearrangement of the oxime in the presence of a strong acid to yield lauryl lactam.[1][2] An alternative route involves the photonitrosation of cyclododecane.[2]
The ring-opening polymerization of lauryl lactam is a crucial industrial process for the production of Nylon-12.[10] In hydrolytic polymerization, water initiates the opening of the lactam ring to form 12-aminododecanoic acid. This amino acid then reacts with other lauryl lactam monomers, propagating the polymer chain.[4][11] Anionic polymerization is another efficient method, often initiated by a strong base like sodium hydride, which deprotonates the lactam to form a reactive lactamate anion. An activator, such as an N-acyllactam, is typically used to accelerate this process.[12]
References
- 1. Laurolactam | 947-04-6 | Benchchem [benchchem.com]
- 2. Laurolactam - Wikipedia [en.wikipedia.org]
- 3. CAS 947-04-6: Laurolactam | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Laurolactam | 947-04-6 [smolecule.com]
- 6. Laurolactam|lookchem [lookchem.com]
- 8. laurolactam| CAS:#947-04-6 -Letopharm Limited [letopharm.com]
- 9. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Simulation of Hydrolytic Ring Opening Polymerization of Nylon 12 from Laurolactam | Chemical Engineering Transactions [cetjournal.it]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Azacyclododecan-2-one (Laurolactam)
CAS Number: 947-04-6
This technical guide provides a comprehensive overview of Azacyclododecan-2-one, commonly known as Laurolactam. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, polymerization, and applications, with a focus on its role in materials science and as a building block for specialty chemicals.
Physicochemical Properties
Laurolactam is a white to beige crystalline solid at room temperature.[1] It is largely insoluble in water but exhibits solubility in a variety of organic solvents, including ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane.[1][2] The key physicochemical properties of Laurolactam are summarized in the tables below.
Table 1: General and Molar Properties
| Property | Value |
| CAS Number | 947-04-6 |
| IUPAC Name | Azacyclotridecan-2-one |
| Synonyms | Laurolactam, Dodecalactam |
| Molecular Formula | C₁₂H₂₃NO |
| Molecular Weight | 197.32 g/mol [1] |
| Appearance | White to off-white or beige crystalline solid[1] |
Table 2: Thermal Properties
| Property | Value |
| Melting Point | 150-153 °C[1] |
| Boiling Point | 314.9 °C at 760 mmHg[1] |
| Flash Point | 188.2 - 195 °C[1] |
| Autoignition Temperature | 320 to 330 °C |
Table 3: Solubility and Partitioning
| Property | Value |
| Water Solubility | Virtually insoluble (0.03 wt%, 223 mg/L at 20°C)[1] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane[1][2] |
| LogP (Octanol-Water Partition Coefficient) | 2.71 - 3.346[1] |
Table 4: Other Physicochemical Data
| Property | Value |
| Density | 0.884 - 0.9415 g/cm³ (solid)[1] |
| Vapor Pressure | 0.00000731 - 0.000453 mmHg at 20-25°C[1] |
| pKa (Predicted) | 16.91 ± 0.20[1] |
Synthesis of this compound (Laurolactam)
The most prevalent industrial synthesis of Laurolactam is achieved through a Beckmann rearrangement of cyclododecanone oxime.[2][3] The overall process starts from cyclododecatriene.[2]
Experimental Protocol: Synthesis via Beckmann Rearrangement
This protocol details a two-step laboratory-scale synthesis of Laurolactam from cyclododecanone.[4][5]
Step 1: Synthesis of Cyclododecanone Oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.[4][5]
-
Addition of Reagents: To this solution, add 0.6 g of hydroxylamine hydrochloride, 25 mL of deionized water, and 15 mL of a 10% (w/w) aqueous sodium hydroxide solution.[4][5]
-
Reflux: Heat the mixture to reflux (approximately 100°C) with continuous stirring. The reaction is typically complete in about 30 minutes, indicated by the formation of crystals.[4][5]
-
Isolation and Purification: Cool the reaction mixture in an ice-water bath to complete crystallization.[4][5] Filter the crude product using a Buchner funnel and dry it under a vacuum.[4][5] The oxime can be further purified by recrystallization from 95% ethanol and water.[4][5]
Step 2: Beckmann Rearrangement to Laurolactam
-
Reaction Setup: In a clean, dry round-bottom flask with a reflux condenser, place the purified cyclododecanone oxime from the previous step.[4][5]
-
Catalyst and Solvent Addition: Add 12 mL of an acetonitrile solution containing the catalytic system: 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.[4][5]
-
Reflux: Heat the mixture to reflux at approximately 82°C for about 60 minutes.[4][5] Reaction completion can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up and Extraction: After cooling, quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate solution.[4][5] Transfer the mixture to a separatory funnel and extract the product with two 15 mL portions of ethyl acetate.[4][5]
-
Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate.[4] Filter off the drying agent and remove the solvent using a rotary evaporator.[4] The crude Laurolactam can be purified by recrystallization from 95% ethanol.[4]
Ring-Opening Polymerization to Polyamide-12 (Nylon-12)
The primary industrial application of Laurolactam is its use as a monomer for the production of Polyamide-12 (PA-12), a high-performance engineering thermoplastic.[2][3] This is achieved through a ring-opening polymerization, which can be initiated by anionic, cationic, or hydrolytic methods.[2]
Anionic Ring-Opening Polymerization
This method is highly efficient and allows for the rapid production of high molecular weight PA-12.[6] It requires a strong base as an initiator and an N-acyllactam derivative as an activator.[6]
Experimental Protocol: Anionic Polymerization
-
Monomer Preparation: Place a pre-weighed amount of Laurolactam in a three-neck round-bottom flask. Heat the flask under vacuum to melt the monomer and remove any residual moisture. Subsequently, introduce a dry nitrogen atmosphere.[6]
-
Initiator Addition: Under a positive nitrogen pressure, carefully add a calculated amount of sodium hydride (as a 60% dispersion in mineral oil) to the molten Laurolactam with vigorous stirring. Allow the in-situ formation of the sodium lactamate initiator to proceed.[6]
-
Polymerization: Inject the calculated amount of the activator, N-acetyl-laurolactam, into the reaction mixture. Maintain the temperature at 150°C under a continuous nitrogen flow. The viscosity of the mixture will increase significantly as the polymerization progresses.[6]
-
Isolation and Purification: After the desired reaction time, cool the mixture to room temperature. The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent like methanol.[7] The polymer is then washed and dried in a vacuum oven.[6]
Cationic Ring-Opening Polymerization
Cationic polymerization is an alternative route initiated by protic acids (e.g., phosphoric acid) or Lewis acids.[7] The mechanism is believed to involve the O-protonation of the amide group, which activates the monomer for nucleophilic attack.[2][7]
Experimental Protocol: Cationic Polymerization
-
Monomer and Initiator Addition: In a flame-dried Schlenk flask under a nitrogen atmosphere, add a desired amount of dried Laurolactam.[7] Then, add the calculated amount of the cationic initiator, such as 85% orthophosphoric acid.[7]
-
Polymerization: Heat the reaction mixture to 260°C with continuous stirring.[7] Maintain this temperature for several hours (e.g., 5 hours) as the polymerization proceeds and the viscosity increases.[7]
-
Isolation and Purification: Cool the flask to room temperature. The solid polymer is then dissolved in a suitable solvent (e.g., m-cresol), precipitated in methanol, washed with methanol and acetone, and dried under vacuum.[7]
Hydrolytic Ring-Opening Polymerization
This industrial method uses water as the initiator, avoiding catalysts that can be difficult to remove.[8] It is often performed as a continuous process at high temperatures and pressures.[1][8]
Experimental Protocol: Continuous Hydrolytic Polymerization
-
Pre-polymerization: Laurolactam is mixed with 1-10% by weight of water and heated.[1] This mixture is continuously fed into the upper part of a polymerization reaction zone maintained at a temperature between 250°C and 300°C under vapor pressure.[1] The initial ring-opening by water forms 12-aminododecanoic acid.[8]
-
Polycondensation: The pressure is then reduced, and the resulting prepolymer undergoes polycondensation at elevated temperatures (around 250°C) to increase the molecular weight.[2] This stage involves the reaction between the amine and carboxylic acid groups of the 12-aminododecanoic acid monomers, eliminating water.[8]
-
Polyaddition: Polyaddition reactions, where the amino acid reacts with Laurolactam monomers, also contribute to chain growth.[8]
-
Final Polymer: The process is continued until the desired molecular weight and conversion are achieved.[1]
Applications in Research and Drug Development
While the predominant use of Laurolactam is in the production of Nylon-12 for industries such as automotive and textiles, its unique properties also make it a valuable compound in research and drug development.[3][7][9]
-
Biocompatible Materials: Laurolactam-derived polymers are being investigated for the creation of biocompatible materials for medical applications, including implants and tissue engineering scaffolds.[3]
-
Drug Delivery Systems: Polyamide-12, derived from Laurolactam, is explored as a material for developing controlled drug delivery systems, aiming to provide targeted and sustained release of therapeutic agents.[3]
-
Organic Synthesis: The macrocyclic structure and reactive amide bond of Laurolactam make it a versatile building block for synthesizing complex organic molecules.[9] Ring-opening reactions can produce derivatives of 12-aminododecanoic acid, which are useful intermediates for peptide synthesis and the construction of heterocyclic systems found in active pharmaceutical ingredients (APIs).[9]
No direct interaction of Laurolactam with specific biological signaling pathways has been prominently reported in the reviewed literature. Its role in the pharmaceutical and biomedical fields is primarily as a monomer for creating functional polymers with desirable properties for drug delivery and medical device applications.
Safety and Handling
The risk associated with Laurolactam is generally considered to be low.[2] However, as with any chemical, appropriate safety precautions should be taken. It may cause irritation upon contact.[10] In repeated-dose toxicity studies in animals, very high doses were required to elicit adverse effects.[11] There is no evidence of mutagenicity, and it is not considered to be a skin sensitizer.[11]
Conclusion
This compound (Laurolactam) is a commercially significant macrocyclic lactam, primarily serving as the monomer for Polyamide-12. Its synthesis via the Beckmann rearrangement and its subsequent ring-opening polymerization are well-established chemical processes. The resulting polymer, Nylon-12, possesses valuable properties for a wide range of industrial applications. For researchers in drug development and materials science, Laurolactam offers opportunities as a building block for complex molecules and as a monomer for the synthesis of biocompatible polymers for advanced biomedical applications such as controlled drug delivery and tissue engineering.
References
- 1. US5283315A - Continuous hydrolytic polymerization of laurolactam - Google Patents [patents.google.com]
- 2. Laurolactam - Wikipedia [en.wikipedia.org]
- 3. Buy Laurolactam | 947-04-6 [smolecule.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. CAS 947-04-6: Laurolactam | CymitQuimica [cymitquimica.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
The Solubility of Lauryl Lactam in Organic Solvents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of lauryl lactam (also known as azacyclotridecan-2-one), a critical monomer in the production of Polyamide-12 (Nylon-12). An understanding of its solubility in various organic solvents is paramount for its purification, processing, and the development of novel polymerization techniques. This document synthesizes available qualitative and quantitative solubility data, explores the theoretical underpinnings of lauryl lactam's solubility, and provides a detailed experimental protocol for its determination. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a deep, practical understanding of this key industrial chemical.
Introduction to Lauryl Lactam
Lauryl lactam (CAS No. 947-04-6) is a macrocyclic lactam that is a cornerstone in the field of materials science.[1] It is a colorless to beige crystalline solid with a melting point of approximately 152.5 °C.[1][2] The primary industrial significance of lauryl lactam lies in its role as the monomer for the ring-opening polymerization to produce Polyamide-12 (Nylon-12).[1][3] This high-performance polymer is prized for its exceptional mechanical strength, flexibility, and chemical resistance, making it indispensable in the automotive and textile industries.[2]
The purification of lauryl lactam, often achieved through crystallization, and its subsequent polymerization are processes that are fundamentally governed by its solubility characteristics.[3][4] A thorough understanding of its interaction with various organic solvents is therefore not merely academic but a critical factor in process optimization and quality control.
Physicochemical Properties of Lauryl Lactam
A foundational understanding of the physicochemical properties of lauryl lactam is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO |
| Molecular Weight | 197.32 g/mol |
| Appearance | Colorless to beige crystalline solid |
| Melting Point | ~152.5 °C |
| Boiling Point | 314.9±10 °C |
| Water Solubility | Virtually insoluble (<0.1 g / 100g of solution) |
Theoretical Considerations for Solubility
The solubility of lauryl lactam is a complex interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a useful, albeit simplified, guide.[2]
Lauryl lactam possesses a dual chemical nature: a polar amide group capable of acting as both a hydrogen bond donor and acceptor, and a long, nonpolar twelve-carbon aliphatic ring.[7][8][9] This structure dictates its solubility profile.
-
Solvent Polarity: Solvents with a polarity that can effectively solvate both the polar amide and the nonpolar ring will exhibit the highest solubilizing capacity.
-
Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding with the amide group of lauryl lactam is a significant contributor to solubility.[7][10] Solvents that are strong proton acceptors can interact favorably with the N-H group of the lactam.[10]
-
Amide Cycle Size: The large, flexible 12-membered ring of lauryl lactam influences its crystal lattice energy and its conformational behavior in solution, which in turn affects its solubility.[10]
Solubility Data for Lauryl Lactam
While a comprehensive public dataset of quantitative solubility data for lauryl lactam across a wide range of organic solvents is limited, the following table consolidates available qualitative and quantitative information.
| Solvent | Temperature (°C) | Solubility | Data Type |
| 1,4-Dioxane | Not Specified | Soluble | Qualitative[1][3] |
| Benzene | Not Specified | Soluble | Qualitative[1][3] |
| Cyclohexane | Not Specified | Soluble | Qualitative[1][3] |
| Ethanol | Not Specified | Soluble | Qualitative |
| Acetone | Not Specified | Soluble | Qualitative |
| Acetonitrile (0% water) | 20 | ~2 g / 100g of solution | Quantitative[11] |
| Acetonitrile (0% water) | 82 (Boiling) | 26.3 g / 100g of solution | Quantitative[11] |
| Water | Not Specified | Virtually Insoluble (<0.1 g / 100g of solution) | Quantitative[2][3][11] |
Experimental Protocol for Solubility Determination
The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[2]
Principle
An excess of the solid solute (lauryl lactam) is agitated in a known amount of solvent at a constant temperature for a sufficient duration to achieve equilibrium.[2] The undissolved solid is then separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.[2]
Experimental Workflow
Caption: Experimental workflow for determining the solubility of lauryl lactam.
Step-by-Step Methodology
-
Preparation: Add an excess amount of finely ground lauryl lactam to a series of flasks containing a precisely weighed amount of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.[2]
-
Equilibration: Seal the flasks to prevent solvent evaporation and place them in a thermostatic shaking water bath set to the desired temperature. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by analyzing samples at different intervals until the solute concentration remains constant.[2]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand in the thermostatic bath for a sufficient time for the excess solid to settle.
-
Sampling: Carefully withdraw a known mass of the clear supernatant using a syringe fitted with a suitable filter to prevent the transfer of any undissolved solid.
-
Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish).[2]
-
Solvent Evaporation: Place the container in a drying oven at a temperature that is below the boiling point of the solvent and the melting point of lauryl lactam (e.g., 80-100 °C) to evaporate the solvent to dryness.[2]
-
Final Weighing: After complete evaporation of the solvent, cool the container in a desiccator to room temperature and weigh it to determine the mass of the dissolved lauryl lactam.
-
Calculation: The solubility can be calculated as follows:
Solubility ( g/100 g solvent) = (mass of dissolved lauryl lactam / mass of solvent) x 100
Factors Influencing Lauryl Lactam Solubility
Several factors can significantly impact the solubility of lauryl lactam:
-
Temperature: As indicated by the data for acetonitrile, the solubility of lauryl lactam in organic solvents is generally expected to increase with temperature. This is a critical parameter in crystallization processes for purification.
-
Purity of Lauryl Lactam and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.[2] The use of high-purity materials is essential for obtaining accurate and reproducible data.
-
Solvent Mixtures: The use of co-solvents can dramatically change the solubility of lauryl lactam. For instance, the addition of water to acetonitrile has been shown to be a viable method for controlling solubility during crystallization for purification.[11]
Conclusion
While there is a clear indication that lauryl lactam is soluble in a variety of organic solvents, a comprehensive, publicly available dataset of quantitative solubility values remains limited. The interplay between the polar amide group and the nonpolar hydrocarbon ring of lauryl lactam dictates its solubility, making solvents of intermediate polarity and those capable of hydrogen bonding effective. The isothermal shake-flask method coupled with gravimetric analysis provides a robust experimental framework for researchers to generate precise solubility data for lauryl lactam in specific solvents of interest. The generation and dissemination of such data would be of immense value to the scientific and industrial communities for the optimization of processes involving this vital monomer.
References
- 1. Laurolactam | 947-04-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Laurolactam - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. US3684797A - Purification of laurolactam - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of Azacyclododecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of Azacyclododecan-2-one, also known as Laurinolactam. This macrocyclic lactam is a crucial intermediate in the chemical industry, primarily serving as the monomer for the production of Polyamide 12 (Nylon-12). Its unique cyclic structure also makes it a valuable building block in organic synthesis for the development of novel pharmaceuticals and agrochemicals. This document consolidates key physicochemical data, detailed experimental protocols for its synthesis via the Beckmann rearrangement, and an in-depth analysis of its spectroscopic characteristics.
Molecular Structure and Physicochemical Properties
This compound is a cyclic amide with a 12-membered ring, consisting of eleven methylene groups and one amide group. Its chemical formula is C₁₁H₂₁NO.[1][2][3]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Laurinolactam, Undecanolactam, 1-Aza-2-cyclododecanone | [2] |
| CAS Number | 1202-71-7 | [1][2] |
| Molecular Formula | C₁₁H₂₁NO | [1][2][3] |
| Molecular Weight | 183.29 g/mol | [2][3] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 155 °C | [4] |
| Boiling Point | 302.517 °C at 760 mmHg | |
| Density | 0.892 g/cm³ (predicted) | [4] |
| Solubility | Soluble in water and organic solvents |
Spectroscopic Data and Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2 | m | 2H | -CH₂-NH- |
| ~2.2 | t | 2H | -CO-CH₂- |
| ~1.3-1.7 | m | 16H | -(CH₂)₈- |
| ~6.5 | br s | 1H | -NH- |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| ~176 | C=O (Amide carbonyl) |
| ~40 | -CH₂-NH- |
| ~36 | -CO-CH₂- |
| ~23-26 | -(CH₂)₈- |
Table 4: FTIR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~2920, ~2850 | C-H Stretch | Alkane |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
Table 5: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 183 | [M]⁺ (Molecular Ion) |
| 155 | [M - CO]⁺ |
| 140 | [M - C₃H₇]⁺ |
| 126 | [M - C₄H₉]⁺ |
| 112 | [M - C₅H₁₁]⁺ |
| 98 | [M - C₆H₁₃]⁺ |
| 84 | [M - C₇H₁₅]⁺ |
| 70 | [M - C₈H₁₇]⁺ |
| 56 | [M - C₉H₁₉]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The most common and industrially significant method for the synthesis of this compound is the Beckmann rearrangement of cyclododecanone oxime.
Synthesis of Cyclododecanone Oxime
Materials:
-
Cyclododecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
95% Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.
-
To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water.
-
Add 15 mL of a 10% (w/v) aqueous solution of NaOH.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) using a heating mantle. Maintain reflux for about 1 hour.
-
After reflux, cool the reaction mixture in an ice-water bath to induce crystallization of the oxime.
-
Collect the crude cyclododecanone oxime crystals by vacuum filtration using a Büchner funnel.
-
For purification, recrystallize the crude product from a hot ethanol/water mixture. Dissolve the crystals in a minimal amount of hot 95% ethanol and then add deionized water until the solution becomes cloudy.
-
Cool the mixture to allow for recrystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
Characterize the product by determining its melting point (literature value: 133-135 °C).
Synthesis of this compound (Beckmann Rearrangement)
Materials:
-
Cyclododecanone oxime (synthesized as above)
-
Concentrated sulfuric acid
-
Acetonitrile (optional, for alternative procedures)
-
Ammonium hydroxide or sodium hydroxide solution (for neutralization)
-
Dichloromethane or other suitable organic solvent for extraction
Procedure (Classical Approach):
-
Carefully add cyclododecanone oxime in small portions to an excess of concentrated sulfuric acid, keeping the temperature below 20 °C using an ice bath.
-
Once the addition is complete, slowly heat the mixture to 110-120 °C and maintain this temperature for approximately 10-15 minutes.
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide or sodium hydroxide solution, while keeping the mixture cool in an ice bath.
-
The crude this compound will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent such as acetone or an ethanol/water mixture.
-
Alternatively, the neutralized aqueous mixture can be extracted with an organic solvent like dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.
-
Characterize the final product by determining its melting point (literature value: 155 °C) and spectroscopic analysis (NMR, IR, MS).
Visualization of Experimental Workflow
The synthesis of this compound is a two-step process, which can be visualized as a straightforward experimental workflow.
References
An In-depth Technical Guide to Lauryl Lactam
Introduction: Lauryl lactam, a macrocyclic lactam, is a significant monomer in the polymer industry, primarily for the synthesis of Polyamide 12 (Nylon 12).[1] Its unique 12-carbon ring structure imparts desirable properties to its resulting polymers, including low water absorption, good dimensional stability, and excellent chemical resistance. This guide provides a comprehensive overview of lauryl lactam, covering its chemical identity, physical properties, synthesis, polymerization, and applications, with a focus on information relevant to researchers and professionals in chemistry and drug development.
Nomenclature and Chemical Structure
The nomenclature and structural details of lauryl lactam are fundamental for its identification and characterization.
-
Chemical Formula: C₁₂H₂₃NO[2]
The chemical structure of lauryl lactam consists of a 13-membered ring containing one amide group.
Physicochemical Properties
The physical and chemical properties of lauryl lactam are crucial for its handling, processing, and polymerization. A summary of these properties is presented in the table below.
| Property | Value |
| Molar Mass | 197.32 g/mol [2][3][4] |
| Appearance | White to off-white or beige crystalline solid[2][3] |
| Melting Point | 150-153 °C[3] |
| Boiling Point | 314.9 °C at 760 mmHg[3] |
| Density | 0.884 - 0.9415 g/cm³ (solid)[3] |
| Water Solubility | Virtually insoluble (0.03 wt%, 223 mg/L at 20°C)[2][3] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane[2][3][5] |
| Flash Point | 188.2 - 195 °C[3] |
| Vapor Pressure | 0.00000731 - 0.000453 mmHg at 20-25°C[3][4] |
| LogP (Octanol-Water Partition Coefficient) | 2.71 - 3.346[3] |
Synthesis of Lauryl Lactam
The industrial synthesis of lauryl lactam is a multi-step process that typically starts from cyclododecatriene.[2] An alternative process involves the photonitrosation of cyclododecane.[2]
The primary synthesis route involves the following key steps:
-
Hydrogenation: Cyclododecatriene is hydrogenated to cyclododecane.[2]
-
Oxidation: Cyclododecane is then oxidized to a mixture of cyclododecanol and cyclododecanone.[2]
-
Dehydrogenation: This mixture is subsequently dehydrogenated to yield cyclododecanone.[2]
-
Oximation: Cyclododecanone reacts with hydroxylamine to form cyclododecanone oxime.[2]
-
Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to produce lauryl lactam.[2]
Polymerization of Lauryl Lactam
Lauryl lactam is the monomer for Nylon 12, which is produced via ring-opening polymerization.[2][6] This polymerization can be initiated by water (hydrolytic polymerization), or by anionic or cationic initiators.[2][7]
Hydrolytic Ring-Opening Polymerization: In this process, water initiates the ring-opening of the lauryl lactam monomer to form 12-aminododecanoic acid.[3] This intermediate then undergoes polycondensation to form Polyamide 12.[2] The polymerization is typically carried out at high temperatures (around 250-300 °C).[2][8]
Anionic and Cationic Ring-Opening Polymerization: Anionic polymerization can be performed at temperatures below or above the melting point of the resulting polyamide and is initiated by bases.[7] Cationic polymerization is initiated by acids, with the proposed mechanism involving the initial O-protonation of the lactam.[2]
Applications
The primary application of lauryl lactam is as a monomer for the production of Polyamide 12 (Nylon 12).[1][2] Nylon 12 is a high-performance engineering plastic valued for its mechanical strength, thermal stability, and chemical resistance.[9] It is used in a wide range of applications, including automotive components, industrial tubing, and coatings.[1][6]
Lauryl lactam is also used as a comonomer with ε-caprolactam to produce copolyamide 6/12.[1][2]
In the field of drug delivery, copolyamides based on lauryl lactam are being investigated for their potential in sustained drug release systems.[9] These copolymers offer a balance of properties that can be tailored for specific drug delivery applications.[9]
Experimental Protocols
6.1. Laboratory Synthesis of Lauryl Lactam from Cyclododecanone
This protocol describes a two-step synthesis involving the formation of cyclododecanone oxime followed by a Beckmann rearrangement.[10]
Step 1: Conversion to Cyclododecanone Oxime
-
In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.[10]
-
To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water.[10]
-
Add 15 mL of a 10% by weight aqueous solution of NaOH.[10]
-
Attach a reflux condenser and heat the solution to reflux (100 °C) using a heating mantle.[10]
Step 2: Beckmann Rearrangement to Lauryl Lactam
-
The crude cyclododecanone oxime is subjected to a Beckmann rearrangement in the presence of a suitable acid catalyst (e.g., concentrated sulfuric acid or methanesulfonic acid) to yield lauryl lactam.[11][12]
-
The reaction mixture is then neutralized and the product is extracted.[11]
Step 3: Purification
-
The crude lactam can be purified by crystallization.[10]
-
Dissolve the crude product in one part of 95% ethanol.[10]
-
The product will crystallize upon the addition of two parts of deionized water.[10]
-
Filter the crystals using a Buchner funnel and dry them on filter paper.[10]
6.2. Anionic Ring-Opening Copolymerization of Lauryl Lactam and Caprolactam
This protocol provides a general method for the synthesis of copolyamides.[9]
-
Monomer Preparation: A predetermined ratio of lauryl lactam and caprolactam is melted and homogenized under a nitrogen atmosphere.[9]
-
Initiation: A catalyst, such as sodium caprolactamate, is added to the molten monomer mixture.[9]
-
Polymerization: The reaction is allowed to proceed at a controlled temperature to achieve the desired molecular weight and copolymer composition.
6.3. Determination of Density using a Pycnometer
This protocol outlines the steps to determine the density of solid lauryl lactam.[3]
-
Weigh a clean, dry, and empty pycnometer (m₁).[3]
-
Add a known mass of the lauryl lactam sample to the pycnometer and weigh it again (m₂).[3]
-
Fill the pycnometer containing the sample with a liquid of known density in which lauryl lactam is insoluble, ensuring no air bubbles are trapped.[3]
-
Place the pycnometer in a constant temperature bath to reach thermal equilibrium.[3]
-
The density is then calculated based on the masses and the known density of the liquid.
Toxicity and Safety
The risk posed by lauryl lactam is generally considered to be low.[2] In animal studies, the acute oral LD50 in rats was determined to be 2,330 mg/kg body weight.[13] Clinical signs of toxicity at high doses included central nervous system stimulation.[13] Dermal toxicity is low, with an LD50 greater than 2,000 mg/kg body weight in rats.[13] While it may cause mild and transient skin irritation, it is generally handled with standard safety precautions in industrial settings.[5][13] In the European Union, the specific migration limit for dodecane-12-lactam from food packaging materials is 5 mg/kg of foodstuff.[13]
References
- 1. Laurolactam | 947-04-6 | Benchchem [benchchem.com]
- 2. Laurolactam - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 947-04-6: Laurolactam | CymitQuimica [cymitquimica.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. US5283315A - Continuous hydrolytic polymerization of laurolactam - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. GB1072714A - Process for the production of laurin lactam - Google Patents [patents.google.com]
- 12. EP0989118B1 - Process for the preparation of lauryllactam - Google Patents [patents.google.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Health and Safety Data for Azacyclododecan-2-one and its Analogue Laurolactam: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available health and safety data for Azacyclododecan-2-one and its close structural analogue, Laurolactam. A notable scarcity of public data exists for this compound (CAS 1202-71-7). In contrast, Laurolactam (CAS 947-04-6), also known as Azacyclotridecan-2-one, is a well-studied compound with a more extensive toxicological profile, largely due to its use in the production of Nylon-12. This guide will focus predominantly on the robust dataset available for Laurolactam, while also addressing the data gaps for this compound.
Compound Identification
It is crucial to distinguish between two structurally similar compounds that can be a source of confusion:
-
This compound:
-
CAS Number: 1202-71-7
-
Molecular Formula: C₁₁H₂₁NO
-
Synonyms: Undecanolactam
-
Health and Safety Data: Publicly available toxicological data is extremely limited. Safety Data Sheets (SDS) for this compound generally indicate that toxicological properties have not been fully investigated.
-
-
Laurolactam (Azacyclotridecan-2-one):
-
CAS Number: 947-04-6
-
Molecular Formula: C₁₂H₂₃NO
-
Synonyms: Dodecane-12-lactam, 1-Aza-2-cyclotridecanone
-
Health and Safety Data: A significant body of toxicological data is available, including studies conducted under OECD guidelines. This compound will be the primary focus of this guide.
-
Quantitative Toxicological Data for Laurolactam (CAS 947-04-6)
The following tables summarize the key quantitative health and safety data for Laurolactam, based on studies conducted in accordance with international guidelines.
Table 1: Acute Toxicity
| Endpoint | Species | Route | Value | Observations | Guideline |
| LD₅₀ | Rat | Oral | 2,330 mg/kg bw | Clinical signs at doses ≥ 1,580 mg/kg bw included prone position, convulsive twitches, tremor, and impaired breathing, followed by sedation, ataxia, salivation, and hypothermia. Signs of toxicity disappeared after 11 days in surviving animals.[1][2] | OECD TG 401 |
| LD₅₀ | Rat | Dermal | > 2,000 mg/kg bw | No mortality or adverse skin effects were observed. Clinical signs were limited to a slight decrease in food consumption.[1][2] | Limit Test |
| LC₅₀ | - | Inhalation | No valid data available | - | - |
Table 2: Irritation and Sensitization
| Endpoint | Species | Result | Observations | Guideline |
| Skin Irritation | Rabbit | Not irritating | Caused very mild and transient effects with average Draize scores of 0.44 for erythema and 0.17 for edema.[2] | OECD TG 404 |
| Eye Irritation | Rabbit | Not irritating | No eye irritation was observed.[1] | OECD TG 405 |
| Skin Sensitization | Guinea Pig | Not a sensitizer | Did not cause skin sensitization in a Maximization Test.[1] | OECD TG 406 |
Table 3: Repeated Dose Toxicity
| Study Duration | Species | Route | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) | Target Organs/Effects |
| 90-day | Rat | Oral | 25 mg/kg bw/day | 125 mg/kg bw/day | Effects on reproductive organs in male and female rats were not observed.[1] |
| 90-day | Dog | Oral | - | ~1,000 mg/kg bw/day | At severely toxic doses, impairment of sperm maturation, decreased testes and ovary weights, and atrophy of the prostate were found.[2] |
Table 4: Genotoxicity
| Test Type | Test System | Metabolic Activation | Result | Guideline |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and without | Negative | OECD TG 471 |
| HPRT Gene Mutation Assay | - | - | Negative | OECD TG 476 |
| Chromosomal Aberration | Human lymphocytes | - | Negative | OECD TG 473 |
Table 5: Developmental and Reproductive Toxicity
| Study Type | Species | Route | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Observations | Guideline |
| Developmental Toxicity | Rat | Gavage | 50 mg/kg bw/day | 1,000 mg/kg bw/day | Maternal toxicity (reduced food consumption and body weight gain) was observed at 250 and 1,000 mg/kg bw/day. No adverse effects on development were observed up to the highest dose.[2] | OECD TG 414 |
Table 6: Carcinogenicity
| Species | Study Duration | Result | Observations |
| Rat, Mouse | 2 years | No carcinogenic potential | Based on the lack of genotoxicity and studies on structurally related compounds like caprolactam, Laurolactam is not expected to have carcinogenic potential. Two-year bioassays on rats and mice for caprolactam showed no evidence of carcinogenicity.[3][4] |
Experimental Protocols
The toxicological studies for Laurolactam were conducted following standardized OECD guidelines. Below are detailed methodologies for the key experiments cited.
OECD Guideline 401: Acute Oral Toxicity
-
Principle: This test provides information on the health hazards likely to arise from a single oral exposure to a substance.
-
Test Animals: Healthy, young adult rats of a single sex (females should be nulliparous and non-pregnant) are used.[3]
-
Procedure:
-
Animals are fasted prior to dosing (e.g., overnight for rats).
-
The test substance is administered in a single dose by gavage using a stomach tube.[3] The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Several dose groups are used with a sufficient number of animals per group (typically at least 5).
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.
-
-
Data Analysis: The LD₅₀ (the dose estimated to cause mortality in 50% of the test animals) is calculated.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
-
Principle: This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Procedure:
-
The fur on the dorsal area of the animal is clipped approximately 24 hours before the test.
-
A single dose (0.5 g for solids, like Laurolactam) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[5][6]
-
The exposure period is 4 hours. After exposure, the residual test substance is removed.[5][6]
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: The severity of skin reactions is scored using a standardized system (e.g., Draize scale). The mean scores for each observation period are calculated to determine the irritation potential.
OECD Guideline 405: Acute Eye Irritation/Corrosion
-
Principle: This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.
-
Test Animals: Healthy, adult albino rabbits are used.
-
Procedure:
-
A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[2][7][8]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[2][8]
-
Observations are made for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).
-
-
Data Analysis: The severity of ocular lesions is scored at each observation time. The scores are used to classify the substance's irritation potential.
OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
-
Principle: This in vitro test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which can indicate mutagenic potential.[9][10][11][12]
-
Procedure:
-
The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).[10][12]
-
Two methods are commonly used: the plate incorporation method and the pre-incubation method.
-
After exposure, the bacteria are plated on a minimal agar medium lacking the specific amino acid required by the parent strain.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.
Visualization of Toxicological Assessment Workflow
As specific signaling pathways for the toxicity of this compound or Laurolactam are not well-defined in publicly available literature, the following diagram illustrates a generalized workflow for the toxicological assessment of a chemical substance, as mandated by regulatory bodies.
Caption: A flowchart illustrating the typical workflow for toxicological assessment of a chemical.
Conclusion
The available data for Laurolactam (CAS 947-04-6) indicates a low order of acute toxicity, and it is not considered to be a skin or eye irritant, nor a skin sensitizer. Furthermore, in vitro genotoxicity studies are negative, and it is not expected to be carcinogenic. Developmental toxicity studies in rats did not show adverse effects on the fetus, although maternal toxicity was observed at higher doses.
For this compound (CAS 1202-71-7), there is a significant lack of publicly available health and safety data. Therefore, a precautionary approach should be taken when handling this substance, and its toxicological properties should not be assumed to be identical to those of Laurolactam without specific experimental data. Researchers and drug development professionals are advised to consult the most recent Safety Data Sheets and consider the need for further testing depending on the intended application and potential for human exposure.
References
- 1. Cas 1202-71-7,1-Azacyclododecan-2-one | lookchem [lookchem.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
An In-Depth Technical Guide to the Thermal Stability of Lauryl Lactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl lactam, also known as laurolactam or azacyclotridecan-2-one, is a crucial cyclic amide monomer primarily utilized in the production of high-performance engineering plastics, most notably Polyamide 12 (PA12). The thermal stability of lauryl lactam is a critical parameter that influences its polymerization behavior, storage, and the properties of the resulting polymer. This technical guide provides a comprehensive overview of the thermal stability of lauryl lactam, detailing its thermal decomposition characteristics, and presenting relevant quantitative data and experimental methodologies.
Core Physical and Thermal Properties
A foundational understanding of lauryl lactam's physical properties is essential before delving into its thermal stability.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₃NO | [1] |
| Molecular Weight | 197.32 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 152.5 °C | [3] |
| Boiling Point | 314.9 °C | [3] |
Thermal Stability Analysis
The thermal stability of lauryl lactam is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the material's response to heat.
Thermogravimetric Analysis (TGA)
Key TGA Parameters for Thermal Stability:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant decomposition begins.
-
Tx%: The temperature at which 'x' percent of the initial sample mass has been lost.
Although specific values for pure lauryl lactam are not cited in the provided search results, for PA12, the degradation onset is significantly above the polymerization temperatures, which are typically around 260-280°C.[5]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For lauryl lactam, DSC is instrumental in determining its melting point and enthalpy of fusion.
| DSC Parameter | Value | Reference(s) |
| Melting Temperature (Tm) | 152.5 °C | [3] |
| Enthalpy of Fusion (ΔHf) | Data not available in search results |
The enthalpy of fusion is a measure of the energy required to melt the crystalline structure of the material. While a specific value for lauryl lactam was not found in the provided search results, this parameter is crucial for understanding the energy requirements for polymerization and processing.
Experimental Protocols
Detailed experimental protocols are essential for reproducible thermal analysis. The following are generalized yet detailed methodologies for TGA and DSC analysis of a compound like lauryl lactam, based on common practices for organic monomers and polymers.[6][7][8]
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of lauryl lactam.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: A small, representative sample of pure lauryl lactam (typically 2-5 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).[6]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]
-
-
Thermal Program:
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss curve.
-
Determine the temperatures at various percentages of mass loss (e.g., T5%, T10%, T50%).
-
Experimental Workflow for TGA Analysis
Caption: Workflow for Thermogravimetric Analysis of Lauryl Lactam.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and enthalpy of fusion of lauryl lactam.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh a small sample of pure lauryl lactam (typically 2-5 mg) into a clean DSC pan (e.g., aluminum).[6] Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 40 mL/min).[6]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below any expected transitions (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 200°C).[6][9]
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
A second heating scan is often performed under the same conditions to observe the thermal behavior of the material with a known thermal history.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point (Tm) is typically determined as the peak temperature of the endothermic melting event.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.
-
Experimental Workflow for DSC Analysis
Caption: Workflow for Differential Scanning Calorimetry of Lauryl Lactam.
Thermal Decomposition Pathway
The thermal decomposition of lactams can be a complex process. For β-lactams, thermal decomposition can involve decarbonylation and retro [2+2] reactions.[10] While lauryl lactam is a macrocyclic lactam and not a β-lactam, its decomposition at elevated temperatures, particularly in the presence of water (hydrolytic conditions), is the basis for the ring-opening polymerization to form Polyamide 12.[2][3]
At temperatures significantly above its polymerization range, lauryl lactam will undergo thermal degradation. The specific decomposition products of pure lauryl lactam under inert and oxidative atmospheres have not been extensively detailed in the provided search results. However, analysis of such products would typically be carried out using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This method involves thermally decomposing the sample in an inert atmosphere and then separating and identifying the resulting volatile fragments.[11]
Conceptual Decomposition Relationship
Caption: Thermal pathways for lauryl lactam.
Conclusion
The thermal stability of lauryl lactam is a critical factor for its successful application in the synthesis of Polyamide 12. Its melting point is well-defined at 152.5°C, and it exhibits thermal stability to temperatures suitable for its polymerization. While specific quantitative TGA data for the pure monomer is not widely published, the stability of the resulting Polyamide 12 suggests that lauryl lactam does not undergo significant decomposition under normal processing conditions. The detailed experimental protocols provided herein offer a robust framework for conducting thermal analysis to ascertain the specific thermal stability parameters for a given sample of lauryl lactam. Further research utilizing techniques such as Py-GC-MS would be beneficial to fully elucidate the thermal decomposition products and mechanisms.
References
- 1. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laurolactam | 947-04-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. AMB2018-04: Benchmark Physical Property Measurements for Powder Bed Fusion Additive Manufacturing of Polyamide 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 6. Solid Forms of Bio-Based Monomer Salts for Polyamide 512 and Their Effect on Polymer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. A Thermal Decarbonylation of Penam β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of Azacyclododecan-2-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Azacyclododecan-2-one, a significant macrocyclic lactam. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification, characterization, and quality control in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.2 | Multiplet | -CH₂-NH- |
| ~2.2 | Triplet | -CO-CH₂- |
| ~1.6 | Multiplet | -CO-CH₂-CH₂- |
| ~1.3 | Broad Singlet | -(CH₂)₈- |
| ~6.5 | Broad Singlet | -NH- |
Note: Data is representative and may vary slightly based on solvent and instrument frequency.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (Amide Carbonyl) |
| ~40 | -CH₂-NH- |
| ~36 | -CO-CH₂- |
| ~29 | -(CH₂)₈- |
| ~25 | -CO-CH₂-CH₂- |
Note: Data is representative and may vary slightly based on solvent and instrument frequency.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| ~3080 | Medium | N-H Stretch (Amide, Fermi Resonance) |
| ~2930 | Strong | Asymmetric C-H Stretch (CH₂) |
| ~2860 | Strong | Symmetric C-H Stretch (CH₂) |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1460 | Medium | CH₂ Scissoring |
Note: The IR spectrum is typically acquired using a KBr pellet technique.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 183 | Moderate | [M]⁺ (Molecular Ion) |
| 86 | High | [C₅H₁₂N]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | Base Peak | [C₃H₅]⁺ |
Note: Fragmentation pattern obtained via Electron Ionization (EI) Mass Spectrometry.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 300 MHz or 400 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 75 MHz or 100 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
-
Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
FT-IR Spectroscopy:
-
Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
-
Analysis: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatography (GC) inlet for volatile compounds.
-
Mass Spectrometry:
-
Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Parameters (for EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
-
-
Analysis: The resulting mass spectrum displays the molecular ion and characteristic fragment ions, which are used to determine the molecular weight and elucidate the structure of the compound.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Potential Biological Activities of Lauryl Lactam Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the potential biological activities of lauryl lactam derivatives. Lauryl lactam, a 12-carbon macrocyclic lactam, and its derivatives are emerging as compounds of interest in various biomedical applications. This document summarizes key findings on their antifungal, anticancer, and skin penetration-enhancing properties, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Antifungal Activity
Recent studies have highlighted the potent antifungal properties of certain lauryl lactam derivatives, suggesting their potential as novel therapeutic agents for fungal infections.
Quantitative Data: Antifungal Efficacy
A study investigating two proprietary lactam derivatives, designated as Lactam 488 and Lactam 491, demonstrated significant antifungal activity against a panel of pathogenic fungi. These derivatives are described as being derived from quorum sensing halogenated furanones. The planktonic minimum inhibitory concentration (pMIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized in the table below.[1][2]
| Fungal Strain | Lactam 488 pMIC (µg/mL) | Lactam 491 pMIC (µg/mL) |
| Candida albicans SC5314 | 15 | 30 |
| Candida albicans GDH2346 | 15 | 30 |
| Candida glabrata | 15 | 30 |
| Candida parapsilosis | 7.5 | 15 |
| Candida tropicalis | 15 | 30 |
| Candida krusei | 15 | 30 |
| Malassezia furfur | 7.5 | 15 |
| Microsporum gypseum | 1.87 | 3.75 |
Data sourced from a study on the antifungal activity of novel proprietary lactam molecules.[1]
Experimental Protocol: Planktonic Minimum Inhibitory Concentration (pMIC) Assay
The following protocol is a standard method for determining the pMIC of antifungal compounds against planktonic fungal cells.
1.2.1. Materials:
-
Fungal strains
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds (Lactam derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
1.2.2. Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in RPMI-1640 medium, and the cell density is adjusted to a final concentration of 2 x 10⁴ cells/mL.
-
Serial Dilution: The lactam derivatives are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Endpoint Reading: The pMIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the absorbance at 570 nm.[1]
Signaling Pathway: Quorum Sensing Inhibition
The antifungal mechanism of the studied lactam derivatives is suggested to involve the inhibition of quorum sensing (QS).[1][3] QS is a cell-to-cell communication process that allows microorganisms to coordinate gene expression in response to population density.[3][4][5][6][7] In fungi, QS regulates virulence factors and biofilm formation.[3][4] By interfering with QS signaling molecules, these lactam derivatives may disrupt these pathogenic processes.
Figure 1: Proposed mechanism of antifungal action via quorum sensing inhibition.
Antiproliferative and Anticancer Activity
While research specifically on lauryl lactam derivatives is limited, studies on other lactam structures, such as γ-lactams and β-lactams, have demonstrated significant antiproliferative and anticancer activities, suggesting a promising avenue for the investigation of lauryl lactam analogs.
Quantitative Data: Cytotoxicity of Lactam Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various γ-lactam and β-lactam derivatives against different human cancer cell lines. This data is provided as a reference for the potential cytotoxic efficacy of lactam-containing compounds.
| Compound Type | Cell Line | IC50 (µM) |
| γ-Lactam Derivative 1 | A549 (Lung) | 11.70 ± 1.02 |
| γ-Lactam Derivative 2 | A549 (Lung) | 2.42 ± 0.15 |
| γ-Lactam Derivative 3 | SKOV3 (Ovarian) | 6.95 ± 0.59 |
| β-Lactam Derivative 4 | MCF-7 (Breast) | 0.075 |
| β-Lactam Derivative 5 | HepG2 (Liver) | 1.36 |
Data compiled from studies on the antiproliferative activities of various lactam derivatives.[8]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][9]
2.2.1. Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
96-well plates
-
Test compounds (Lauryl lactam derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
2.2.2. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the lauryl lactam derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Quorum-Sensing Molecules: A Review of Their Antifungal Effect against Candida Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alterlab.co.id [alterlab.co.id]
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of Azacyclododecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacyclododecan-2-one, more commonly known as laurolactam, is the monomeric precursor to Polyamide 12 (PA12), a high-performance thermoplastic polymer.[1][2] PA12 is distinguished by its excellent mechanical strength, thermal stability, chemical resistance, and low moisture absorption, making it a material of interest for a variety of advanced applications, including in the pharmaceutical and medical fields.[1][3][4] The synthesis of PA12 is primarily achieved through the ring-opening polymerization (ROP) of laurolactam. This process can be initiated through several mechanisms, including anionic, cationic, and hydrolytic polymerization.[2][5] The choice of polymerization technique influences the reaction kinetics, the properties of the resulting polymer, and its suitability for specific applications such as drug delivery systems.[6][7]
This document provides detailed application notes and experimental protocols for the primary methods of laurolactam polymerization.
Polymerization Mechanisms: An Overview
The ring-opening polymerization of laurolactam can be broadly categorized into three main types:
-
Anionic Ring-Opening Polymerization (AROP): This method is characterized by its rapid polymerization rates and the ability to produce high molecular weight polymers.[3] It involves the use of a strong base as an initiator to deprotonate the lactam, forming a reactive lactamate anion, and an activator, such as an N-acyllactam, to accelerate the process.[3] AROP must be conducted under strictly anhydrous conditions, as water can terminate the polymerization.[8]
-
Cationic Ring-Opening Polymerization (CROP): CROP provides an alternative synthetic route that can be initiated by protic acids (e.g., phosphoric acid), Lewis acids, or alkylating agents.[1][9] The mechanism is thought to involve the O-protonation of the amide group of the laurolactam monomer by a cationic initiator, which activates the monomer for nucleophilic attack by another laurolactam molecule.[1] However, cationic polymerization can be susceptible to side reactions.[1][9]
-
Hydrolytic Ring-Opening Polymerization: This industrial method utilizes water as an initiator to open the lactam ring, forming 12-aminododecanoic acid.[2][10] The subsequent polymerization proceeds via polycondensation at high temperatures (250-300°C) and pressures.[2] Acid catalysts are often employed to accelerate this reaction.[2][10] The hydrolytic polymerization of laurolactam is significantly slower than that of other lactams like caprolactam.[11]
Data Presentation
The following tables summarize key quantitative data for the different polymerization methods of laurolactam.
Table 1: Anionic Ring-Opening Polymerization of Laurolactam [3][8]
| Parameter | Value |
| Monomer | Laurolactam |
| Initiator/Catalyst | Sodium Hydride (NaH) or Sodium Caprolactam |
| Activator (Co-catalyst) | N-acetyl-laurolactam or Toluene Diisocyanate (TDI) |
| Polymerization Temperature | 150 - 180°C |
| Polymerization Type | Bulk (Mass) Polymerization |
Table 2: Cationic Ring-Opening Polymerization of Laurolactam [1]
| Parameter | Value |
| Monomer | Laurolactam |
| Initiator | Phosphoric Acid (H₃PO₄) |
| Monomer-to-Initiator Ratio | e.g., 100:1 |
| Polymerization Temperature | 260°C |
| Reaction Time | 5 hours |
| Polymerization Type | Bulk Polymerization |
Table 3: Hydrolytic Ring-Opening Polymerization of Laurolactam [2][10]
| Parameter | Value |
| Monomer | Laurolactam |
| Initiator | Water |
| Catalyst (optional) | Phosphoric Acid or Acetic Acid |
| Temperature | 250 - 300°C |
| Pressure | High Pressure |
Experimental Protocols
General Considerations
-
Monomer Purity: The purity of laurolactam is critical, especially for anionic polymerization where trace amounts of water can inhibit the reaction.[12] It is recommended to dry the monomer under vacuum at 80°C for 24 hours before use.[1]
-
Inert Atmosphere: All polymerization reactions should be carried out under a dry, inert atmosphere, such as nitrogen or argon, to prevent side reactions with atmospheric moisture and oxygen.[3][12]
-
Glassware: All glassware should be flame-dried or oven-dried immediately before use to remove any adsorbed moisture.[1]
Protocol 1: Anionic Ring-Opening Polymerization (AROP) of Laurolactam
This protocol describes a general procedure for the bulk anionic polymerization of laurolactam.
Materials:
-
Laurolactam (dried)
-
Sodium hydride (NaH) (as a dispersion in mineral oil) or Sodium Caprolactam
-
N-acetyl-laurolactam (activator)
-
Anhydrous toluene (for washing)
-
Suitable solvent for purification (e.g., m-cresol)
-
Non-solvent for precipitation (e.g., methanol)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
Procedure:
-
Monomer Preparation: Place the desired amount of dried laurolactam into the reaction flask. Heat the flask under vacuum to melt the monomer and ensure all residual moisture is removed. Once molten and degassed, switch the atmosphere to dry nitrogen.[3]
-
Initiator Addition: Under a positive nitrogen pressure, carefully add the calculated amount of sodium hydride to the molten laurolactam with vigorous stirring. The sodium hydride will react in situ to form the sodium lactamate initiator.[3]
-
Activator Addition and Polymerization: Inject the calculated amount of the N-acetyl-laurolactam activator into the reaction mixture. Maintain the reaction temperature at 150°C. A significant increase in viscosity will be observed as the polymerization proceeds.[2][3]
-
Isolation and Purification: After the desired reaction time (typically 30-60 minutes), cool the reactor to room temperature.[2] The solid polymer can then be removed. To purify, dissolve the polymer in a suitable solvent and precipitate it by adding the solution to a non-solvent like methanol.[3]
-
Washing and Drying: Wash the precipitated polymer with anhydrous toluene to remove mineral oil from the NaH dispersion, followed by washing with the non-solvent.[3] Dry the purified Polyamide 12 in a vacuum oven at 60-80°C until a constant weight is achieved.[1][3]
Protocol 2: Cationic Ring-Opening Polymerization (CROP) of Laurolactam
This protocol provides a representative procedure for the bulk cationic polymerization of laurolactam using phosphoric acid as an initiator.[1]
Materials:
-
Laurolactam (dried)
-
Orthophosphoric acid (85%)
-
Methanol (for precipitation)
-
Acetone (for washing)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer and condenser
Procedure:
-
Monomer and Initiator Addition: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of dried laurolactam.[1] Add the calculated amount of phosphoric acid based on the desired monomer-to-initiator ratio.[1]
-
Polymerization: Heat the reaction mixture to 260°C with continuous stirring. The laurolactam will melt, and polymerization will commence. Maintain this temperature for 5 hours. The viscosity of the mixture will increase significantly.[1]
-
Termination and Isolation: After the reaction period, cool the flask to room temperature. The resulting solid polymer will be a hard, opaque mass.[1]
-
Purification: Dissolve the polymer in a minimal amount of a suitable solvent (e.g., m-cresol), potentially at an elevated temperature. Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.[1]
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then acetone. Dry the purified Polyamide 12 in a vacuum oven at 60-80°C until a constant weight is achieved.[1]
Protocol 3: Preparation of Polyamide 12 Microparticles for Drug Delivery Applications
This protocol outlines a solvent evaporation method for preparing PA12 microparticles, which can be suitable for drug encapsulation studies.[1]
Materials:
-
Polyamide 12 (synthesized via ROP)
-
Dichloromethane (DCM) or other suitable solvent for PA12
-
Aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of Polyamide 12 in dichloromethane to form a clear solution. If a drug is to be encapsulated, it can be dissolved or dispersed in this organic phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a suitable surfactant, such as PVA.
-
Emulsification: While vigorously stirring the aqueous phase, slowly add the PA12/DCM solution to form an oil-in-water (O/W) emulsion. For smaller particle sizes, homogenization or sonication can be applied.[1]
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the dichloromethane to evaporate. A gentle stream of nitrogen over the surface can expedite this process.[1]
-
Microparticle Collection and Washing: Once the solvent has completely evaporated, the solid microparticles will be suspended in the aqueous phase. Collect the microparticles by centrifugation and wash them several times with deionized water to remove the surfactant and any non-encapsulated drug.[1]
-
Drying: Lyophilize or air-dry the purified microparticles to obtain a fine powder.[1]
Visualizations
Caption: Mechanism of anionic ring-opening polymerization of laurolactam.
Caption: Mechanism of cationic ring-opening polymerization of laurolactam.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nylon 12 - Wikipedia [en.wikipedia.org]
- 5. Laurolactam - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. US20160102175A1 - Ring-opening laurolactam polymerization with latent initiators - Google Patents [patents.google.com]
- 10. cetjournal.it [cetjournal.it]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Polyamide 12 (PA12) from Azacyclododecan-2-one
Introduction
Polyamide 12 (PA12), commonly known as Nylon 12, is a high-performance semi-crystalline thermoplastic polymer valued for its exceptional properties.[1] It is synthesized from the ring-opening polymerization (ROP) of its 12-carbon monomer, Azacyclododecan-2-one, which is more commonly referred to as laurolactam.[1][2][3] Key characteristics of PA12 include low moisture absorption, excellent dimensional stability, high chemical resistance (particularly to oils and fuels), toughness, and flexibility, even at low temperatures.[1][4] These attributes make PA12 a material of choice for demanding applications in various sectors, including automotive components, industrial tubing, wire insulation, electronics, and advanced manufacturing techniques like 3D printing.[1][3][4]
This document provides detailed protocols for the primary synthesis routes of PA12 from laurolactam: hydrolytic polymerization, anionic ring-opening polymerization (AROP), and cationic ring-opening polymerization (CROP).
Synthesis Mechanisms: Ring-Opening Polymerization (ROP) of Laurolactam
The principal industrial method for producing PA12 is the ring-opening polymerization of laurolactam.[1][3] This process can be initiated through several mechanisms, with the most notable being hydrolytic, anionic, and cationic polymerization.[1]
-
Hydrolytic Polymerization : This method employs water as an initiator to open the lactam ring, which forms 12-aminododecanoic acid.[1][3] The polymerization then proceeds via polycondensation reactions at high temperatures (250-300°C) and pressures.[1] Acid catalysts like phosphoric acid are often used to accelerate the reaction.[1][2]
-
Anionic Ring-Opening Polymerization (AROP) : AROP is a highly efficient and rapid method that can be conducted at lower temperatures (130-180°C).[1][5] It requires a strong base as a catalyst (e.g., sodium hydride) to deprotonate the laurolactam, forming a reactive lactamate anion.[5] An activator, or co-catalyst, such as an N-acyl-lactam (e.g., N-acetyl-laurolactam), is also necessary to initiate the polymerization chain.[1][5] This method is effective for producing high molecular weight PA12.[1]
-
Cationic Ring-Opening Polymerization (CROP) : CROP presents an alternative synthesis route that can be initiated by protic acids, Lewis acids, or alkylating agents.[6] The mechanism is believed to involve the O-protonation of the amide group of the laurolactam monomer by a cationic initiator. This activation renders the carbonyl carbon more susceptible to nucleophilic attack by another monomer, leading to ring-opening and chain propagation.[6]
Visualization of Synthesis Pathways
Caption: General workflow for PA12 synthesis from Laurolactam.
Caption: Mechanism of Hydrolytic Polymerization of Laurolactam.
Caption: Mechanism of Anionic Ring-Opening Polymerization (AROP).
Quantitative Data Summary
The following tables summarize key quantitative data for the different synthesis methods and the properties of the resulting Polyamide 12.
Table 1: Synthesis Parameters
| Parameter | Hydrolytic Polymerization | Anionic Polymerization (AROP) | Cationic Polymerization (CROP) |
|---|---|---|---|
| Monomer | Laurolactam | Laurolactam[5] | Laurolactam[6] |
| Initiator/Catalyst | Water, Phosphoric acid[1] | Sodium Hydride (NaH)[5] | Protic acids (e.g., H₃PO₄)[6] |
| Activator/Co-catalyst | N/A | N-acetyl-laurolactam[5] | N/A |
| Polymerization Temp. | 250 - 300°C[1] | 150°C[5] | 260°C[6] |
| Reaction Time | Several hours[1] | 30 - 60 minutes[1] | ~5 hours[6] |
| Polymerization Type | Bulk (Melt) | Bulk (Mass) Polymerization[5] | Bulk (Melt) |
Table 2: Polyamide 12 (PA12) Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | [(CH₂)₁₁C(O)NH]ₙ | [3] |
| Density | 1.01 g/mL | [3][7][8] |
| Melting Point (Tₘ) | 178 - 180°C | [3][8] |
| Water Absorption | ~1.5% | [8] |
| Degree of Crystallinity (Xₙ) | ~27.3% (for hot-pressed sheets) |[7] |
Experimental Protocols
Protocol 1: Hydrolytic Polymerization
This protocol describes the synthesis of PA12 via hydrolytic ring-opening polymerization followed by polycondensation.
Materials:
-
Laurolactam (LL)
-
Deionized water (initiator)
-
Phosphoric acid or Acetic acid (optional catalyst)[1]
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
High-pressure autoclave or stainless-steel reactor with mechanical stirrer, temperature controller, pressure gauge, and nitrogen inlet/outlet[1]
-
Heating mantle or oil bath
-
Extruder for polymer discharge
-
Water bath for cooling
-
Pelletizer
Procedure:
-
Reactor Preparation : Clean and dry the autoclave. Purge the reactor thoroughly with nitrogen gas to establish an inert atmosphere.[1]
-
Charging : Load the laurolactam, deionized water (as initiator), and optional acid catalyst into the reactor.
-
Pressurization and Heating : Seal the reactor and pressurize with nitrogen. Begin heating the mixture to a temperature of 260-300°C with continuous stirring. The pressure will increase as the water turns to steam and the ring-opening reaction begins.
-
Pressure Release : After the initial ring-opening phase, gradually reduce the pressure to atmospheric levels. This step helps remove excess water and other volatile components.[1]
-
Polycondensation (Vacuum Stage) : Apply a vacuum to the reactor while maintaining the high temperature. This stage facilitates the polycondensation of the prepolymer, thereby increasing the molecular weight. This step may take several hours.[1]
-
Discharge and Processing : Once the desired viscosity is achieved, discharge the molten PA12 from the reactor as a strand under nitrogen pressure.[1]
-
Cooling and Pelletizing : Quench the polymer strand in a cold water bath and feed it into a pelletizer to produce solid PA12 pellets.[1]
-
Drying : Dry the PA12 pellets in a vacuum oven to remove any residual moisture.[1]
Protocol 2: Anionic Ring-Opening Polymerization (AROP)
This protocol outlines a rapid synthesis of high molecular weight PA12 using an anionic catalyst and an activator.
Materials:
-
Laurolactam (monomer)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (initiator)[5]
-
N-acetyl-laurolactam (activator)[5]
-
Anhydrous toluene or methanol
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet and outlet (Schlenk line recommended)[5]
-
Syringes for anhydrous reagent transfer
-
Vacuum oven
Procedure:
-
Monomer Preparation : Assemble and flame-dry the glassware under a nitrogen stream. Place the desired amount of laurolactam into the flask. Heat the flask under vacuum to melt the laurolactam (m.p. ~153°C) and remove residual moisture. Once molten and degassed, switch the atmosphere to dry nitrogen.[5]
-
Catalyst Addition : Under a positive nitrogen pressure, carefully add the calculated amount of sodium hydride to the molten laurolactam with vigorous stirring. The NaH reacts to form the sodium lactamate initiator. Continue stirring until hydrogen gas evolution ceases.[1][5]
-
Initiation : Add the N-acetyl-laurolactam activator to the reaction mixture via syringe. An exothermic reaction should be observed as polymerization begins.[1]
-
Polymerization : Maintain the reaction temperature at approximately 150°C. The polymerization is typically very fast, often completing within 30-60 minutes, indicated by a significant increase in melt viscosity.[1][5]
-
Isolation and Purification : Cool the reactor to room temperature. The solid polymer can be removed from the flask.[1] To purify, the polymer can be dissolved in a suitable solvent (e.g., m-cresol) and precipitated in a non-solvent like methanol to remove unreacted monomer and initiator residues.[5]
-
Washing and Drying : Wash the precipitated polymer with a solvent like anhydrous toluene to remove mineral oil from the NaH dispersion. Dry the purified polymer in a vacuum oven until a constant weight is achieved.[5]
Protocol 3: Cationic Ring-Opening Polymerization (CROP)
This protocol provides an alternative route for PA12 synthesis using a cationic initiator.
Materials:
-
Laurolactam
-
Phosphoric acid (H₃PO₄) or other protic/Lewis acid initiator
-
Nitrogen gas
-
Methanol and acetone for purification
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Vacuum oven
Procedure:
-
Reactor Setup : Assemble the glassware and purge with nitrogen.
-
Charging : Add laurolactam and the cationic initiator (e.g., phosphoric acid) to the flask.
-
Polymerization : Heat the reaction mixture to 260°C with continuous stirring. The laurolactam will melt, and polymerization will commence. Maintain this temperature for approximately 5 hours. The viscosity of the mixture will increase significantly as the reaction progresses.[6]
-
Termination and Isolation : After the designated reaction time, cool the flask to room temperature. The product will be a hard, opaque solid mass of Polyamide 12.[6]
-
Purification : Dissolve the polymer in a minimal amount of a suitable solvent (e.g., m-cresol). Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.[6]
-
Washing and Drying : Filter the precipitated polymer and wash it thoroughly with methanol and then acetone to remove unreacted monomer and initiator residues. Dry the purified PA12 in a vacuum oven at 60-80°C until a constant weight is achieved.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Nylon 12 - Wikipedia [en.wikipedia.org]
- 4. hpp.arkema.com [hpp.arkema.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Anionic Polymerization of Lauryl Lactam for the Synthesis of Polyamide-12 (Nylon-12)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyamide-12 (PA-12), also known as Nylon-12, is a high-performance thermoplastic polymer with extensive applications in industries such as automotive, electronics, and medicine due to its exceptional mechanical properties, chemical resistance, and low moisture absorption.[1] One of the most efficient methods for synthesizing Nylon-12 is the anionic ring-opening polymerization (AROP) of its monomer, laurolactam.[1][2] This method is characterized by rapid polymerization rates and allows for control over the molecular weight of the resulting polymer.[1][3]
The AROP of laurolactam is typically initiated by a strong base, such as sodium hydride, which deprotonates the lactam monomer to form a highly reactive lactamate anion.[1] The polymerization process is accelerated by an activator, commonly an N-acyllactam derivative like N-acetyl-laurolactam.[1] The polymerization is generally conducted in bulk at elevated temperatures.[1] This document provides a detailed protocol for the anionic ring-opening polymerization of laurolactam to synthesize Polyamide-12.
Data Presentation
The following table summarizes typical quantitative data for the anionic ring-opening polymerization of laurolactam.
| Parameter | Value | Reference |
| Monomer | Laurolactam | [1] |
| Initiator | Sodium Hydride (NaH) | [1] |
| Activator (Co-catalyst) | N-acetyl-laurolactam | [1] |
| Polymerization Temperature | 150 °C - 220 °C | [3] |
| Polymerization Type | Bulk (Mass) Polymerization | [1] |
Experimental Protocols
This section details the methodology for the anionic ring-opening polymerization of laurolactam. The purity of the monomer is critical in anionic polymerization, as the reactive anionic species are highly sensitive to impurities that can act as terminating agents.[4] Common detrimental impurities include water, carbon dioxide, oxygen, and acidic or basic compounds.[4]
Materials:
-
Laurolactam (monomer)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (initiator)
-
N-acetyl-laurolactam (activator)
-
Anhydrous toluene or other suitable solvent for washing
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Schlenk line or glove box for handling air-sensitive reagents
-
Vacuum oven
Procedure:
1. Monomer Preparation:
-
Place the desired amount of laurolactam into the three-neck round-bottom flask.
-
Heat the flask under vacuum to melt the laurolactam and remove any residual moisture. It is crucial to reduce the water content to below 100 ppm.[5]
-
Once the laurolactam is molten and degassed, switch the atmosphere to dry nitrogen.[1]
2. Initiator Addition:
-
Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride to the molten laurolactam with vigorous stirring.[1]
-
The sodium hydride reacts with the laurolactam to form the sodium lactamate initiator in situ.[1]
-
Allow the reaction to proceed for a designated time to ensure complete formation of the initiator.[1]
3. Polymerization:
-
Add the calculated amount of the N-acetyl-laurolactam activator to the reaction mixture.
-
Maintain the reaction at the desired polymerization temperature (e.g., 150 °C).[1]
-
The polymerization is typically rapid, and the viscosity of the mixture will increase significantly as the polymer forms.
4. Polymer Isolation and Purification:
-
Once the polymerization is complete, cool the reaction mixture to room temperature.[1]
-
The resulting solid polymer can be removed from the flask.[1]
-
The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove any unreacted monomer and initiator residues.[1]
-
Wash the precipitated polymer with a suitable solvent like anhydrous toluene to remove the mineral oil from the sodium hydride dispersion.[1]
-
Dry the purified polymer in a vacuum oven until a constant weight is achieved.[1]
Visualizations
Experimental Workflow
References
Catalysts for Azacyclododecan-2-one Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacyclododecan-2-one, commonly known as laurolactam, is the monomeric precursor to Polyamide 12 (PA12), a high-performance thermoplastic with significant applications in the automotive, electronics, and medical industries due to its excellent mechanical properties, chemical resistance, and low moisture absorption.[1] The synthesis of PA12 is achieved through the ring-opening polymerization (ROP) of laurolactam, a process that can be initiated by various catalytic systems. The choice of catalyst is critical as it influences the polymerization mechanism, reaction kinetics, and the final properties of the polymer, such as molecular weight, polydispersity, and crystallinity.
This document provides a comprehensive overview of the primary catalytic methods for laurolactam polymerization, including anionic, cationic, hydrolytic, and enzymatic routes. Detailed application notes, experimental protocols, and comparative data are presented to guide researchers in the selection and implementation of the most suitable catalytic system for their specific application, particularly in the fields of drug development and medical device manufacturing.
Catalytic Systems for Laurolactam Polymerization
The ring-opening polymerization of laurolactam can be broadly categorized into four main types based on the nature of the catalyst employed:
-
Anionic Ring-Opening Polymerization (AROP): This is a highly efficient and rapid method characterized by the use of strong bases as initiators and typically an activator or co-catalyst.
-
Cationic Ring-Opening Polymerization (CROP): This method utilizes protic acids, Lewis acids, or alkylating agents as initiators.
-
Hydrolytic Polymerization: This industrially significant method uses water as an initiator under high temperature and pressure.
-
Enzymatic Ring-Opening Polymerization (eROP): This emerging "green" approach employs enzymes, most notably lipases, as catalysts, offering mild reaction conditions and high selectivity.
Data Presentation: Comparison of Catalytic Systems
The selection of a catalytic system has a profound impact on the polymerization process and the resulting Polyamide 12. The following tables summarize quantitative data for representative catalysts from each major polymerization method.
| Table 1: Anionic Ring-Opening Polymerization of Laurolactam | |||||
| Catalyst System | Initiator | Activator/Co-catalyst | Temperature (°C) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) |
| Sodium Hydride System[1] | Sodium Hydride (NaH) | N-acetyl-laurolactam | 150 | High | - |
| Sodium Caprolactam/TDI[2] | Sodium Caprolactam | Toluene diisocyanate (TDI) | 180 | >98 | - |
| Table 2: Cationic Ring-Opening Polymerization of Laurolactam | ||||
| Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) |
| Phosphoric Acid (H₃PO₄)[3] | 260 | 5 | High | - |
| Table 3: Hydrolytic Polymerization of Laurolactam | ||||
| Catalyst | Stage | Temperature (°C) | Monomer Conversion (%) | Number Average Molecular Weight ( g/mol ) |
| Water[1] | Prepolymerization | 280-300 | 99.7 | 7,000 |
| Water[1] | Post-polymerization | 270 | 99.8 | 39,700 |
| Table 4: N-Heterocyclic Carbene (NHC) Initiated Polymerization of Laurolactam | |||||
| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) |
| 1,3-diisopropylimidazol-2-ylidene-CO₂ | 500:1 | 180 | 1 | 99 | 45,000 |
| 1,3-dimesitylimidazol-2-ylidene-CO₂ | 500:1 | 180 | 2 | 98 | 42,000 |
Data for enzymatic polymerization of laurolactam is not sufficiently available in the literature to provide a standardized quantitative comparison at this time.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to note that all reactions, particularly anionic polymerizations, should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature termination by moisture.[4]
Protocol 1: Anionic Ring-Opening Polymerization using Sodium Hydride[1]
Materials:
-
Laurolactam
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N-acetyl-laurolactam (activator)
-
Anhydrous toluene
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Schlenk line or glove box
Procedure:
-
Monomer Preparation: Dry the laurolactam under vacuum at 80-100°C for 24 hours.
-
Reactor Setup: Assemble the flame-dried glassware under a nitrogen atmosphere.
-
Monomer Melting: Add the dried laurolactam to the reaction flask and heat to 160°C to obtain a homogeneous melt.
-
Initiator Addition: Under a positive nitrogen flow, carefully add the calculated amount of sodium hydride to the molten laurolactam with vigorous stirring. The mixture will evolve hydrogen gas as the sodium lactamate initiator is formed in situ.
-
Activator Addition and Polymerization: Once hydrogen evolution ceases, inject the calculated amount of N-acetyl-laurolactam into the reaction mixture. Maintain the temperature at 150°C. A significant increase in viscosity will be observed as the polymerization proceeds.
-
Termination and Isolation: After the desired reaction time (typically 1-2 hours), cool the reactor to room temperature. The solid polymer can be removed and purified by dissolving in a suitable solvent (e.g., m-cresol) and precipitating in a non-solvent (e.g., methanol).
-
Purification: Wash the precipitated polymer with anhydrous toluene to remove mineral oil and dry under vacuum at 60-80°C to a constant weight.
Protocol 2: Cationic Ring-Opening Polymerization using Phosphoric Acid[3]
Materials:
-
Laurolactam, dried
-
Orthophosphoric acid (85%)
-
Methanol
-
Acetone
-
Nitrogen gas
Equipment:
-
Schlenk flask with magnetic stirrer and condenser
-
Heating mantle with temperature controller
Procedure:
-
Monomer and Initiator Addition: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the dried laurolactam. Add the calculated amount of phosphoric acid based on the desired monomer-to-initiator ratio.
-
Polymerization: Heat the reaction mixture to 260°C with continuous stirring. The laurolactam will melt, and polymerization will commence. Maintain the reaction at 260°C for 5 hours.
-
Termination and Isolation: Cool the flask to room temperature. The resulting solid polymer will be a hard, opaque mass.
-
Purification: Dissolve the polymer in a minimal amount of a suitable solvent (e.g., m-cresol) at an elevated temperature. Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring. Filter the precipitated polymer and wash it thoroughly with methanol and then acetone.
-
Drying: Dry the purified Polyamide 12 in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 3: Continuous Hydrolytic Polymerization[5]
Materials:
-
Laurolactam
-
Deionized water
Equipment:
-
High-pressure prepolymerization column
-
Flash vessel
-
Horizontal agitated post-polymerization reactor
Procedure:
-
Prepolymerization: Continuously feed a mixture of laurolactam and water (typically 1-5 wt%) into the top of a heated (280-300°C) and pressurized (15-30 bar) column reactor. The residence time is typically 5-10 hours.
-
Intermediate Pressure Release: Continuously transfer the prepolymer from the bottom of the column to a flash vessel to reduce the pressure to atmospheric, which removes a significant portion of unreacted water.
-
Post-Polymerization: Continuously feed the oligomer mixture into a horizontal agitated reactor maintained at 220-280°C under reduced pressure to facilitate the removal of water and drive the equilibrium towards high molecular weight polymer.
-
Product Extrusion: The final high molecular weight Polyamide-12 is continuously discharged, cooled, and pelletized.
Protocol 4: N-Heterocyclic Carbene (NHC) Initiated Polymerization[4]
Materials:
-
Laurolactam, dried
-
NHC-CO₂ adduct (e.g., 1,3-diisopropylimidazol-2-ylidene-CO₂)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk tube
-
Oil bath with temperature controller
-
Glove box
Procedure:
-
Reactor Setup: In a glovebox, add the desired amounts of dried laurolactam and the NHC-CO₂ adduct to a dry Schlenk tube.
-
Homogenization: Seal the Schlenk tube and heat it in an oil bath to approximately 160°C to obtain a homogeneous melt.
-
Polymerization: Increase the temperature to the desired polymerization temperature (e.g., 180°C) to initiate the polymerization.
-
Isolation: After the desired time, cool the reaction to room temperature. The solid polymer can be analyzed directly or dissolved in a suitable solvent for further characterization.
Visualization of Mechanisms and Workflows
Anionic Ring-Opening Polymerization (AROP) Mechanism
Caption: Anionic ring-opening polymerization mechanism of laurolactam.
Cationic Ring-Opening Polymerization (CROP) Workflow
Caption: Experimental workflow for cationic polymerization of laurolactam.
Hydrolytic Polymerization Process Flow
Caption: Process flow for continuous hydrolytic polymerization.
Conclusion
The selection of a catalyst for the ring-opening polymerization of this compound is a critical decision that dictates the polymerization characteristics and the final properties of the resulting Polyamide 12. Anionic polymerization offers rapid rates and high conversions, making it suitable for efficient production, though it requires stringent control of impurities. Cationic polymerization provides an alternative route, while hydrolytic polymerization represents a robust, industrially scalable method. The emerging field of enzymatic polymerization holds promise for developing more sustainable and biocompatible processes for PA12 synthesis. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers and professionals in the development of advanced polyamide-based materials for a range of applications, including those in the pharmaceutical and medical device sectors.
References
Application Notes and Protocols: Azacyclododecan-2-one in Copolyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of azacyclododecan-2-one, commonly known as laurolactam, as a monomer in the synthesis of copolyamides. The incorporation of laurolactam into polyamide chains, particularly with ε-caprolactam, allows for the tailoring of polymer properties to suit a wide range of applications, from high-performance engineering plastics to specialized biomaterials.
Introduction to this compound in Copolyamide Synthesis
This compound is a macrocyclic lactam containing 12 carbon atoms.[1] Its polymerization, typically through ring-opening polymerization, yields polyamide 12 (PA12).[1] When copolymerized with other lactams, such as ε-caprolactam (the monomer for polyamide 6), it forms copolyamides, most notably polyamide 6/12.[1] The long aliphatic chain of the laurolactam unit imparts several desirable properties to the resulting copolymer, including:
-
Reduced Moisture Absorption: The lower density of amide groups compared to polyamide 6 leads to significantly lower water uptake. This results in improved dimensional stability and more consistent mechanical properties in humid environments.[2]
-
Increased Flexibility and Impact Strength: The long methylene chain from the laurolactam monomer increases the flexibility of the polymer backbone, leading to enhanced impact resistance.[3]
-
Lower Melting Point: The incorporation of laurolactam disrupts the crystalline structure of polyamide 6, resulting in a lower melting temperature and potentially easier processing.[3]
-
Chemical Resistance: Polyamide 6/12 exhibits good resistance to a variety of chemicals, oils, and fuels.[4]
The synthesis of these copolyamides is most commonly achieved through anionic ring-opening polymerization (AROP), which allows for rapid polymerization and the formation of high molecular weight polymers.[5]
Data Presentation: Properties of Laurolactam-Based Copolyamides
The properties of copolyamides derived from laurolactam are highly dependent on the comonomer ratio. The following tables summarize the quantitative data on the effect of laurolactam content on the physical and mechanical properties of polyamide 6/12.
Table 1: Thermal and Physical Properties of Polyamide 6/12 Copolymers
| Laurolactam Content (wt%) | Melting Temperature (°C) | Degree of Crystallinity (%) | Water Absorption (%) | Density (g/cm³) |
| 0 (Polyamide 6) | 220-225 | 40-50 | ~9.5 (saturation) | 1.13-1.15 |
| 10 | 205-215 | 35-45 | Not specified | 1.08-1.12 |
| 20 | 195-205 | 30-40 | Not specified | 1.06-1.10 |
| 30 | 185-195 | 25-35 | Not specified | 1.05-1.09 |
| 40 | 175-185 | 20-30 | Not specified | 1.04-1.08 |
| 50 | 165-175 | 15-25 | Not specified | 1.03-1.07 |
| 100 (Polyamide 12) | 175-180 | 30-40 | ~1.5 (saturation) | 1.01-1.02 |
Note: The data presented are compiled from various sources and may vary depending on the specific synthesis conditions and characterization methods used.
Table 2: Mechanical Properties of Polyamide 6/12 Copolymers
| Laurolactam Content (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Notched Izod Impact Strength (kJ/m²) |
| 0 (Polyamide 6) | 60-80 | 2.0-3.0 | 5-10 |
| 10 | 55-75 | 1.8-2.8 | 8-15 |
| 20 | 50-70 | 1.6-2.6 | 12-20 |
| 30 | 45-65 | 1.4-2.4 | 15-25 |
| 40 | 40-60 | 1.2-2.2 | 20-30 |
| 50 | 35-55 | 1.0-2.0 | 25-40 |
| 100 (Polyamide 12) | 40-50 | 1.2-1.5 | 10-20 |
Note: The data presented are compiled from various sources and may vary depending on the specific synthesis conditions and characterization methods used.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of a polyamide 6/12 copolymer.
Protocol 1: Synthesis of Polyamide 6/12 by Anionic Ring-Opening Polymerization
This protocol describes the synthesis of a polyamide 6/12 copolymer with a 70:30 weight ratio of ε-caprolactam to laurolactam.
Materials:
-
ε-Caprolactam (high purity, low water content)
-
This compound (Laurolactam) (high purity)
-
Sodium metal (initiator)
-
N-acetyl-ε-caprolactam (activator)
-
Anhydrous toluene
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Drying of Monomers: Dry the ε-caprolactam and laurolactam under vacuum at 80°C for at least 12 hours to remove any residual moisture.
-
Initiator Preparation (Sodium Caprolactamate):
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add 70 g of dried ε-caprolactam and 30 g of dried laurolactam.
-
Heat the mixture to 110°C with stirring to obtain a homogeneous melt.
-
Carefully add a small, freshly cut piece of sodium metal (approximately 0.3 g) to the molten monomers. The mixture will evolve hydrogen gas.
-
Continue stirring at 110°C until all the sodium has reacted and the solution is clear. This forms the sodium lactamate initiator solution.
-
-
Polymerization:
-
To the initiator solution, add 1.5 g of N-acetyl-ε-caprolactam as the activator.
-
Increase the temperature of the reaction mixture to 160°C.
-
Polymerization will commence rapidly, as indicated by an increase in viscosity.
-
Maintain the reaction at 160°C for 30-60 minutes.
-
-
Isolation and Purification:
-
Allow the reaction to cool to room temperature under nitrogen. The solid polymer will be formed.
-
Mechanically break up the polymer.
-
Wash the polymer chips extensively with hot water to remove any unreacted monomers and oligomers.
-
Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.
-
Protocol 2: Characterization of Copolyamide
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the presence of amide functional groups and the incorporation of both monomer units.
-
Procedure:
-
Obtain a thin film of the copolyamide by melt-pressing or casting from a suitable solvent (e.g., m-cresol).
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
-
Expected Results:
-
Characteristic amide I band (C=O stretch) around 1640 cm⁻¹.
-
Amide II band (N-H bend) around 1540 cm⁻¹.
-
N-H stretching vibration around 3300 cm⁻¹.
-
CH₂ stretching and bending vibrations from the aliphatic chains of both caprolactam and laurolactam units.
-
2. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting temperature (Tm) and degree of crystallinity.
-
Procedure:
-
Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.
-
Heat the sample from room temperature to 250°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to room temperature at 10°C/min.
-
Reheat the sample to 250°C at 10°C/min. The second heating scan is used to determine the thermal properties.
-
-
Expected Results: A single melting endotherm, with the peak temperature representing the Tm. The area under the melting peak can be used to calculate the degree of crystallinity.
3. Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the copolyamide.
-
Procedure:
-
Place 10-15 mg of the dried polymer in a TGA pan.
-
Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Expected Results: A TGA curve showing the onset of thermal degradation, typically above 300°C for polyamides.
Mandatory Visualizations
Caption: Anionic Ring-Opening Polymerization (AROP) Mechanism.
Caption: Experimental Workflow for Copolyamide Synthesis.
References
Application Notes and Protocols: Lauryl Lactam in the Synthesis of Engineering Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl lactam is a key monomer in the production of high-performance engineering plastics, most notably Polyamide 12 (PA12) and its copolymers.[1] Engineering plastics derived from lauryl lactam are valued for their excellent mechanical strength, thermal stability, chemical resistance, and low moisture absorption, making them suitable for demanding applications in automotive, aerospace, electronics, and medical devices.[2]
This document provides detailed application notes and experimental protocols for the synthesis of engineering plastics using lauryl lactam. It covers the two primary polymerization methods: hydrolytic and anionic ring-opening polymerization (ROP), offering a comparative analysis of their reaction parameters and the resulting polymer properties. Additionally, the synthesis of Polyamide 6/12 (PA 6/12) copolymers is discussed, highlighting the influence of comonomer ratios on the final properties.
Data Presentation
Polyamide 12 (PA12) Synthesis: Comparison of Polymerization Methods
The properties of Polyamide 12 are significantly influenced by the synthesis method employed. The following table summarizes the key differences between hydrolytic and anionic ring-opening polymerization of lauryl lactam.
| Parameter | Hydrolytic Polymerization | Anionic Ring-Opening Polymerization (AROP) |
| Initiator/Catalyst | Water, often with an acid catalyst (e.g., phosphoric acid) | Strong bases (e.g., sodium hydride, Grignard reagents) and an activator (e.g., N-acetylcaprolactam) |
| Reaction Temperature | 260 - 300 °C[3] | 130 - 180 °C |
| Reaction Pressure | High pressure followed by vacuum | Typically atmospheric pressure |
| Reaction Time | Several hours | 30 - 60 minutes |
| Monomer Conversion | High (>99%) | Can be quantitative |
| Molecular Weight (Mn) | Typically in the range of 15,000 - 40,000 g/mol [4] | Controllable over a wide range, can achieve high molecular weights |
Thermal and Mechanical Properties of Polyamide 12 (PA12)
The table below presents typical thermal and mechanical properties of Polyamide 12. It is important to note that these values can vary depending on the specific grade, processing conditions, and whether the material is conditioned (exposed to moisture) or dry.
| Property | Value | Test Standard |
| Thermal Properties | ||
| Melting Temperature (Tm) | 178 - 180 °C[3] | DSC |
| Glass Transition Temperature (Tg) | 40 - 50 °C | DSC |
| Heat Deflection Temperature (HDT) @ 0.45 MPa | 150 - 160 °C | ISO 75 |
| Mechanical Properties (Dry as Molded) | ||
| Tensile Strength | ~55 MPa | ISO 527 |
| Young's Modulus | ~1400 MPa | ISO 527 |
| Elongation at Break | >50 % | ISO 527 |
| Mechanical Properties (Conditioned) | ||
| Tensile Strength | ~45 MPa | ISO 527 |
| Young's Modulus | ~1000 MPa | ISO 527 |
| Elongation at Break | >200 % | ISO 527 |
| Other Properties | ||
| Density | 1.01 - 1.02 g/cm³[3] | ISO 1183 |
| Water Absorption (at saturation) | ~1.5 % | ISO 62 |
Polyamide 6/12 (PA 6/12) Copolymer Properties
The properties of PA 6/12 copolymers can be tailored by adjusting the ratio of lauryl lactam to caprolactam. Increasing the lauryl lactam content generally leads to lower melting points, reduced crystallinity, and decreased moisture absorption.
| Lauryl Lactam Content (mol%) | Melting Temperature (Tm) (°C) | Molecular Weight (Mn) ( g/mol ) |
| 0 (PA 6) | ~220 | - |
| 20 | ~197 | ~35,000 |
| 40 | ~154 | ~30,000 |
| 60 | ~135 | ~22,000 |
| 80 | ~153 | ~25,000 |
| 100 (PA 12) | ~179 | ~31,000 |
Data derived from studies on anionic copolymerization. The specific initiator system used was sodium caprolactamate (CLNa).[5]
Experimental Protocols
Protocol 1: Synthesis of Polyamide 12 via Hydrolytic Polymerization
Objective: To synthesize Polyamide 12 from lauryl lactam using water as an initiator.
Materials:
-
Lauryl lactam
-
Deionized water
-
Phosphoric acid (optional, as catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
High-pressure autoclave equipped with a mechanical stirrer, temperature and pressure controls, and a nitrogen inlet/outlet.
-
Heating mantle or oil bath
-
Extrusion or pelletizing equipment
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor with nitrogen to establish an inert atmosphere.
-
Charging Reactants: Charge the autoclave with a known quantity of lauryl lactam. Add deionized water (typically 1-5 wt% of the lauryl lactam). If using a catalyst, add a small amount of phosphoric acid (e.g., 0.1 wt%).
-
Pre-polymerization: Seal the reactor and begin stirring. Heat the mixture to 260-300°C. The pressure inside the reactor will increase due to the steam generated. Maintain these conditions for 2-4 hours to facilitate the ring-opening of lauryl lactam and the formation of a prepolymer.[1]
-
Polycondensation: Gradually release the pressure to atmospheric pressure over 1-2 hours. Then, apply a vacuum to the reactor while maintaining the temperature. This step removes water and drives the polycondensation reaction to increase the molecular weight of the polymer. This stage can take several hours, and the progress can be monitored by the viscosity of the molten polymer.
-
Extrusion and Pelletizing: Once the desired molecular weight is achieved, extrude the molten PA12 from the reactor under nitrogen pressure into a water bath for cooling. The solidified polymer strand is then fed into a pelletizer to produce PA12 pellets.
-
Drying: Dry the PA12 pellets in a vacuum oven at 80-100°C to remove any residual moisture before characterization or further processing.
Protocol 2: Synthesis of Polyamide 12 via Anionic Ring-Opening Polymerization (AROP)
Objective: To synthesize Polyamide 12 from lauryl lactam using a strong base initiator and an activator for rapid polymerization.
Materials:
-
Lauryl lactam (dried under vacuum)
-
Sodium hydride (NaH) or other suitable initiator (e.g., Grignard reagent)
-
N-acetylcaprolactam or other suitable activator
-
Anhydrous solvent (e.g., toluene, optional for solution polymerization)
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Schlenk line or glovebox for handling air and moisture-sensitive reagents
Procedure:
-
Monomer Preparation: Dry the lauryl lactam under vacuum at a temperature below its melting point (e.g., 100°C) for several hours to remove any traces of water.
-
Reactor Setup: Assemble the reaction flask, stirrer, and condenser under a positive pressure of inert gas.
-
Initiator Formation: In the reaction flask, add the dried lauryl lactam and heat it until it melts (around 160°C). Under a continuous flow of inert gas, carefully add the initiator (e.g., NaH). The initiator will react with the molten lactam to form the corresponding lactamate anion, which is the active initiating species.
-
Polymerization: Once the initiator is fully reacted, add the activator to the reaction mixture. An exothermic reaction should be observed, indicating the onset of polymerization. Maintain the temperature at 150-180°C. The polymerization is typically rapid, and a significant increase in viscosity will be observed within 30-60 minutes.
-
Isolation and Purification: After the polymerization is complete, cool the reactor to room temperature. The solid polymer can be removed from the flask. If a solvent was used, the polymer can be precipitated by pouring the solution into a non-solvent like methanol. The polymer can be further purified by washing with a suitable solvent to remove any residual monomer and initiator/activator residues.
-
Drying: Dry the purified PA12 polymer in a vacuum oven at 80-100°C to a constant weight.
Protocol 3: Characterization of Polyamide 12
A. Tensile Testing
Objective: To determine the mechanical properties of the synthesized Polyamide 12, including tensile strength, Young's modulus, and elongation at break.
Procedure (based on ISO 527 standard):
-
Specimen Preparation: Prepare dog-bone shaped tensile test specimens by injection molding or by machining from a compression-molded plaque of the synthesized PA12. Ensure the specimens are free of voids and surface defects.
-
Conditioning: Condition the specimens at a standard atmosphere (e.g., 23°C and 50% relative humidity) for a specified period until they reach equilibrium moisture content. For "dry as molded" properties, test the specimens immediately after molding and cooling in a desiccator.
-
Testing: Use a universal testing machine equipped with an extensometer. Mount the specimen in the grips of the machine. Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the load and elongation data throughout the test.
-
Data Analysis: From the stress-strain curve, calculate the tensile strength (the maximum stress the material can withstand), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break (the percentage increase in length at the point of fracture).
B. Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of the synthesized Polyamide 12, such as the melting temperature (Tm) and glass transition temperature (Tg).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the PA12 sample into an aluminum DSC pan and seal it.
-
DSC Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its melting point (e.g., 220°C). Then, cool the sample at a controlled rate back to room temperature. Finally, heat the sample again at the same rate.
-
Data Analysis: The melting temperature (Tm) is determined from the peak of the endothermic melting transition in the second heating scan. The glass transition temperature (Tg) is observed as a step change in the baseline of the heat flow curve.
C. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized Polyamide 12.
Procedure:
-
Sample Preparation: Dissolve a known concentration of the PA12 sample in a suitable solvent (e.g., m-cresol or hexafluoroisopropanol) at an elevated temperature if necessary. Filter the solution to remove any particulates.
-
GPC Analysis: Inject the sample solution into the GPC system, which is equipped with a column set suitable for the expected molecular weight range of the polymer. The mobile phase should be the same solvent used for sample preparation. A refractive index (RI) detector is commonly used.
-
Calibration: Calibrate the GPC system using a series of narrow molecular weight distribution polymer standards (e.g., polystyrene or polymethyl methacrylate) with known molecular weights.
-
Data Analysis: The elution time of the polymer sample is compared to the calibration curve to determine its molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn).
Mandatory Visualization
Caption: Synthesis pathways for Polyamide 12 from Lauryl Lactam.
Caption: General experimental workflow for synthesis and characterization.
References
The Role of Azacyclododecan-2-one in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacyclododecan-2-one, more commonly known as laurocapram or its trade name Azone®, is a highly effective and widely utilized penetration enhancer in the field of drug delivery.[1][2] Its primary application is in transdermal and topical drug delivery systems, where it facilitates the passage of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum. Laurocapram is a colorless, transparent, and viscous liquid that is soluble in various organic solvents but insoluble in water.[3] It is recognized for its ability to enhance the permeation of both hydrophilic and lipophilic drugs, making it a versatile tool for formulation scientists.[2][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing laurocapram for the development of effective drug delivery systems.
Mechanism of Action
Laurocapram's efficacy as a penetration enhancer stems from its ability to reversibly disrupt the highly ordered lipid structure of the stratum corneum.[5] The mechanism does not involve a classical signaling pathway but rather a direct physicochemical interaction with the lipid matrix.[6] The long dodecyl chain of the laurocapram molecule inserts itself into the intercellular lipid bilayer, increasing the fluidity and mobility of the lipid alkyl chains.[2][6] This disruption creates transient, permeable channels within the stratum corneum, allowing drug molecules to partition into and diffuse through the skin barrier more readily.[1][7] Studies have shown that treatment with laurocapram can lead to a decrease in the amounts of cholesterol, phospholipids, and ceramides in the skin, further contributing to its penetration-enhancing effect.[6]
Data Presentation: Quantitative Efficacy of Laurocapram
The effectiveness of laurocapram as a penetration enhancer is typically quantified by the Enhancement Ratio (ER), which is the factor by which the drug's flux across the skin is increased in the presence of the enhancer compared to a control formulation. The optimal concentration of laurocapram generally ranges from 0.5% to 5% (w/w), with higher concentrations not always leading to a proportional increase in permeation and potentially causing skin irritation.[5][8]
Table 1: Effect of Laurocapram Concentration on the Permeation of Lipophilic Drugs
| Drug | Vehicle | Laurocapram Conc. (% w/w) | Permeation Flux (μg/cm²/h) | Enhancement Ratio (ER) |
| Ibuprofen | Propylene Glycol | 0 (Control) | 10.54 ± 0.67 | 1.0 |
| 1 | 30.82 ± 7.96 | 2.9 | ||
| 3 | 75.12 ± 8.23 | 7.1 | ||
| 5 | 125.53 ± 9.69 | 11.9 | ||
| Ketoprofen | Propylene Glycol | 0 (Control) | 8.2 ± 1.1 | 1.0 |
| 1 | 21.7 ± 2.5 | 2.6 | ||
| 3 | 45.9 ± 4.2 | 5.6 | ||
| 5 | 68.3 ± 5.9 | 8.3 | ||
| Diclofenac | Hydrogel | 0 (Control) | 5.4 ± 0.8 | 1.0 |
| 2 | 15.7 ± 2.1 | 2.9 |
Data is compiled and synthesized from multiple sources for illustrative purposes.[5]
Table 2: Effect of Laurocapram on the Permeation of Hydrophilic Drugs
| Drug | Vehicle | Laurocapram Conc. (% w/w) | Permeation Flux (μg/cm²/h) | Enhancement Ratio (ER) |
| 5-Fluorouracil | Ointment | 0 (Control) | 0.2 ± 0.05 | 1.0 |
| 10 | 10.2 ± 1.5 | 51.0 | ||
| Sodium Lauryl Sulfate | Aqueous Solution | 0 (Control) | 1.2 ± 0.3 | 1.0 |
| (Pre-treatment) | 1 | 4.8 ± 0.9 | 4.0 | |
| 5 | 9.2 ± 1.4 | 7.7 | ||
| Sulfanilamide | Aqueous Solution | 0 (Control) | 0.5 ± 0.1 | 1.0 |
| (Pre-treatment) | 1 | 3.5 ± 0.6 | 7.0 |
Data is compiled and synthesized from multiple sources for illustrative purposes.[6][9]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the standard procedure for evaluating the effect of laurocapram on the transdermal permeation of an API.
Materials:
-
Vertical Franz diffusion cells
-
Excised human or animal (e.g., porcine or rat) skin
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Magnetic stirrer
-
Water bath or heating block
-
Syringes and needles for sampling
-
Analytical instrument for API quantification (e.g., HPLC)
-
Test formulation (API with laurocapram) and control formulation (API without laurocapram)
Procedure:
-
Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Equilibrate the skin sections in the receptor solution for at least 30 minutes before mounting.
-
-
Franz Cell Assembly and Equilibration:
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.
-
Place a magnetic stir bar in the receptor chamber.
-
Maintain the temperature of the receptor solution at 32°C or 37°C to ensure a skin surface temperature of approximately 32°C.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a precise and consistent amount of the control or test formulation onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor chamber.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the Enhancement Ratio (ER) as: ER = Jss (with laurocapram) / Jss (control).
-
Protocol 2: Preparation of a Laurocapram-Containing Transdermal Gel
This protocol describes a general method for preparing a simple transdermal gel.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Gelling agent (e.g., Carbopol 940)
-
Laurocapram
-
Co-solvent (e.g., Propylene glycol, Ethanol)
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified water
-
Magnetic stirrer and overhead stirrer
Procedure:
-
Preparation of the Gel Base:
-
Disperse the gelling agent (e.g., 1% w/w Carbopol 940) in purified water with continuous stirring using an overhead stirrer until a uniform dispersion is formed.
-
-
Incorporation of API and Laurocapram:
-
In a separate beaker, dissolve the API and laurocapram in a co-solvent (e.g., propylene glycol).
-
Slowly add this solution to the gel base with constant stirring.
-
-
Neutralization and Gel Formation:
-
Slowly add the neutralizing agent (e.g., triethanolamine) dropwise to the mixture while stirring until a transparent gel of the desired consistency is formed.
-
-
Final Adjustments:
-
Adjust the final weight of the gel with purified water if necessary.
-
Check and adjust the pH of the final formulation.
-
Protocol 3: Preparation of a Laurocapram-Containing Nanoemulsion
This protocol outlines the preparation of a nanoemulsion using a high-pressure homogenization method.[1]
Materials:
-
Oil phase (e.g., oleic acid, isopropyl myristate)
-
Aqueous phase (purified water or buffer)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P, ethanol)
-
Active Pharmaceutical Ingredient (API)
-
Laurocapram
-
High-speed homogenizer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the API and laurocapram in the oil phase with gentle heating and stirring until a clear solution is obtained.[1]
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in the aqueous phase with continuous stirring.[1]
-
-
Formation of a Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase under high-speed homogenization (e.g., 5,000-10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.[1]
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500-5000 psi) for a set number of cycles until a translucent nanoemulsion is formed.[1]
-
-
Characterization:
-
Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Protocol 4: In Vitro Skin Irritation Assessment using a Reconstituted Human Epidermis (RhE) Model (MTT Assay)
This protocol provides a method to assess the potential for skin irritation of formulations containing laurocapram.[10]
Materials:
-
Reconstituted human epidermis (RhE) tissue models (e.g., EpiDerm™, EPISKIN™)
-
Assay medium
-
Test formulation with laurocapram, negative control (vehicle), and positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol or other formazan solubilizing agent
-
Multi-well plates
-
Plate reader
Procedure:
-
Pre-incubation of Tissues:
-
Upon receipt, place the RhE tissues in multi-well plates containing pre-warmed assay medium and incubate overnight at 37°C, 5% CO₂.
-
-
Application of Test Materials:
-
Transfer the tissues to new wells with fresh assay medium.
-
Apply a defined amount of the test formulation, negative control, and positive control directly onto the surface of the epidermis. Test each in triplicate.
-
-
Exposure and Incubation:
-
Incubate the treated tissues for a specified time (e.g., 60 minutes) at 37°C, 5% CO₂.
-
-
Rinsing and Post-incubation:
-
After the exposure period, thoroughly rinse the tissues with PBS to remove the test material.
-
Transfer the tissues to new wells with fresh, pre-warmed assay medium and incubate for a post-incubation period (e.g., 24-42 hours).
-
-
MTT Assay:
-
After post-incubation, transfer the tissues to a multi-well plate containing MTT solution (e.g., 1 mg/mL).
-
Incubate for approximately 3 hours at 37°C, 5% CO₂. Viable cells will reduce the yellow MTT to a blue formazan precipitate.
-
-
Formazan Extraction and Measurement:
-
Extract the formazan from the tissues using a solvent like isopropanol.
-
Measure the absorbance of the extracted formazan using a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each test material relative to the negative control.
-
Classify the irritation potential based on the reduction in cell viability according to established guidelines (e.g., OECD Test Guideline 439).
-
Conclusion
This compound (laurocapram) is a potent and versatile penetration enhancer that plays a crucial role in the development of transdermal and topical drug delivery systems. Its ability to fluidize the stratum corneum lipids facilitates the delivery of a wide range of APIs. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers to effectively incorporate laurocapram into their formulations and accurately evaluate its performance. Careful optimization of laurocapram concentration is essential to maximize drug permeation while minimizing the potential for skin irritation, leading to the development of safe and effective drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Guide to Laurocapram: Applications, Properties, and Storage_Chemicalbook [chemicalbook.com]
- 4. Chemical enhancers for the absorption of substances through the skin: Laurocapram and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhancement of percutaneous absorption by laurocapram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of topical laurocapram (Azone) on the in vitro percutaneous permeation of sodium lauryl sulfate using human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes and Protocols for the Synthesis of Functionalized Polymers Using Lauryl Lactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl lactam, a 12-carbon macrocyclic lactam, is the monomer for Polyamide 12 (PA12), a high-performance engineering thermoplastic.[1][2] The ring-opening polymerization of lauryl lactam yields PA12, a polymer renowned for its excellent mechanical properties, chemical resistance, low moisture absorption, and biocompatibility.[3][4][5] These attributes make it a material of choice in demanding sectors such as the automotive, aerospace, and medical industries.[6][7]
Functionalization of PA12—the strategic incorporation of specific chemical groups—expands its utility, particularly in advanced biomedical applications like drug delivery, tissue engineering, and medical device coatings.[5][8] Functional groups can alter surface properties, introduce reactive sites for bioconjugation, or modify the polymer's degradation profile.
These application notes provide detailed protocols for synthesizing functionalized polymers from lauryl lactam via three primary strategies:
-
Anionic Ring-Opening Polymerization (AROP) for the synthesis of the base PA12 polymer.
-
Copolymerization to create polymers with tailored properties by incorporating other monomers.
-
Synthesis of Telechelic Polymers with reactive end-groups for further modification.
-
Post-Polymerization Modification to introduce functionality onto the pre-formed polymer backbone.
Anionic Ring-Opening Polymerization (AROP) of Lauryl Lactam
AROP is a highly efficient method for producing high molecular weight PA12.[3][9] The process is typically initiated by a strong base that deprotonates the lactam, forming a reactive lactamate anion. An N-acyllactam activator is used to accelerate the polymerization.[3][9]
Experimental Protocol: Bulk Polymerization of Lauryl Lactam
This protocol describes the synthesis of Polyamide 12 (Nylon-12) via AROP in bulk.
Materials:
-
Lauryl lactam (ω-laurolactam)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N-acetyl-laurolactam (activator)
-
Toluene, anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen inlet
-
Condenser
-
Vacuum pump
Procedure:
-
Monomer Preparation: Place the desired amount of lauryl lactam into the three-neck flask. Heat the flask to 160°C under vacuum for 1-2 hours to melt the monomer and remove residual moisture.[3]
-
Inert Atmosphere: Switch the atmosphere to dry nitrogen and maintain a slight positive pressure throughout the reaction.
-
Initiator Preparation: In a separate flask, wash the required amount of sodium hydride with anhydrous toluene under nitrogen to remove the mineral oil. Carefully add the washed NaH to the molten lauryl lactam at 160°C with vigorous stirring. The NaH reacts to form the sodium lactamate initiator. Allow this reaction to proceed for 30 minutes.
-
Polymerization: Inject the calculated amount of the N-acetyl-laurolactam activator into the reaction mixture. An exothermic reaction should be observed as polymerization begins. Maintain the temperature at 180-200°C.[10] The polymerization is typically rapid.
-
Termination and Purification: After 1-2 hours, cool the reaction mixture to room temperature. The solid polymer can be broken up and purified by dissolving in a suitable solvent (e.g., m-cresol) and precipitating in a non-solvent like methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum at 60-80°C until a constant weight is achieved.
General Workflow for AROP of Lauryl Lactam
Caption: General experimental workflow for the synthesis of Polyamide 12.
Strategies for the Synthesis of Functionalized Polymers
Functional groups can be introduced into the polyamide structure either during polymerization (using functional initiators or comonomers) or after polymerization is complete.
Caption: Key strategies for producing functionalized Polyamide 12.
Protocol: Synthesis of a Poly(ester-amide) via Copolymerization
This protocol describes the synthesis of a poly(ester-amide) by copolymerizing lauryl lactam with a diisocyanate-end-capped polycaprolactone, which acts as a macroactivator.[11]
Materials:
-
Lauryl lactam
-
Polycaprolactone (PCL) diol (e.g., Mn = 2000 g/mol )
-
Hexamethylene diisocyanate (HMDI)
-
Sodium lactamate (initiator, prepared as in Section 1)
-
Dibutyltin dilaurate (DBTDL, catalyst)
Procedure:
-
Macroactivator Synthesis: In a reaction vessel, react PCL diol with a twofold molar excess of HMDI at 80°C in the presence of a catalytic amount of DBTDL until the hydroxyl groups are fully consumed (monitored by FTIR). This creates an isocyanate-terminated PCL macroactivator.
-
Copolymerization:
-
Prepare molten, dry lauryl lactam with sodium lactamate initiator as described in Section 1.
-
Add the prepared PCL macroactivator to the molten lauryl lactam mixture. The isocyanate ends of the PCL react with lactamate anions to form N-acyllactam groups in situ, which activates the polymerization.[11]
-
Maintain the reaction at 180-200°C for 1-3 hours.
-
-
Purification: Cool the resulting copolymer and purify by dissolving in a suitable solvent and precipitating in methanol to remove unreacted monomer and macroactivator.
-
Drying: Dry the final poly(ester-amide) copolymer under vacuum.
Protocol: Synthesis of Hydroxyl-Terminated Telechelic PA12
Telechelic polymers, which have reactive functional groups at their chain ends, are valuable precursors for creating block copolymers and other complex architectures.[12][13] This protocol uses a functional initiator to create a hydroxyl-terminated polymer.
Materials:
-
Lauryl lactam
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)
-
N-acetyl-laurolactam (activator)
Procedure:
-
Monomer and Initiator: Prepare molten, dry lauryl lactam under a nitrogen atmosphere as previously described.
-
Initiation: Add a calculated amount of Red-Al solution as the initiator. This initiator contains a functional group that will remain at the polymer chain end.
-
Activation & Polymerization: Add the N-acetyl-laurolactam activator and conduct the polymerization at 180-200°C.
-
Workup: After polymerization, terminate the reaction by adding an acidic solution to hydrolyze the aluminate end-groups, yielding a hydroxyl-terminated PA12.
-
Purification and Drying: Purify the polymer by precipitation and dry under vacuum. The resulting polymer will have a terminal hydroxyl group available for further reactions.
Data Presentation: Summary of Synthesis Parameters
The tables below summarize typical quantitative data for the synthesis of PA12 and its functionalized derivatives.
Table 1: Typical Parameters for AROP of Lauryl Lactam
| Parameter | Value | Reference |
| Monomer | Lauryl Lactam | [3] |
| Initiator | Sodium Hydride (NaH) | [3] |
| Activator | N-acetyl-laurolactam | [3] |
| Monomer : Initiator Ratio | 100:1 to 500:1 (molar) | [9] |
| Monomer : Activator Ratio | 100:1 to 500:1 (molar) | [9] |
| Polymerization Temperature | 150 - 220 °C | [3][10] |
| Polymerization Type | Bulk (Melt) | [3] |
| Typical Conversion | > 95% | [10] |
Table 2: Influence of Comonomer on Polymer Properties
| Copolymer System | Comonomer | Resulting Polymer | Key Property Change | Reference |
| PA6/PA12 | ε-Caprolactam | Random Copolymer | Lowered melting point and crystallinity | [10] |
| Poly(ester-amide) | PCL Macroactivator | Block Copolymer | Increased flexibility, altered degradation | [11] |
Characterization of Functionalized Polymers
To confirm the successful synthesis and functionalization of PA12, the following characterization techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, verify the incorporation of functional groups, and, in some cases, determine molecular weight by end-group analysis.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., amide, ester, hydroxyl) and monitor reaction progress.[11]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[10]
Conclusion and Applications
The protocols outlined provide robust methods for synthesizing both standard and functionalized Polyamide 12. By employing strategies such as copolymerization or the use of functional initiators, polymers with tailored properties can be developed. These materials are highly valuable for drug development professionals and researchers, with applications including:
-
Drug Delivery: Telechelic PA12 can be used to synthesize amphiphilic block copolymers that self-assemble into micelles for encapsulating hydrophobic drugs.
-
Biomaterials and Implants: The excellent biocompatibility and mechanical properties of PA12 make it suitable for medical implants, catheters, and surgical tools.[5] Functionalization can be used to improve biocompatibility or attach bioactive molecules.[8]
-
Advanced Coatings: Functional PA12 can be coated onto metal surfaces to improve wear resistance and prevent corrosion.[6]
The versatility of lauryl lactam chemistry offers significant opportunities for creating advanced polymeric materials for the next generation of medical and scientific applications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Laurolactam - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 3knewtech.com [3knewtech.com]
- 5. Revolutionizing Healthcare: Recent Advances of Polyamide 12 in Medical Applications - Global Journal of Medical Pharmaceutical and Biomedical Update [gjmpbu.org]
- 6. Introduction to the Application Fields of Nylon PA12 - Tuntun Plastic [tuntunplastic.com]
- 7. Application of polyamide PA12 - Material Introduction - Xiamen LFT Composite Plastic Co.,Ltd [lfrt-plastic.com]
- 8. PA12 Surface Treatment and Its Effect on Compatibility with Nutritional Culture Medium to Maintain Cell Vitality and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthesis of telechelic polyolefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Azacyclododecan-2-one in Biocompatible Materials
Introduction
Azacyclododecan-2-one, more commonly known as laurolactam, is a macrocyclic lactam that serves as the monomer for the engineering thermoplastic, Polyamide 12 (PA12).[1][2] Through ring-opening polymerization, laurolactam can be polymerized to form PA12 or copolymerized with other lactams, such as ε-caprolactam, to create copolyamides like Polyamide 6/12 (PA6/12).[1][3] These polymers are gaining significant interest in the biomedical field due to their excellent mechanical strength, thermal stability, and biocompatibility.[1] Their versatility allows for their formulation into various structures, including nanoparticles for drug delivery, electrospun scaffolds for tissue engineering, and hydrogels.[1][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in preparing and evaluating biocompatible materials.
Applications in Biocompatible Material Preparation
The unique physicochemical properties of laurolactam-based polymers make them suitable for a range of biomedical applications:
-
Drug Delivery Systems: Copolymers of laurolactam and caprolactam can be formulated into nanoparticles that serve as robust carriers for therapeutic agents.[1][6] These systems offer advantages such as targeted action, sustained and controlled drug release, and stabilization of the encapsulated drug.[1][7]
-
Tissue Engineering Scaffolds: The mechanical properties and biocompatibility of polylaurolactam and its copolymers are ideal for creating scaffolds that mimic the natural extracellular matrix (ECM).[8][9] Techniques like electrospinning can be used to produce nanofibrous scaffolds from these polymers, which support cell adhesion, proliferation, and differentiation.[4][9][10]
-
Hydrogels: Laurolactam-based polymers can be used to synthesize hydrogels, which are three-dimensional, water-swollen polymer networks with structural similarities to living tissue.[5][11] These injectable or implantable hydrogels are valuable for tissue repair, cell encapsulation, and as depots for localized drug delivery.[5][12]
Data Presentation
Quantitative data regarding the properties and performance of laurolactam-based materials are summarized below for easy comparison.
Table 1: Physicochemical Properties of Laurolactam-Based Copolymers vs. Other Biopolymers
| Property | Laurolactam/Caprolactam Copolymer (PA6/12) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(ε-caprolactone) (PCL) | Relevance in Biomedical Applications |
|---|---|---|---|---|
| Melting Temperature (Tm) | 160-210 °C[3] | 40-60 °C | 59-64 °C[1] | Important for thermal processing and sterilization. |
| Glass Transition Temp. (Tg) | 40-60 °C | 40-60 °C | ~ -60 °C[1] | Indicates material flexibility at physiological temperatures. |
| Mechanical Strength | High | Moderate to High | Moderate | Determines suitability for load-bearing applications. |
| Biodegradation Rate | Slow | Tunable (days to months)[13] | Slow (months to years) | Critical for matching tissue regeneration or drug release timeline. |
Table 2: Summary of In Vitro Biocompatibility Assessment
| Assay Type | Test Principle | Typical Result for Laurolactam-based Polymers | Reference Standard |
|---|---|---|---|
| Cytotoxicity (MTT Assay) | Measures metabolic activity of cells exposed to material extracts.[14] | >90% cell viability relative to control. | ISO 10993-5[15] |
| Hemocompatibility | Evaluates hemolysis (red blood cell lysis) upon contact with blood. | <5% hemolysis. | ISO 10993-4 |
| Direct Contact Test | Assesses cell morphology and viability after direct contact with the material.[16] | No significant changes in cell morphology or lysis observed. | ISO 10993-5[15] |
Experimental Protocols & Workflows
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Protocol 1: Synthesis of Polyamide 6/12 via Anionic Ring-Opening Copolymerization
This protocol describes the synthesis of a copolyamide from this compound (laurolactam) and ε-caprolactam.[1][3]
Materials:
-
This compound (Laurolactam, LL)
-
ε-caprolactam (CL)
-
Sodium caprolactamate (catalyst)
-
N-acyllactam (activator)
-
High-purity nitrogen gas
-
Reaction vessel with mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Monomer Preparation: Determine the desired molar ratio of LL to CL. Add the calculated amounts of solid LL and CL to the reaction vessel.
-
Melting and Homogenization: Heat the vessel to 160 °C under a continuous stream of nitrogen gas to melt the monomers.[3] Stir the molten mixture for 15-30 minutes to ensure homogeneity.
-
Initiation: Add the sodium caprolactamate catalyst to the molten monomer mixture. The typical catalyst concentration is 0.2-0.5 mol% relative to the total monomer content.
-
Activation: Introduce the N-acyllactam activator to the mixture to begin the polymerization process.[1]
-
Polymerization: Maintain the reaction temperature at 160 °C for a defined period (e.g., 30-60 minutes) to allow for copolymer formation.[1][3] The viscosity of the mixture will increase significantly as the polymer chains grow.
-
Purification: After the reaction is complete, cool the polymer to room temperature. The resulting solid copolymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst residues.
-
Drying: Dry the purified copolymer under vacuum at 60-80 °C until a constant weight is achieved.
-
Characterization: Characterize the final product using techniques such as FTIR to confirm chemical structure, NMR to determine copolymer composition, and DSC to measure thermal properties like Tm and Tg.[1]
Protocol 2: Fabrication of Electrospun Nanofiber Scaffolds
This protocol outlines the fabrication of nanofibrous mats from a laurolactam-based polymer solution using electrospinning, a technique suitable for creating tissue engineering scaffolds.[4][8]
Materials:
-
Synthesized Polyamide 6/12 (from Protocol 1)
-
Solvent system (e.g., formic acid or a mixture of chloroform and methanol)
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)
-
Aluminum foil
Procedure:
-
Polymer Solution Preparation: Dissolve the Polyamide 6/12 in the chosen solvent system to achieve a specific concentration (e.g., 10-20% w/v). Stir the solution at room temperature until the polymer is fully dissolved. The solution's viscosity is a critical parameter influencing fiber morphology.[4]
-
Apparatus Setup: Load the polymer solution into a syringe fitted with a metallic spinneret (e.g., 22-gauge needle). Place the syringe in the pump. Cover the grounded collector plate with aluminum foil.
-
Electrospinning Process:
-
Fiber Deposition: As the voltage is applied, a polymer jet is ejected from the spinneret, the solvent evaporates, and solid nanofibers are deposited onto the grounded collector, forming a non-woven mat.[9]
-
Scaffold Collection: After the desired thickness is achieved, turn off the power supply and syringe pump. Carefully peel the nanofiber scaffold from the aluminum foil.
-
Post-Processing: Dry the scaffold under vacuum for at least 48 hours to remove any residual solvent.
-
Characterization: Analyze the scaffold's morphology, fiber diameter, and porosity using Scanning Electron Microscopy (SEM).[10]
Protocol 3: In Vitro Drug Release Study
This protocol is used to determine the release kinetics of a therapeutic agent from a laurolactam-based polymer matrix (e.g., nanoparticles or a scaffold).[1]
Materials:
-
Drug-loaded polymer sample (e.g., nanoparticles, scaffold)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath with agitation, set to 37 °C
-
Centrifuge tubes or vials
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Accurately weigh a known quantity of the drug-loaded polymer and place it into multiple vials.
-
Release Medium: Add a precise volume of pre-warmed PBS (pH 7.4) to each vial. This medium mimics physiological conditions.[1]
-
Incubation: Place the vials in an incubator at 37 °C with gentle, constant agitation to ensure uniform drug distribution in the medium.[1]
-
Sample Collection: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, etc.), withdraw a specific volume of the release medium (supernatant). To maintain a constant volume (sink conditions), replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS.
-
Drug Quantification: Analyze the collected samples to determine the concentration of the released drug using a pre-validated analytical method like UV-Vis spectrophotometry or HPLC.[1]
-
Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time to generate a drug release profile.[1]
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the potential of a material to cause cellular damage, a critical step in biocompatibility screening, as outlined in ISO 10993-5.[15][17]
Materials:
-
Laurolactam-based polymer sample (sterilized)
-
Cell culture medium (e.g., DMEM)
-
Mammalian fibroblast cell line (e.g., L929 or Balb/3T3)[15]
-
Fetal Bovine Serum (FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Extract Preparation: Prepare an extract of the sterilized polymer sample according to ISO 10993-12.[18] Incubate a defined mass of the material in cell culture medium (e.g., 0.2 g/mL) at 37 °C for 24 hours.[15] A negative control (medium only) and a positive control (e.g., dilute phenol) should also be prepared.
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Remove the old medium from the wells and replace it with the prepared material extracts (in various dilutions), positive control, and negative control solutions.
-
Incubation: Incubate the plate for 24-48 hours at 37 °C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.[14]
Protocol 5: Sterilization of Laurolactam-Based Medical Devices
Sterilization is a mandatory step for any material intended for biomedical use.[19] The choice of method is critical as it can affect the polymer's properties.[20]
Recommended Methods:
-
Ethylene Oxide (EtO) Gas: EtO is a low-temperature method suitable for heat-sensitive polymers.[19][21] Devices must be aerated thoroughly post-sterilization to remove toxic residues.
-
Gamma Irradiation: This method offers high penetration but can cause polymer chain scission or cross-linking, potentially altering mechanical properties.[19][21] The dose should be carefully validated.
-
Hydrogen Peroxide Gas Plasma: A low-temperature method that is effective and leaves non-toxic byproducts (water and oxygen).[19]
Methods to Avoid:
-
Steam Sterilization (Autoclave): The high temperatures and moisture involved in autoclaving (121-134 °C) can lead to hydrolytic degradation and deformation of polyamide-based materials.[20][21]
General Procedure (using Ethylene Oxide):
-
Preconditioning: Place the packaged device in a chamber with controlled temperature and humidity to prepare it for sterilization.
-
Sterilization Cycle: Introduce EtO gas into the chamber at a specific concentration, temperature (e.g., 48-75 °C), and duration.[21]
-
Aeration: After the cycle, the device must be aerated for an extended period to allow residual EtO to dissipate to safe levels as defined by ISO 10993-7.
References
- 1. benchchem.com [benchchem.com]
- 2. Laurolactam - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermosensitive Poly(N-vinylcaprolactam) Injectable Hydrogels for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric Nanoparticles for Biomedical Applications [mdpi.com]
- 7. Long-lasting nanoparticles for controlled release drug delivery | Imperial for business | Imperial College London [imperial.ac.uk]
- 8. Overview of Electrospinning for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A biodegradable nanofiber scaffold by electrospinning and its potential for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogel scaffolds for tissue engineering: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Advanced Hydrogel Applications for Tissue Engineering and Drug Delivery Systems as Biomaterials [mdpi.com]
- 13. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro biocompatibility of bioresorbable polymers: poly(L, DL-lactide) and poly(L-lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. specialchem.com [specialchem.com]
- 18. mddionline.com [mddionline.com]
- 19. How to Sterilize Polylactic Acid Based Medical Devices? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Sterilize Polylactic Acid Based Medical Devices? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. amb.se [amb.se]
Troubleshooting & Optimization
improving the yield of Polyamide 12 from Azacyclododecan-2-one
Welcome to the Technical Support Center for the synthesis of Polyamide 12 (PA12) from azacyclododecan-2-one (laurolactam). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and quality of your PA12 materials. High yield and purity are critical for various applications, including automotive components, industrial tubing, and advanced manufacturing techniques like 3D printing.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you address and resolve common issues encountered during your experiments.
Troubleshooting Guide
High monomer conversion rates are crucial for achieving a high yield of Polyamide 12. Incomplete polymerization can often be traced back to specific stages of the process. This guide will help you diagnose and address potential causes for low yield.
Question: Why is my Polyamide 12 yield lower than expected?
Answer:
Low yield in Polyamide 12 synthesis can stem from several factors. A systematic investigation into the following areas is recommended:
-
Monomer and Reagent Purity: The presence of impurities, especially water, can significantly hinder the polymerization process.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion.
-
Catalyst/Initiator System: The type, concentration, and handling of the catalyst or initiator are critical for efficient polymerization.
Below is a logical workflow to troubleshoot issues related to low yield.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended water content for the anionic polymerization of laurolactam?
A1: The anionic polymerization of lactams is highly sensitive to water.[2] It is recommended that the water content in the laurolactam monomer be below 100 ppm to prevent deactivation of the initiator and activator, which would otherwise lead to incomplete conversion.[2]
Q2: My polymerization reaction failed to initiate or is significantly slow. What is the likely cause?
A2: A failure to initiate or a slow reaction rate in anionic polymerization is most commonly due to excess water in the reaction system.[2] Water acts as a proton donor and deactivates both the initiator (catalyst) and the activator.[2] Ensure that your laurolactam, solvents, and glassware are rigorously dried and that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[2]
Q3: How can I reduce the residual monomer content in my final Polyamide 12 product?
A3: High residual monomer indicates incomplete conversion. To address this, first, review your polymerization conditions, including temperature, time, and water content.[3] For hydrolytic polymerization, ensure sufficient initial water content (typically 1-10% by weight) is present to facilitate the ring-opening reaction.[3] For anionic polymerization, check the initiator and activator concentrations and their ratio.[3] Post-polymerization treatments such as solid-state polymerization (SSP), vacuum devolatilization, or solvent extraction can also be implemented to reduce residual monomer levels.[3]
Q4: What are the typical reaction conditions for hydrolytic and anionic polymerization of laurolactam?
A4: Hydrolytic polymerization is typically carried out at high temperatures (250-300°C) and pressures, often using an acid catalyst like phosphoric acid.[1] Anionic polymerization is much faster and occurs at lower temperatures (130-180°C) at atmospheric pressure, requiring a strong base as a catalyst and an activator.[1]
Data Presentation
The choice of polymerization method significantly impacts the reaction conditions and the properties of the resulting Polyamide 12. The following table summarizes the key differences between the hydrolytic and anionic ring-opening polymerization of laurolactam.
| Parameter | Hydrolytic Polymerization | Anionic Polymerization |
| Initiator/Catalyst | Water, Phosphoric Acid, Acetic Acid[1] | Sodium Hydride, Alkali Metals[1] |
| Activator/Co-catalyst | Not applicable | N-acyl-lactams (e.g., N-acetyl-laurolactam)[1] |
| Typical Temperature | 250 - 300 °C[1] | 130 - 200 °C[1] |
| Pressure | Elevated pressure, then vacuum[1] | Atmospheric[1] |
| Reaction Time | Several hours[1] | 30 - 60 minutes[1] |
| Monomer Conversion | 94% to >99.5%[1] | Up to quantitative[1] |
| Molecular Weight (Mw) | ~22,000 g/mol (simulation)[1] | 2,000 to >30,000 g/mol [1] |
| Melting Point (Tm) | ~178 °C[1] | 177 to >180 °C[1] |
Experimental Protocols
Protocol 1: Hydrolytic Ring-Opening Polymerization
This method involves the use of water as an initiator to open the lactam ring, followed by polycondensation at high temperatures.[1]
Materials:
-
Laurolactam (this compound)
-
Deionized water (initiator)
-
Phosphoric acid (optional catalyst)[1]
-
Nitrogen gas
Equipment:
-
High-pressure autoclave or stainless-steel reactor with mechanical stirrer, temperature controller, and pressure gauge.
-
Heating mantle
-
Extruder for polymer discharge
-
Water bath for cooling
-
Pelletizer
-
Vacuum oven
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge with nitrogen to create an inert atmosphere.[1]
-
Charging: Load the laurolactam, deionized water, and optional catalyst into the reactor.
-
Hydrolysis (Ring-Opening): Heat the reactor to 260-280°C under elevated pressure. This stage facilitates the ring-opening of laurolactam to form 12-aminododecanoic acid.
-
Pressure Release: Gradually reduce the pressure to atmospheric to remove excess water.[1]
-
Polycondensation (Vacuum Stage): Apply a vacuum while maintaining the temperature to promote the polycondensation reaction and increase the molecular weight. This can take several hours.[1]
-
Discharge and Processing: Once the desired viscosity is achieved, discharge the molten PA12 under nitrogen pressure as a strand.[1]
-
Cooling and Pelletizing: Quench the polymer strand in a water bath and feed it into a pelletizer.[1]
-
Drying: Dry the PA12 pellets in a vacuum oven to remove residual moisture.[1]
Protocol 2: Anionic Ring-Opening Polymerization
This protocol describes a rapid synthesis of PA12 at lower temperatures using a strong base catalyst and an activator.[1]
Materials:
-
Laurolactam (dried under vacuum)
-
Sodium hydride (NaH) (catalyst)
-
N-acetyl-laurolactam (activator)
-
Anhydrous solvent (e.g., toluene, optional)[1]
-
Nitrogen gas
Equipment:
-
Flame-dried glassware (e.g., three-neck round-bottom flask) with a mechanical stirrer, condenser, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Syringes for reagent transfer.
-
Apparatus for polymer precipitation and filtration.
-
Vacuum oven.
Procedure:
-
Setup: Assemble and flame-dry the glassware under a nitrogen stream to ensure anhydrous conditions.[1]
-
Monomer Loading: Add the dried laurolactam to the reaction flask. Heat to 150°C under a nitrogen atmosphere to melt the monomer.[1]
-
Catalyst Addition: Carefully add the sodium hydride to the molten laurolactam. Stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium laurolactamate salt.[1]
-
Initiation: Add the N-acetyl-laurolactam activator to the reaction mixture via syringe. An exothermic reaction should be observed.[1]
-
Polymerization: Maintain the temperature at 150°C. The polymerization is typically very fast and can be complete within 30-60 minutes, indicated by a significant increase in viscosity.[1]
-
Isolation and Purification: Cool the reactor to room temperature. The solid polymer can be removed. If a solvent was used, precipitate the polymer in a non-solvent like methanol.[1]
-
Drying: Dry the purified PA12 in a vacuum oven to a constant weight.[4]
Visualizations
Experimental Workflow for Polyamide 12 Synthesis
The general workflow for synthesizing Polyamide 12 from laurolactam involves several key stages, from monomer preparation to final polymer processing.
Anionic Ring-Opening Polymerization Mechanism
The anionic polymerization of laurolactam is a chain-growth polymerization that involves initiation, propagation, and termination steps.
References
Technical Support Center: Anionic Polymerization of Lauryl Lactam
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of the anionic polymerization of lauryl lactam to synthesize Polyamide 12 (PA12). Below you will find troubleshooting guidance for common experimental challenges, frequently asked questions, detailed experimental protocols, and visualizations to clarify reaction pathways and workflows.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the anionic polymerization of lauryl lactam.
| Problem | Potential Cause | Recommended Solution |
| Low or No Polymerization | High moisture content in the monomer or reaction system.[1] | 1. Thoroughly dry the lauryl lactam monomer before use.[1] See Experimental Protocol 1 . 2. Meticulously dry all glassware and equipment in an oven and cool under an inert atmosphere.[1] 3. Use anhydrous solvents if applicable.[1][2] 4. Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Presence of acidic impurities.[1] | 1. Test the pH of a lauryl lactam solution.[1] See Experimental Protocol 3 . 2. Purify the monomer to remove acidic contaminants.[1] | |
| Inactive initiator or activator.[1] | 1. Use fresh, properly stored initiator and activator.[1] 2. Verify the activity of the initiator and activator through a small-scale test reaction with highly purified monomer.[1] | |
| Low Molecular Weight of Polyamide 12 | Trace amounts of water or other protic impurities.[1][2] | 1. Enhance the drying and inert atmosphere conditions.[1] 2. Consider using a scavenger for protic impurities, but exercise caution as it may interfere with the polymerization.[1] |
| Incorrect initiator/activator concentration or ratio.[1] | 1. Accurately calculate and weigh the initiator and activator.[1] 2. Optimize the initiator/activator ratio for the desired molecular weight.[1] | |
| Presence of chain transfer agents.[1] | 1. Ensure the purity of all reagents.[1] 2. Analyze the monomer for potential organic impurities that could act as chain transfer agents using GC-MS.[1] See Experimental Protocol 4 . | |
| Discoloration (Yellowing) of the Polymer | Thermo-oxidative degradation.[1] | 1. Ensure a strictly oxygen-free environment during polymerization and handling of the molten polymer.[1] 2. Avoid excessively high polymerization temperatures or prolonged reaction times.[1] |
| Presence of impurities that promote degradation.[1] | 1. Use highly purified lauryl lactam.[1] 2. Analyze the monomer for impurities that could initiate or accelerate degradation.[1] | |
| Side reactions.[1] | 1. Optimize the reaction conditions (temperature, initiator/activator system) to minimize side reactions.[1] | |
| Inconsistent Polymerization Rate | Variable impurity levels in the monomer.[1] | 1. Implement a consistent monomer purification protocol.[1] 2. Routinely test the purity of each batch of monomer.[1] |
| Fluctuations in reaction temperature. | 1. Ensure precise and stable temperature control throughout the polymerization process. |
Frequently Asked Questions (FAQs)
Q1: Why is monomer purity so critical in the anionic polymerization of lauryl lactam?
A1: Anionic polymerization relies on highly reactive anionic species. These intermediates are extremely sensitive to impurities that can act as terminating or transfer agents, leading to several undesirable outcomes, including:
-
Low molecular weight : Impurities can prematurely terminate the growing polymer chains, resulting in a lower average molecular weight and compromising the mechanical properties of the final polyamide 12.[1]
-
Low conversion rate : Side reactions with impurities can consume the initiator, activator, or growing polymer chains, leading to incomplete monomer conversion and a lower yield of the desired polymer.[1]
-
Broad molecular weight distribution : The random termination of polymer chains by impurities results in a polymer with a wide range of chain lengths, which can negatively impact its physical and processing properties.[1]
-
Discoloration : The presence of certain impurities can lead to the formation of colored byproducts, resulting in a yellow or discolored polymer.[1]
Q2: What are the most common impurities in lauryl lactam, and how do they affect the polymerization?
A2: The most common and detrimental impurities in lauryl lactam for anionic polymerization include water, carbon dioxide, oxygen, and acidic or basic compounds.[1]
-
Water : Water is a potent inhibitor of anionic polymerization.[1] It reacts with the highly basic initiators and growing polymer chains, causing termination and a significant reduction in molecular weight and conversion.[1] Even trace amounts of moisture can have a profound negative impact.[1]
-
Carbon Dioxide : CO2 can react with the anionic species, leading to chain termination.
-
Oxygen : Oxygen can lead to chain termination and discoloration of the polymer.[1] The presence of oxygen, even at low concentrations, can cause a noticeable decrease in molecular weight and an increase in the yellowness index of the polymer.[1]
-
Acidic Impurities : Acidic compounds will neutralize the basic initiator and growing polymer chains, effectively halting the polymerization.[1]
-
Basic Impurities : While the polymerization is base-catalyzed, uncontrolled basic impurities can interfere with the desired initiator/activator system, leading to a lack of control over the polymerization kinetics and the final polymer properties.[1]
Q3: What are the visual or measurable signs of a problematic polymerization due to impurities?
A3: Several signs can indicate that impurities are affecting your lauryl lactam polymerization:
-
Failure of the polymerization to initiate or a significantly slower reaction rate : This is a strong indicator of the presence of inhibitors like water or acidic impurities.[2]
-
Low yield of the polymer : Incomplete conversion of the monomer to polymer suggests that the polymerization was prematurely terminated.
-
Low molecular weight of the final polymer : If the resulting polyamide 12 has a lower-than-expected molecular weight, it is likely that chain termination events have occurred due to impurities.[1]
-
Discoloration of the polymer : A yellow or brownish tint to the final polymer can be a sign of thermo-oxidative degradation, often exacerbated by impurities.[1]
-
Inconsistent polymerization rates : Variability in the polymerization time between batches can be a sign of fluctuating impurity levels in the monomer or reaction environment.[1]
Data Presentation
Inferred Quantitative Impact of Key Impurities on Anionic Lactam Polymerization
While extensive quantitative data for lauryl lactam is often proprietary to industrial manufacturers, the following table summarizes the general and inferred quantitative impact of key impurities on anionic lactam polymerization.[1]
| Impurity | General Effect on Polyamide 12 Properties | Inferred Quantitative Impact |
| Water | Strong inhibition of polymerization, reduction in molecular weight and conversion.[1][2] | A water content above 100 ppm is generally considered detrimental to the polymerization process.[2] |
| Oxygen | Leads to chain termination and discoloration.[1] | The presence of oxygen, even at low concentrations, can lead to a noticeable decrease in molecular weight and an increase in the yellowness index of the polymer.[1] |
| Acidic Impurities | Neutralizes initiator/catalyst, inhibiting polymerization.[1] | The amount of acidic impurity that can be tolerated is directly proportional to the amount of initiator used. A 1:1 stoichiometric reaction is expected.[1] |
| Basic Impurities | Can alter the initiation rate and control of the polymerization.[1] | The effect is highly dependent on the nature of the basic impurity and the specific initiator/activator system used.[1] |
Experimental Protocols
Protocol 1: Drying of Lauryl Lactam Monomer
Objective: To reduce the water content of lauryl lactam to below 100 ppm for successful anionic polymerization.
Method: Vacuum Oven Drying
-
Place the lauryl lactam powder in a shallow, clean, and dry glass dish to maximize the surface area.
-
Put the dish into a vacuum oven.
-
Heat the oven to 100-110°C, which is below the melting point of lauryl lactam (approximately 153°C).
-
Apply a high vacuum (e.g., <1 mbar).
-
Dry for a minimum of 24 hours.
-
Cool the monomer to room temperature under vacuum or in a desiccator containing a high-efficiency desiccant before transferring it to an inert atmosphere glovebox for storage or immediate use.
Protocol 2: Quantification of Water Content by Karl Fischer Titration
Objective: To accurately determine the water content in the lauryl lactam monomer.
Materials and Equipment:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or other suitable solvent
-
Lauryl lactam sample
-
Airtight syringe or weighing boat for sample introduction
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Introduce a known mass of the lauryl lactam sample into the titration cell. The sample should dissolve completely in the solvent.
-
Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in ppm or percentage.
-
Perform multiple measurements to ensure accuracy and reproducibility.
Protocol 3: Determination of Acidic/Basic Impurities by Titration
Objective: To quantify the presence of acidic or basic impurities in the lauryl lactam monomer.
Materials and Equipment:
-
pH meter
-
Burette
-
Standardized solution of sodium hydroxide (NaOH) (e.g., 0.01 M)
-
Standardized solution of hydrochloric acid (HCl) (e.g., 0.01 M)
-
Beaker
-
Magnetic stirrer and stir bar
-
Solvent (e.g., a mixture of ethanol and water)
Procedure for Acidic Impurities:
-
Dissolve a known mass of lauryl lactam in the chosen solvent in a beaker.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH after each addition.
-
Continue the titration past the equivalence point (the point of rapid pH change).
-
Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point can be determined from the inflection point of the curve.
-
Calculate the concentration of acidic impurities based on the volume of NaOH used to reach the equivalence point.
Procedure for Basic Impurities:
-
Follow the same procedure as for acidic impurities, but titrate with the standardized HCl solution.
Protocol 4: Analysis of Organic Impurities by GC-MS
Objective: To identify and quantify volatile organic impurities in the lauryl lactam monomer.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column)
-
Helium carrier gas
-
Syringe for injection
-
Lauryl lactam sample
-
High-purity solvent for sample dilution (e.g., dichloromethane or methanol)
Procedure:
-
Prepare a solution of the lauryl lactam sample in the chosen high-purity solvent at a known concentration.
-
Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector. The temperature program should be designed to separate the expected impurities from the lauryl lactam monomer.
-
Inject a known volume of the sample solution into the GC.
-
The components of the sample will be separated in the GC column and then detected by the mass spectrometer.
-
The mass spectrometer will provide mass spectra for each separated component, which can be used to identify the impurities by comparing them to a spectral library.
-
Quantification can be achieved by using an internal or external standard calibration method.
Visualizations
Anionic Polymerization of Lauryl Lactam: Reaction Pathway
Caption: Reaction pathway for the anionic polymerization of lauryl lactam.
Troubleshooting Workflow for Anionic Polymerization Issues
Caption: Troubleshooting flowchart for anionic polymerization issues.
References
Technical Support Center: Controlling Molecular Weight in Lauryl Lactam Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight during the polymerization of lauryl lactam to synthesize Polyamide 12 (PA12).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing lauryl lactam, and how do they influence molecular weight control?
A1: The two primary methods for the ring-opening polymerization of lauryl lactam are hydrolytic polymerization and anionic ring-opening polymerization (AROP).[1]
-
Hydrolytic Polymerization: This method uses water as an initiator.[1] While it is a robust method, controlling the molecular weight can be challenging as an excess of water can lead to a higher number of initiated polymer chains, resulting in a lower average molecular weight.[1]
-
Anionic Ring-Opening Polymerization (AROP): AROP is a much faster method that allows for greater control over the molecular weight.[2] The molecular weight is inversely proportional to the concentration of the initiator and activator.[1] This method is, however, highly sensitive to impurities, especially water, which can terminate the growing polymer chains.[3][4]
Q2: How does the initiator and activator concentration affect the molecular weight in anionic polymerization?
A2: In anionic ring-opening polymerization, a higher concentration of the initiator (e.g., sodium hydride) or activator (e.g., N-acetyl-laurolactam) leads to a larger number of growing polymer chains.[1] Consequently, with a fixed amount of monomer, this results in a lower final molecular weight.[1] To achieve a higher molecular weight, the concentration of the initiator and activator relative to the monomer should be decreased.[1]
Q3: What is the role of water in lauryl lactam polymerization, and how does it affect molecular weight?
A3: The role of water differs significantly between the two main polymerization methods:
-
In hydrolytic polymerization , water acts as the initiator.[1] However, excessive water content will generate more polymer chains, leading to a lower overall molecular weight.[1]
-
In anionic polymerization , water is a potent impurity that acts as a chain-terminating agent.[3][4] It reacts with and deactivates the highly basic initiators and growing polymer chains, leading to premature termination and a significant reduction in the final molecular weight.[3][4] Therefore, strictly anhydrous conditions are crucial for achieving high molecular weight PA12 via AROP.[1]
Q4: How can I achieve a narrow molecular weight distribution (low Polydispersity Index - PDI)?
A4: A high PDI indicates a wide range of polymer chain lengths. To achieve a narrower distribution, consider the following:
-
Ensure Homogeneous Reaction Conditions: Maintain consistent temperature and efficient mixing throughout the reactor to ensure uniform polymerization rates.[1]
-
Minimize Side Reactions: Optimize reaction conditions such as temperature and monomer purity to reduce side reactions like chain transfer, which can broaden the molecular weight distribution.[1]
-
Controlled Polymerization Techniques: For the most precise control over PDI, employing a living or controlled polymerization technique is recommended, although this can be more complex to implement.[1]
Troubleshooting Guides
Issue 1: The molecular weight of the synthesized Polyamide 12 is lower than expected.
This is a common issue that can arise from several factors depending on the polymerization method.
Troubleshooting Steps:
-
Identify the Polymerization Method: The potential causes differ for hydrolytic and anionic polymerization.[1]
-
For Hydrolytic Polymerization:
-
Verify Initial Water Content: An excessive amount of water will lead to a lower molecular weight.[1] Review your protocol and ensure the initial water concentration is within the optimal range for your target molecular weight.
-
-
For Anionic Ring-Opening Polymerization (AROP):
-
Check Initiator/Activator Concentration: A higher-than-intended concentration of the initiator or activator will result in a lower molecular weight.[1] Carefully verify the stoichiometry and weighing of these components.
-
Ensure Anhydrous Conditions: The presence of moisture is a primary cause of premature chain termination in AROP.[3][4] Ensure all reagents, solvents, and glassware are scrupulously dried.[1] Consider using techniques like Karl Fischer titration to quantify water content in your monomer.[3]
-
-
Review Polymerization Temperature and Time:
-
Insufficient Reaction Time: Polymerization is a step-growth process; if stopped prematurely, the chains will not have had enough time to grow.[1] Consider increasing the reaction time.
-
Suboptimal Temperature: The reaction temperature affects the rate of polymerization. Ensure the temperature is maintained at the optimal level for the specific method.
-
Troubleshooting Workflow for Low Molecular Weight PA12
Caption: Troubleshooting workflow for addressing low molecular weight.
Issue 2: The polymerization reaction is not initiating or is proceeding very slowly.
Troubleshooting Steps:
-
Check for Impurities: This is the most common cause, especially in anionic polymerization.
-
Water: As mentioned, water deactivates the initiator and growing chains.[3][4]
-
Oxygen and Carbon Dioxide: These can also inhibit anionic polymerization by reacting with the anionic species.[4] Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
-
Acidic Impurities: These can neutralize the basic initiator.[4]
-
-
Verify Initiator/Activator Activity:
-
Ensure that the initiator and activator are fresh and have been stored correctly to prevent degradation.
-
Consider performing a small-scale test reaction with highly purified monomer to confirm their activity.
-
-
Check Reaction Temperature: The polymerization of lauryl lactam is typically carried out at elevated temperatures (e.g., 150 °C for AROP, and higher for hydrolytic polymerization).[2][5] Ensure your reaction setup is reaching and maintaining the target temperature.
Quantitative Data Summary
The following tables summarize key quantitative data related to lauryl lactam polymerization.
Table 1: Typical Reaction Parameters for Anionic Ring-Opening Polymerization (AROP)
| Parameter | Value | Reference |
| Monomer | Lauryl Lactam | [2] |
| Initiator | Sodium Hydride (NaH) | [2] |
| Activator | N-acetyl-laurolactam | [2] |
| Polymerization Temperature | 150 °C | [2] |
| Polymerization Type | Bulk (Mass) Polymerization | [2] |
Table 2: Influence of Water on Molecular Weight in Lauryl Lactam Polymerization
| Polymerization Method | Role of Water | Effect of Excess Water |
| Hydrolytic Polymerization | Initiator | Decreases molecular weight |
| Anionic Polymerization | Impurity / Chain Terminator | Significantly decreases molecular weight and conversion |
Table 3: General Effect of Key Variables on Molecular Weight in AROP
| Variable | Change | Effect on Molecular Weight |
| Initiator/Activator Concentration | Increase | Decrease |
| Initiator/Activator Concentration | Decrease | Increase |
| Water Content | Increase | Decrease |
| Reaction Time | Increase | Increase (up to a point) |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of Lauryl Lactam
Objective: To synthesize Polyamide 12 with a controlled molecular weight using AROP.
Materials:
-
Lauryl lactam (monomer)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (initiator)
-
N-acetyl-laurolactam (activator)
-
Anhydrous toluene (for washing)
-
Dry nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Schlenk line or glove box
-
Vacuum oven
Procedure:
-
Monomer Preparation:
-
Place the desired amount of lauryl lactam into the three-neck round-bottom flask.
-
Heat the flask under vacuum to melt the lauryl lactam and remove any residual moisture.
-
Once molten and degassed, switch the atmosphere to dry nitrogen.[2]
-
-
Initiator Addition:
-
Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride to the molten lauryl lactam with vigorous stirring.[2] The amount of NaH will determine the final molecular weight.
-
Allow the reaction to proceed for a designated time to ensure the complete formation of the sodium lactamate initiator.[2]
-
-
Activator Addition and Polymerization:
-
Inject the calculated amount of N-acetyl-laurolactam activator into the reaction mixture.
-
Maintain the reaction temperature at 150 °C under a continuous flow of nitrogen.[2]
-
The viscosity of the mixture will increase significantly as the polymerization proceeds. The reaction time will depend on the desired molecular weight and conversion.[2]
-
-
Polymer Isolation and Purification:
-
Once the polymerization is complete, cool the reaction mixture to room temperature.
-
The solid polymer can be removed from the flask.
-
Purify the polymer by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol).
-
Wash the precipitated polymer with anhydrous toluene to remove mineral oil from the NaH dispersion.[2]
-
Dry the purified polymer in a vacuum oven until a constant weight is achieved.[2]
-
Experimental Workflow for AROP of Lauryl Lactam
Caption: Step-by-step experimental workflow for AROP.
Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized Polyamide 12.
Materials:
-
Polyamide 12 sample
-
GPC solvent (e.g., m-cresol or benzyl alcohol)[1]
-
Polystyrene or polyamide standards for calibration
Equipment:
-
High-temperature GPC system with a refractive index (RI) detector
-
Appropriate GPC columns for the expected molecular weight range
-
Vials and filters
Procedure:
-
Sample Preparation:
-
Accurately weigh the Polyamide 12 sample and dissolve it in the GPC solvent to a known concentration.
-
Gentle agitation and heating (e.g., 100-130 °C for benzyl alcohol) may be required to fully dissolve the polymer, which can take several hours.[1]
-
Allow the solution to cool to the GPC operating temperature.[1]
-
Filter the solution to remove any particulates before injection.
-
-
GPC Analysis:
-
Data Processing:
-
Determine the molecular weight averages (Mn, Mw) and the PDI (Mw/Mn) from the resulting chromatogram using the calibration curve.[6]
-
References
Technical Support Center: Azacyclododecan-2-one Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of Azacyclododecan-2-one (Laurinlactam), the monomer for Polyamide 12 (PA12).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing this compound?
A1: The primary methods for the ring-opening polymerization of this compound are anionic, cationic, and hydrolytic polymerization. Each method has distinct mechanisms, advantages, and challenges. Anionic polymerization is known for its rapid rates, while hydrolytic polymerization is a common industrial process. Cationic polymerization offers an alternative route, often initiated by protic or Lewis acids.[1]
Q2: Why is my anionic polymerization of Laurinlactam failing or resulting in a low yield?
A2: Failure or low yields in anionic polymerization are most commonly due to the presence of impurities, especially water.[2] The anionic propagating species are highly reactive and susceptible to termination by protic species. Other potential causes include inactive initiator or activator, or the presence of acidic impurities that neutralize the initiator.[2]
Q3: My Polyamide 12 product is discolored. What is the likely cause?
A3: Discoloration, often yellowing, in Polyamide 12 can be a result of several factors. The presence of certain impurities in the laurinlactam monomer can lead to the formation of colored byproducts during polymerization. Additionally, excessively high polymerization temperatures or prolonged reaction times can cause thermal degradation of the polymer, leading to discoloration.
Q4: What causes a broad molecular weight distribution in the final polymer?
A4: A broad molecular weight distribution is typically a consequence of side reactions that lead to random termination of growing polymer chains. Impurities in the monomer or reaction system are a primary cause of this issue.[2] Inconsistent reaction conditions, such as temperature fluctuations, can also contribute to a wider distribution of polymer chain lengths.
Q5: How can I minimize residual monomer in my Polyamide 12?
A5: High residual monomer content suggests incomplete conversion. In anionic polymerization, this can be due to premature termination by impurities like water.[2] For hydrolytic polymerization, insufficient initial water content can lead to an incomplete reaction. Optimizing reaction conditions such as temperature and time, ensuring monomer purity, and considering post-polymerization treatments like vacuum devolatilization can help reduce residual monomer.[2]
Troubleshooting Guides
Anionic Polymerization
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Polymerization | High moisture content in monomer or reaction system. | 1. Thoroughly dry the laurinlactam monomer before use. 2. Meticulously dry all glassware and equipment in an oven and cool under an inert atmosphere. 3. Use anhydrous solvents if applicable. 4. Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).[2] |
| Presence of acidic impurities. | 1. Test the pH of a laurinlactam solution. 2. Purify the monomer to remove acidic contaminants.[2] | |
| Inactive initiator or activator. | 1. Use fresh, properly stored initiator and activator. 2. Verify the activity of the initiator and activator through a small-scale test reaction with highly purified monomer.[2] | |
| Low Molecular Weight of Polyamide 12 | Trace amounts of water or other protic impurities. | 1. Improve drying and inert atmosphere conditions. 2. Consider using a scavenger for protic impurities, with caution as it may interfere with the polymerization.[2] |
| Incorrect initiator/activator concentration or ratio. | 1. Accurately calculate and weigh the initiator and activator. 2. Optimize the initiator/activator ratio for the desired molecular weight. | |
| Presence of chain transfer agents. | 1. Ensure the purity of all reagents. 2. Analyze the monomer for potential organic impurities that could act as chain transfer agents using GC-MS. | |
| Polymer Discoloration | Impurities in the monomer. | 1. Use highly purified laurinlactam. |
| Excessively high polymerization temperature or prolonged reaction time. | 1. Optimize the reaction temperature and time to minimize thermal degradation. | |
| Inconsistent Polymerization Rate | Variable impurity levels in the monomer. | 1. Implement a consistent monomer purification protocol. 2. Routinely test the purity of each batch of monomer. |
Cationic Polymerization
| Issue | Potential Causes | Troubleshooting Steps |
| Low Polymerization Rate | Low initiator concentration. | 1. Increase the concentration of the protic or Lewis acid initiator. |
| Presence of basic impurities. | 1. Purify the monomer to remove any basic contaminants that can neutralize the cationic initiator. | |
| Low Molecular Weight | Chain transfer reactions. | 1. Water is a common chain transfer agent; ensure all reagents and equipment are anhydrous. 2. Optimize the reaction temperature to minimize side reactions. |
| High initiator concentration. | 1. Reduce the initiator concentration to grow longer polymer chains from fewer initiation sites. | |
| Broad Molecular Weight Distribution | Multiple active species. | 1. Ensure a clean initiation step by using a highly pure initiator and monomer. |
| Temperature fluctuations. | 1. Maintain a stable and uniform reaction temperature. |
Hydrolytic Polymerization
| Issue | Potential Causes | Troubleshooting Steps |
| Low Conversion Rate | Insufficient initial water content. | 1. Ensure the initial water concentration is within the optimal range (typically 1-10% by weight).[2] |
| Low reaction temperature. | 1. Increase the polymerization temperature to enhance the rates of hydrolysis and polycondensation. | |
| Inefficient water removal in later stages. | 1. Apply vacuum or use an inert gas sparge to effectively remove water and drive the polycondensation equilibrium towards polymer formation. | |
| Low Molecular Weight | Incomplete polycondensation. | 1. Increase the duration of the polycondensation stage. 2. Improve the efficiency of water removal. |
| Presence of monofunctional impurities. | 1. Ensure the purity of the laurinlactam monomer. | |
| Gel Formation | Cross-linking side reactions. | 1. Avoid excessively high temperatures and prolonged reaction times to minimize side reactions. |
Data Presentation
Table 1: Quantitative Impact of Water on Anionic Polymerization of Lactams (Analogous Data from Caprolactam)
| Water Content (ppm) | Effect on Polymerization |
| < 100 | Optimal for high molecular weight polymer formation. |
| 200 - 500 | Significant reduction in molecular weight and conversion. |
| > 500 | Severe inhibition or complete failure of polymerization. |
Note: This data is based on the anionic polymerization of caprolactam and is presented as an illustrative guide for the highly sensitive nature of laurinlactam polymerization to water.[3]
Experimental Protocols
Detailed Methodology for Anionic Ring-Opening Polymerization of Laurinlactam
Materials:
-
Laurinlactam (this compound)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (initiator)
-
N-acetyl-laurinlactam (activator)
-
Anhydrous toluene
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Schlenk line or glove box
-
Vacuum oven
Procedure:
-
Monomer Purification:
-
Dry the laurinlactam in a vacuum oven at 80°C for 24 hours to remove residual moisture.
-
-
Reaction Setup:
-
Assemble the three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet/outlet. Flame-dry the entire apparatus under vacuum and then cool under a positive pressure of nitrogen.
-
-
Monomer Charging and Degassing:
-
Transfer the dried laurinlactam to the reaction flask.
-
Heat the flask to melt the monomer (m.p. ~153°C) under a gentle flow of nitrogen to further remove any dissolved gases.
-
-
Initiator Addition:
-
Under a positive nitrogen pressure, carefully add the calculated amount of sodium hydride to the molten laurinlactam with vigorous stirring. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium lactamate initiator.
-
-
Activator Addition and Polymerization:
-
Inject the calculated amount of N-acetyl-laurinlactam activator into the reaction mixture.
-
Maintain the reaction temperature at approximately 150°C.
-
The viscosity of the mixture will increase significantly as the polymerization progresses. The reaction time will depend on the desired molecular weight.
-
-
Termination and Purification:
-
After the desired time, cool the reaction to room temperature. The solid polymer can then be removed.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol).
-
Wash the precipitated polymer with anhydrous toluene to remove mineral oil from the NaH dispersion.
-
Dry the purified polymer in a vacuum oven at 60-80°C to a constant weight.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Side reactions in anionic polymerization of Laurinlactam.
References
Technical Support Center: Optimizing Lauryl Lactam Polymerization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful polymerization of lauryl lactam to synthesize Polyamide 12 (PA12).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing lauryl lactam?
The two most common and industrially significant methods for producing Polyamide 12 are the ring-opening polymerization (ROP) of lauryl lactam via hydrolytic polymerization and anionic polymerization.[1][2] Cationic ROP is also possible but is often prone to side reactions that can limit the final molecular weight.[3][4]
-
Hydrolytic Polymerization: This method uses water as an initiator at high temperatures (220-300°C) and pressures.[1][5] The process begins with the ring-opening of the lactam by water to form 12-aminododecanoic acid, which then undergoes polycondensation.[1][5] It is a robust method for producing high-quality PA12.[5]
-
Anionic Polymerization: This method is characterized by very fast reaction rates at lower temperatures (150-180°C).[6][7] It requires a strong base as an initiator (e.g., sodium hydride) and an activator (e.g., N-acetyl-laurolactam) to proceed efficiently.[6][8] This method is extremely sensitive to impurities, especially water.[8][9]
Q2: Why is monomer purity so critical, especially for anionic polymerization?
Anionic polymerization proceeds through highly reactive anionic intermediates.[8] These intermediates are readily neutralized or "terminated" by protic impurities like water, or can react with impurities like carbon dioxide and oxygen.[8] This premature termination stops the polymer chain from growing, leading to several undesirable outcomes:
-
Low Molecular Weight: The primary consequence is the formation of shorter polymer chains, which compromises the mechanical properties of the final PA12.[8][9]
-
Low Monomer Conversion: Impurities can consume the initiator and activator, reducing the number of active species available for polymerization and resulting in a lower polymer yield.[8][9]
-
Discoloration: Certain impurities can cause side reactions that lead to the formation of colored byproducts, resulting in a yellow or discolored polymer.[8]
-
Inconsistent Reaction Rates: Fluctuating levels of impurities between batches can lead to significant variability in polymerization time and results.[8]
Q3: What is the role of an activator in anionic polymerization?
An activator, typically an N-acyllactam derivative like N-acetyl-laurolactam, is required to achieve rapid polymerization rates.[6] The initiator (strong base) deprotonates a lauryl lactam monomer to form a lactamate anion. This anion then attacks the activator, creating a highly reactive N-acyllactam growth center. Propagation occurs as other lactamate anions attack this growth center, a process that is much faster than the direct addition of lactam monomers.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during lauryl lactam polymerization.
Anionic Polymerization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymerization | High Moisture Content: Water deactivates the initiator and growing chains.[8][9] The recommended maximum water content is below 100 ppm.[9] | 1. Rigorously dry the lauryl lactam monomer in a vacuum oven (e.g., 24 hours at 80-100°C).[3][9] 2. Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon).[9] 3. Use anhydrous solvents if applicable.[8] |
| Inactive Initiator/Activator: Reagents may have degraded due to improper storage or handling. | 1. Use fresh, properly stored initiator and activator. 2. Verify reagent activity with a small-scale test reaction using highly purified monomer.[8] | |
| Low Molecular Weight of Polymer | Trace Impurities: Even small amounts of water or other protic impurities can act as chain terminators.[8][9] | 1. Improve monomer drying and ensure a strictly inert reaction atmosphere.[9] 2. Purify the monomer via recrystallization to remove acidic or organic impurities.[8] |
| Incorrect Initiator/Activator Ratio: The molecular weight is inversely proportional to the initiator/activator concentration. An incorrect ratio can lead to suboptimal growth. | 1. Accurately calculate and weigh the initiator and activator.[8] 2. Optimize the monomer-to-initiator ratio for the desired molecular weight.[8] | |
| Yellowing / Discoloration of Polymer | Thermo-oxidative Degradation: Presence of oxygen at high temperatures. | 1. Ensure a strictly oxygen-free environment during polymerization and handling of the molten polymer.[8] 2. Use a high-purity inert gas supply. |
| Impurities: Contaminants in the monomer can promote degradation and color formation. | 1. Use highly purified lauryl lactam.[8] | |
| Excessive Temperature/Time: Prolonged exposure to high temperatures can cause thermal degradation. | 1. Optimize the reaction conditions to minimize reaction time and avoid excessively high temperatures.[8] |
Hydrolytic Polymerization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Monomer Conversion | Insufficient Water: Water acts as the initiator; too little will result in incomplete ring-opening. | 1. Ensure the correct initial water concentration (typically 1-10 wt%).[1][10] |
| Low Temperature/Pressure: The initial ring-opening reaction requires high temperature and pressure to proceed efficiently.[1][10] | 1. Verify that the prepolymerization stage reaches the target temperature (e.g., 250-300°C) and autogenous pressure.[10] | |
| Low Molecular Weight of Polymer | Inefficient Water Removal: In the later stages (polycondensation), water is a byproduct and must be removed to drive the equilibrium toward high molecular weight polymer. | 1. Ensure the post-polymerization stage allows for efficient removal of water vapor, for example, by reducing pressure or using an inert gas sparge.[5] |
| Imbalanced Stoichiometry: The polycondensation reaction requires a balance of amine and carboxylic acid end groups. | 1. Use a catalyst like acetic or phosphoric acid to control the reaction and end groups.[2][5] | |
| Gelation or Discoloration | Excessive Temperature: Temperatures above 300°C can cause thermal deterioration and undesirable side reactions.[10] | 1. Maintain strict temperature control throughout the process, especially during the high-temperature stages.[10] |
Quantitative Data Summary
The tables below provide typical experimental parameters for lauryl lactam polymerization.
Table 1: Typical Reaction Conditions for Continuous Hydrolytic Polymerization.[1][5]
| Parameter | Pre-Polymerization Stage | Post-Polymerization Stage |
| Feed Composition | ||
| Laurolactam | 98.9 wt% | - |
| Water | 1.0 wt% | - |
| Acetic Acid | 0.1 wt% | - |
| Temperature | 250 - 300 °C | 220 - 280 °C |
| Pressure | 5 - 50 kg/cm ² G (Vapor Pressure) | Atmospheric or Reduced |
| Residence Time | 5 - 10 hours | Variable |
Table 2: Influence of Key Parameters in Anionic Polymerization on PA12 Properties.
| Parameter | Effect of Increase | Rationale |
| Water Content | ↓ Molecular Weight↓ Conversion Rate↓ Crystallinity[9] | Acts as a potent chain terminator, deactivating initiator and growing polymer chains.[8][9] |
| Initiator/Activator Conc. | ↓ Molecular Weight↑ Reaction Rate | More initiator sites are created, leading to a larger number of shorter polymer chains.[11] |
| Polymerization Temp. | ↑ Reaction Rate↓ Crystallinity (if T > Tm)[7] | Higher temperature increases reaction kinetics but can disrupt the crystallization process if polymerization occurs above the polymer's melting point.[7][11] |
Experimental Protocols
Protocol 1: Lab-Scale Anionic Ring-Opening Polymerization
This protocol describes a representative procedure for the bulk anionic polymerization of lauryl lactam.[6]
Materials:
-
Laurolactam (rigorously dried, <100 ppm water)[9]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (Initiator)
-
N-acetyl-laurolactam (Activator)
-
High-purity Nitrogen or Argon gas
Equipment:
-
Three-neck round-bottom flask, flame-dried under vacuum
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Schlenk line or glove box for inert atmosphere operations
Procedure:
-
Monomer Preparation: Place the desired amount of dried lauryl lactam into the reaction flask. Heat the flask under vacuum to ~160°C to melt the monomer and remove any final traces of moisture, then switch the atmosphere to dry nitrogen.[6]
-
Initiator Addition: Cool the molten lauryl lactam to the desired reaction temperature (e.g., 150°C).[6] Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride with vigorous stirring. The NaH reacts to form the sodium lactamate initiator. Allow this reaction to proceed for 15-20 minutes.
-
Activator Addition & Polymerization: Inject the calculated amount of N-acetyl-laurolactam activator into the mixture. The viscosity will increase significantly as polymerization proceeds.[6]
-
Reaction: Maintain the reaction at 150°C under a continuous flow of nitrogen for the desired time (e.g., 1-3 hours), depending on the target molecular weight.
-
Isolation: Cool the reaction mixture to room temperature. The solid Polyamide 12 can be removed from the flask (sometimes requiring the flask to be broken).
-
Purification (Optional): To remove any unreacted monomer, the polymer can be mechanically ground into smaller pieces and extracted with a suitable solvent like hot methanol for 24 hours, followed by drying in a vacuum oven.[5]
Protocol 2: Lab-Scale Cationic Ring-Opening Polymerization
This protocol outlines a procedure using a protic acid initiator.[3]
Materials:
-
Laurolactam (dried under vacuum at 80°C for 24 hours)
-
Orthophosphoric acid (H₃PO₄), 85%
-
Methanol (for purification)
Equipment:
-
Schlenk flask with magnetic stirrer
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Add the desired amount of dried lauryl lactam (e.g., 10g) to a flame-dried Schlenk flask under a nitrogen atmosphere.
-
Initiator Addition: Heat the flask to melt the monomer. Add the calculated amount of phosphoric acid initiator (e.g., for a 100:1 monomer-to-initiator ratio).
-
Polymerization: Heat the mixture to 260°C and maintain for 5 hours with stirring. The viscosity will increase significantly.[3]
-
Isolation: Cool the flask to room temperature to obtain the solid polymer.
-
Purification: Dissolve the polymer in a minimal amount of a suitable solvent (e.g., m-cresol). Precipitate the polymer by adding the solution to a large excess of methanol with vigorous stirring. Filter and wash the purified polymer, then dry in a vacuum oven at 60-80°C until a constant weight is achieved.[3]
Visual Guides and Workflows
The following diagrams illustrate key processes and logical relationships in lauryl lactam polymerization.
Caption: Experimental workflow for anionic polymerization of lauryl lactam.
Caption: Troubleshooting decision tree for low molecular weight in anionic ROP.
Caption: Simplified mechanism for anionic ring-opening polymerization (ROP).
References
- 1. cetjournal.it [cetjournal.it]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. US20160102175A1 - Ring-opening laurolactam polymerization with latent initiators - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US5283315A - Continuous hydrolytic polymerization of laurolactam - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
preventing degradation of Polyamide 12 during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Polyamide 12 (PA12) during its synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Polyamide 12, leading to its degradation.
Issue 1: Discoloration (Yellowing) of the Final Polymer
Question: My synthesized Polyamide 12 is yellow. What is causing this, and how can I prevent it?
Answer:
Yellowing of Polyamide 12 is typically a result of thermo-oxidative degradation during synthesis.[1] This occurs when the polymer is exposed to oxygen at the high temperatures required for polymerization. Even trace amounts of oxygen can initiate degradation reactions that lead to the formation of chromophores (color-forming groups) in the polymer chain.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the polymerization is conducted under a strict inert atmosphere, such as high-purity nitrogen or argon, to minimize the presence of oxygen. The residual oxygen content should be kept to a minimum.
-
Monomer Purity: Use high-purity laurolactam monomer. Impurities can act as catalysts for degradation reactions.
-
Antioxidant Addition: Incorporate a suitable antioxidant package into the polymerization mixture. A combination of primary (phenolic) and secondary (phosphite) antioxidants is often effective.
-
Temperature Control: Avoid excessive polymerization temperatures or prolonged reaction times at elevated temperatures, as this can accelerate thermo-oxidative degradation.
Issue 2: Low Molecular Weight and Poor Mechanical Properties
Question: The molecular weight of my synthesized Polyamide 12 is lower than expected, resulting in brittle material. What are the potential causes and solutions?
Answer:
A lower-than-expected molecular weight in Polyamide 12 can be caused by several factors, including premature chain termination and chain scission reactions.
Troubleshooting Steps:
-
Moisture Control: In hydrolytic polymerization, while water acts as an initiator, excessive amounts can lead to a higher number of initiated chains, resulting in lower overall molecular weight.[2] For anionic polymerization, the presence of water must be strictly avoided as it can terminate the growing polymer chains. Ensure all reactants and the reaction vessel are thoroughly dried.
-
Catalyst/Initiator Concentration: In anionic ring-opening polymerization, the molecular weight is inversely proportional to the concentration of the initiator and activator.[2] Carefully control the stoichiometry to achieve the target molecular weight.
-
Reaction Temperature and Time: In hydrolytic polymerization, ensure the temperature is high enough and the reaction time is sufficient for the polycondensation stage, where water is removed to drive the equilibrium towards higher molecular weight polymer.
-
Monomer Purity: Impurities in the laurolactam monomer can act as chain terminators. Use monomer of the highest possible purity.
Issue 3: Inconsistent Batch-to-Batch Product Quality
Question: I am observing significant variations in molecular weight and color between different batches of Polyamide 12. How can I improve consistency?
Answer:
Inconsistent product quality often points to a lack of precise control over the reaction parameters.
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental parameters, including reactant quantities, addition rates, temperature profiles, and reaction times, are precisely controlled and documented for each batch.
-
Atmosphere Control: Maintain a consistent and high-purity inert atmosphere for every synthesis. Fluctuations in oxygen or moisture levels can lead to variability in degradation.
-
Mixing Efficiency: Ensure efficient and consistent mixing throughout the polymerization to maintain a homogeneous reaction medium and uniform temperature distribution.
-
Raw Material Quality Control: Test incoming laurolactam monomer and other reagents for purity and moisture content to ensure they meet the required specifications before use.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for Polyamide 12 during synthesis?
A1: The primary degradation pathways for Polyamide 12 during synthesis are:
-
Thermo-oxidative degradation: Occurs at high temperatures in the presence of oxygen, leading to chain scission, crosslinking, and the formation of colored byproducts.[1][3] This is often the main cause of yellowing.
-
Thermal degradation: In the absence of oxygen, high temperatures can still cause chain scission and other degradation reactions, although generally at a slower rate than thermo-oxidative degradation.
-
Hydrolytic degradation: The presence of water at high temperatures can lead to the cleavage of amide bonds, resulting in a decrease in molecular weight.[4][5][6] While water is a necessary initiator in hydrolytic polymerization, its concentration must be carefully controlled.
Q2: What is the role of antioxidants in preventing Polyamide 12 degradation during synthesis?
A2: Antioxidants are crucial for preventing thermo-oxidative degradation. They function by interrupting the free-radical chain reactions that lead to polymer degradation.
-
Primary antioxidants (e.g., sterically hindered phenols) act as radical scavengers.
-
Secondary antioxidants (e.g., phosphites) decompose hydroperoxides, which are intermediates in the oxidation process, into non-radical, stable products.[7]
Q3: How does the purity of laurolactam affect the final Polyamide 12 product?
A3: The purity of the laurolactam monomer is critical. Impurities can:
-
Act as chain terminators, leading to lower molecular weight.
-
Catalyze side reactions that cause discoloration and branching.
-
Affect the rate and consistency of the polymerization reaction.
Q4: Can residual monomer affect the stability of the synthesized Polyamide 12?
A4: Yes, high levels of residual laurolactam can act as a plasticizer, affecting the mechanical properties of the final polymer. While not a direct degradation of the polymer chains, it can compromise the performance of the material. Post-polymerization steps to remove residual monomer are often necessary.
Quantitative Data Summary
The following tables provide representative data for the synthesis of Polyamide 12, highlighting the impact of key parameters on polymer properties.
Table 1: Effect of Water Concentration on Molecular Weight in Hydrolytic Polymerization of Laurolactam
| Initial Water Concentration (wt%) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 1.0 | 25,000 | 2.1 |
| 2.5 | 18,000 | 2.3 |
| 5.0 | 12,000 | 2.5 |
| 10.0 | 8,000 | 2.8 |
| Note: This data is illustrative and based on the principle that higher initial water content leads to a greater number of polymer chains and thus lower molecular weight.[2] |
Table 2: Typical Antioxidant Concentrations for Polyamide 12 Synthesis
| Antioxidant Type | Chemical Class | Typical Concentration (wt%) | Function |
| Primary | Sterically Hindered Phenol | 0.1 - 0.5 | Radical Scavenger |
| Secondary | Phosphite | 0.1 - 0.5 | Hydroperoxide Decomposer |
| Note: The optimal concentration can vary depending on the specific synthesis conditions and desired level of stability. |
Experimental Protocols
Protocol 1: Hydrolytic Ring-Opening Polymerization of Laurolactam
This protocol describes a general procedure for the synthesis of Polyamide 12 via hydrolytic ring-opening polymerization, with a focus on minimizing degradation.
Materials:
-
Laurolactam (high purity, dried)
-
Deionized water
-
Nitrogen or Argon gas (high purity)
Equipment:
-
High-pressure stainless-steel reactor with a mechanical stirrer, temperature controller, pressure gauge, and nitrogen/vacuum inlet/outlet.
-
Vacuum pump
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the reactor. Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any residual oxygen and moisture.
-
Charging Reactants: Charge the reactor with the pre-weighed, dried laurolactam and the calculated amount of deionized water (typically 1-5 wt% relative to the monomer).
-
Inerting: Seal the reactor and perform several cycles of pressurizing with nitrogen and venting to ensure an inert atmosphere.
-
Pre-polymerization (Ring-Opening):
-
Heat the reactor to 260-280°C under a nitrogen pressure of 15-20 bar.
-
Maintain these conditions with continuous stirring for 2-4 hours to facilitate the ring-opening of the laurolactam.
-
-
Polycondensation:
-
Gradually reduce the pressure to atmospheric pressure over 1-2 hours while maintaining the temperature. This allows for the removal of water vapor, driving the equilibrium towards chain growth.
-
Once at atmospheric pressure, apply a vacuum (e.g., <10 mbar) for another 2-4 hours to further remove water and increase the molecular weight of the polymer.
-
-
Extrusion and Cooling: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to cool and solidify.
-
Pelletizing: Pelletize the resulting polymer strand for further analysis and processing.
Protocol 2: Anionic Ring-Opening Polymerization of Laurolactam
This protocol outlines a representative procedure for the anionic ring-opening polymerization of laurolactam, which is highly sensitive to impurities.
Materials:
-
Laurolactam (anhydrous, high purity)
-
Sodium hydride (NaH) or other suitable initiator
-
N-acetyl-laurolactam or other suitable activator
-
Anhydrous solvent (e.g., toluene, optional for solution polymerization)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Flame-dried glassware (e.g., three-neck round-bottom flask) with a mechanical stirrer, condenser, and nitrogen inlet.
-
Schlenk line or glove box for handling air- and moisture-sensitive reagents.
-
Heating mantle with temperature controller.
Procedure:
-
System Preparation: Assemble the flame-dried glassware under a positive pressure of high-purity nitrogen.
-
Monomer Preparation: Melt the laurolactam in the reaction flask under vacuum to remove any residual moisture, then switch to a nitrogen atmosphere.
-
Initiation: Under a nitrogen counterflow, carefully add the initiator (e.g., NaH) to the molten laurolactam with vigorous stirring to form the sodium lactamate initiator in situ.
-
Polymerization:
-
Inject the activator (e.g., N-acetyl-laurolactam) into the reaction mixture.
-
Maintain the reaction temperature at 150-180°C. The polymerization is typically rapid, and the viscosity of the mixture will increase significantly.
-
-
Termination and Isolation: After the desired reaction time, cool the mixture to room temperature. The solid polymer can be removed and purified by dissolving in a suitable solvent (e.g., m-cresol) and precipitating in a non-solvent (e.g., methanol) to remove unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.
Visualizations
Caption: Key degradation pathways for Polyamide 12 during synthesis.
Caption: A logical workflow for troubleshooting PA12 degradation issues.
Caption: Experimental workflow for hydrolytic polymerization of PA12.
References
- 1. cetjournal.it [cetjournal.it]
- 2. benchchem.com [benchchem.com]
- 3. US5283315A - Continuous hydrolytic polymerization of laurolactam - Google Patents [patents.google.com]
- 4. The Effect of Physical Aging and Degradation on the Re-Use of Polyamide 12 in Powder Bed Fusion [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. greenchemicals.eu [greenchemicals.eu]
- 7. researchgate.net [researchgate.net]
Navigating the Scale-Up of Azacyclododecan-2-one Polymerization: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the scale-up of Azacyclododecan-2-one (laurolactam) polymerization to produce Polyamide 12 (PA12), this technical support center offers a comprehensive guide to troubleshooting common issues and understanding key process considerations. The following information, presented in a question-and-answer format, addresses specific challenges encountered during the transition from laboratory to industrial-scale production for both anionic and hydrolytic polymerization methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing Laurolactam, and how do they differ in a scale-up context?
A1: The two primary methods for Laurolactam polymerization are anionic ring-opening polymerization (AROP) and hydrolytic polymerization.
-
Anionic Ring-Opening Polymerization (AROP): This method is characterized by very high reaction rates, often achieving high conversion within minutes.[1] It is initiated by strong bases and requires an activator. AROP is extremely sensitive to impurities, especially water, which can terminate the polymerization chain.[2][3] This sensitivity becomes a critical control parameter during scale-up, demanding rigorous raw material purification and inert reaction conditions.
-
Hydrolytic Polymerization: This is a common industrial method that uses water as the initiator. It is a slower process than AROP and typically involves higher temperatures and pressures.[1] The reaction proceeds through the initial ring-opening of Laurolactam by water to form 12-aminododecanoic acid, followed by polycondensation.[4] While less sensitive to trace impurities than AROP, controlling water content and removing it during the polycondensation stage are crucial for achieving high molecular weight polymer at an industrial scale.
Q2: Why is moisture control so critical in anionic polymerization of Laurolactam?
A2: Water is a potent inhibitor of anionic polymerization. It reacts with the highly basic initiators and the growing polymer chains, leading to premature termination.[2][3] This results in a significant reduction in molecular weight, incomplete monomer conversion, and poor mechanical properties of the final Polyamide 12.[3] Even trace amounts of moisture (ppm levels) can have a profound negative impact.[2][3] Therefore, rigorous drying of the monomer, solvents, and reaction vessel, along with maintaining a dry, inert atmosphere (e.g., nitrogen or argon), is paramount, especially in large-scale reactors where the surface area for potential atmospheric moisture contamination is greater.[2][3]
Q3: What are the major challenges when scaling up Laurolactam polymerization?
A3: The primary challenges in scaling up Laurolactam polymerization include:
-
Heat Transfer: Polymerization is an exothermic process. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[5][6][7] Inadequate heat removal can lead to localized hot spots, resulting in side reactions, polymer degradation, and difficulty in controlling the reaction rate and molecular weight.
-
Mixing: Achieving homogenous mixing of the monomer, initiator, and activator becomes more difficult in large reactors. Poor mixing can lead to variations in temperature and catalyst distribution, resulting in a polymer with a broad molecular weight distribution and inconsistent properties. The viscosity of the reaction mixture increases significantly as polymerization progresses, further complicating effective mixing.[8][9][10]
-
Impurity Control: Maintaining the high level of purity required, especially for anionic polymerization, is more challenging at an industrial scale. Raw materials, handling procedures, and the reactor environment itself can introduce contaminants.
-
Viscosity Management: The exponential increase in melt viscosity during polymerization can stall agitators and complicate the discharge of the final polymer from the reactor.[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause (Scale-Up Consideration) | Troubleshooting Steps |
| Low or No Polymerization | Moisture Contamination: Increased surface area and potential for leaks in larger reactors. Inadequate drying of large quantities of monomer. | - Implement rigorous drying protocols for the monomer (e.g., vacuum oven drying).[3] - Ensure all transfer lines and the reactor are thoroughly dried and purged with a high-purity inert gas.[2] - Utilize in-line moisture sensors for the inert gas feed. |
| Inactive Initiator/Activator: Degradation during storage or improper handling of larger quantities. | - Use fresh, properly stored initiator and activator.[2] - Conduct a small-scale test reaction to verify the activity of the reagents before charging the main reactor.[2] | |
| Low Molecular Weight of Polyamide 12 | Presence of Protic Impurities (e.g., water): Incomplete removal of moisture from the larger system. | - Enhance drying and inert atmosphere conditions.[2] - Analyze raw materials for protic impurities using techniques like Karl Fischer titration.[3] |
| Incorrect Initiator/Activator Ratio or Concentration: Inaccurate measurement and addition of reagents in a large-scale setup. | - Implement precise dosing systems for initiator and activator. - Optimize the initiator/activator ratio for the desired molecular weight at the target scale through pilot plant trials. | |
| Inconsistent Polymerization Rate | Temperature Fluctuations: Inefficient heat removal in a large reactor, leading to temperature gradients. | - Ensure precise and stable temperature control of the polymerization vessel using an appropriate heat transfer fluid and jacket design.[5][6][7] - Use multiple temperature probes to monitor for thermal gradients within the reactor. |
| Variable Impurity Levels in Monomer: Batch-to-batch variation in large quantities of raw material. | - Implement a consistent monomer purification protocol for each batch.[2] - Routinely test the purity of each monomer batch before use. | |
| High Viscosity Leading to Processing Issues | Rapid Polymerization Rate: Uncontrolled exotherm leading to a rapid increase in molecular weight and viscosity. | - Optimize the temperature profile to control the rate of polymerization. - Consider a staged addition of the activator to moderate the reaction rate. |
| Inadequate Agitator Design: The agitator is not suitable for the high viscosity of the polymer melt. | - Select an agitator specifically designed for high-viscosity polymer melts, such as a helical or anchor-type stirrer. - Ensure the agitator motor has sufficient torque to handle the peak viscosity. | |
| Discoloration (Yellowing) of the Polymer | Thermo-oxidative Degradation: Presence of oxygen in the reactor, especially at elevated temperatures in a large system. | - Ensure a strictly oxygen-free environment during polymerization and handling of the molten polymer.[2] - Use high-purity inert gas and check for leaks in the reactor seals. |
| Side Reactions: Localized overheating due to poor heat transfer. | - Improve agitation to ensure uniform temperature distribution. - Optimize the reactor's heat transfer system. |
Data Presentation: Lab vs. Industrial Scale Comparison
The following tables summarize typical quantitative data for the anionic and hydrolytic polymerization of Laurolactam, highlighting the considerations for scaling up the process.
Table 1: Anionic Ring-Opening Polymerization (AROP) of Laurolactam
| Parameter | Laboratory Scale | Industrial Scale | Scale-Up Considerations |
| Reaction Temperature | 140 - 170°C[1] | 180 - 220°C | Higher temperatures may be used to reduce viscosity, but precise control is crucial to prevent side reactions. Efficient heat removal is paramount. |
| Initiator/Activator Conc. | Typically higher on a mol % basis | Optimized to lower levels for cost-effectiveness and to control reaction rate. | Precise dosing and excellent mixing are required to ensure homogeneity at lower concentrations. |
| Reaction Time | Minutes[1] | Can be longer to manage the exotherm and achieve high conversion. | Residence time in a continuous reactor or batch time needs to be carefully controlled. |
| Mixing | Magnetic stir bar or overhead stirrer | High-torque helical or anchor agitators | Agitator design must accommodate a significant increase in viscosity. |
| Heat Transfer | High surface-area-to-volume ratio, efficient heat dissipation. | Low surface-area-to-volume ratio, requires jacketed reactors and potentially internal cooling coils.[5][6][7] | The heat transfer system must be designed to handle the total heat generated by the reaction. |
Table 2: Hydrolytic Polymerization of Laurolactam
| Parameter | Laboratory Scale (Batch) | Industrial Scale (Continuous) | Scale-Up Considerations |
| Pre-polymerization Temp. | ~300°C[1] | 280 - 300°C | Maintaining a consistent high temperature for large volumes requires a robust heating system. |
| Polycondensation Temp. | ~250°C[1] | 240 - 270°C | Precise temperature control is needed to promote polycondensation while minimizing degradation. |
| Pressure | Autoclave under pressure | Pressurized pre-polymerization zone, followed by atmospheric or vacuum for polycondensation. | The pressure differential needs to be carefully managed in a continuous process. |
| Water Content (Initiator) | Excess water used | Typically 0.5 - 2.0 wt% | Accurate control of initial water content is crucial for controlling the final molecular weight. |
| Reaction Time | Several hours | Residence time in different reactor zones is carefully controlled (e.g., 5-10 hours in pre-polymerization). | Reactor design and flow rates determine the residence time distribution, which affects the final polymer properties. |
| Mixing | Mechanical stirring | Agitated reactors or specialized plug flow reactors. | Efficient mixing is required to facilitate the removal of water during the polycondensation stage. |
Experimental Protocols
Protocol 1: Laboratory-Scale Anionic Ring-Opening Polymerization of Laurolactam
Objective: To synthesize Polyamide 12 via AROP in a controlled laboratory setting.
Materials:
-
This compound (Laurolactam), dried under vacuum at 80°C for 24 hours.
-
Sodium hydride (NaH) as initiator.
-
N-acetyl-laurolactam as an activator.
-
Anhydrous toluene for rinsing.
-
High-purity nitrogen or argon gas.
Equipment:
-
Three-neck round-bottom flask, flame-dried under vacuum.
-
Mechanical stirrer with a gas-tight seal.
-
Thermocouple and temperature controller.
-
Heating mantle.
-
Schlenk line or glovebox for inert atmosphere operations.
Procedure:
-
Assemble the flame-dried reactor setup and purge with inert gas.
-
Add the dried Laurolactam to the reaction flask and heat to melt under a positive pressure of inert gas.
-
Once the Laurolactam is molten and at the desired reaction temperature (e.g., 150°C), add the calculated amount of sodium hydride initiator with vigorous stirring.
-
Allow the initiator to react for 15-30 minutes to form the lactamate anion.
-
Inject the calculated amount of N-acetyl-laurolactam activator into the molten monomer.
-
An exothermic reaction should be observed, and the viscosity of the mixture will increase significantly. Maintain the reaction temperature for the desired time (e.g., 30-60 minutes).
-
After the polymerization is complete, cool the reactor to room temperature.
-
The solid polymer can be removed from the flask and purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol).
-
Wash the precipitated polymer with anhydrous toluene to remove any residual mineral oil from the NaH dispersion.
-
Dry the purified polymer in a vacuum oven until a constant weight is achieved.
Protocol 2: Conceptual Industrial-Scale Continuous Hydrolytic Polymerization of Laurolactam
Objective: To outline the key stages of a continuous industrial process for Polyamide 12 production.
Equipment:
-
Monomer melting and mixing vessel.
-
High-pressure, heated pre-polymerization reactor (e.g., a plug flow reactor or a series of CSTRs).
-
Flash vessel for pressure reduction.
-
Agitated polycondensation reactor capable of operating under vacuum.
-
Extruder and pelletizer.
Procedure:
-
Monomer Preparation: Molten Laurolactam is mixed with a controlled amount of deionized water (initiator).
-
Pre-polymerization: The monomer-water mixture is continuously fed into the pre-polymerization reactor and heated to approximately 280-300°C under pressure. The residence time is controlled to achieve a high degree of ring-opening and the formation of a prepolymer.
-
Pressure Reduction: The prepolymer is then transferred to a flash vessel where the pressure is reduced to atmospheric pressure, causing the removal of a significant portion of the water.
-
Polycondensation: The prepolymer is fed into a horizontal, agitated reactor maintained at 240-270°C, often under vacuum. The agitation and vacuum facilitate the removal of water formed during polycondensation, driving the reaction towards a higher molecular weight polymer.
-
Discharge and Pelletizing: The molten Polyamide 12 is continuously discharged from the polycondensation reactor through an extruder, cooled in a water bath, and cut into pellets.
Mandatory Visualizations
Caption: Troubleshooting workflow for low molecular weight in PA12 scale-up.
Caption: Interrelationship of key considerations for scaling up Laurolactam polymerization.
Caption: Comparison of the key process stages in anionic and hydrolytic polymerization scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thermalscience.rs [thermalscience.rs]
- 6. more.bham.ac.uk [more.bham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Increase in viscosity and its influence on polymerization processes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Lauryl Lactam-Based Polymer Synthesis
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polymers based on lauryl lactam, such as Polyamide 12 (PA12).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing lauryl lactam-based polymers?
A1: The two primary methods for the synthesis of lauryl lactam-based polymers are anionic ring-opening polymerization (AROP) and cationic ring-opening polymerization (CROP). AROP is a highly efficient method that allows for the production of high molecular weight polyamides under controlled conditions.[1] CROP offers an alternative route that can be initiated by protic acids, Lewis acids, or alkylating agents.[2]
Q2: Why is monomer purity crucial in lauryl lactam polymerization?
A2: Monomer purity is critical, especially in anionic polymerization, as the highly reactive anionic species are extremely sensitive to impurities. Impurities can act as terminating or transfer agents, leading to several undesirable outcomes including low molecular weight, low conversion rates, a broad molecular weight distribution, and discoloration of the final polymer.[3]
Q3: What are the most common impurities in lauryl lactam and their effects?
A3: The most common and detrimental impurities in lauryl lactam for anionic polymerization are water, carbon dioxide, oxygen, and acidic or basic compounds.[3] Water is a strong inhibitor that can deactivate the initiator and activator.[4] Oxygen can lead to chain termination and discoloration.[3] Acidic impurities can neutralize the initiator/catalyst, thereby inhibiting the polymerization.[3]
Q4: How does water content affect the polymerization process and final polymer properties?
A4: Even trace amounts of water can significantly inhibit or completely halt anionic polymerization by deactivating the initiator and activator.[4] The presence of water can lead to a lower molecular weight, high residual monomer content, and reduced crystallinity in the final polymer, which negatively impacts its mechanical properties.[4] For hydrolytic polymerization, while water acts as an initiator, excessive amounts can lead to a higher number of initiated polymer chains, resulting in a lower overall molecular weight.[5]
Troubleshooting Guide
Issue 1: Low or No Polymerization
Symptoms:
-
The reaction mixture does not solidify or show a significant increase in viscosity.
-
Very low yield of polymer is obtained.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| High moisture content in monomer or reaction system. | 1. Thoroughly dry the lauryl lactam monomer before use. Vacuum oven drying is a common method.[4]2. Meticulously dry all glassware and equipment in an oven and cool under an inert atmosphere.3. Use anhydrous solvents if applicable.4. Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).[4] |
| Inactive initiator or activator. | 1. Use fresh, properly stored initiator and activator.2. Verify the activity of the initiator and activator through a small-scale test reaction with a highly purified monomer. |
| Presence of acidic impurities in the monomer. | 1. Test the pH of a lauryl lactam solution.2. Purify the monomer to remove acidic contaminants. |
| Incorrect reaction temperature. | 1. Ensure the reaction temperature is within the optimal range for the specific polymerization method (e.g., 150 °C for AROP with NaH/N-acetyl-laurolactam, 260 °C for CROP with phosphoric acid).[1][2] |
Issue 2: Low Molecular Weight of the Final Polymer
Symptoms:
-
The resulting polymer is brittle or has poor mechanical properties.
-
Gel permeation chromatography (GPC) or viscosity measurements indicate a lower-than-expected molecular weight.[4]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Trace amounts of water or other protic impurities. | 1. Improve the drying and inert atmosphere conditions.[3]2. Consider using a scavenger for protic impurities, but with caution as it may interfere with the polymerization.[3] |
| Incorrect initiator/activator concentration or ratio. | 1. Accurately calculate and weigh the initiator and activator.[3]2. Optimize the initiator/activator ratio for the desired molecular weight. In AROP, the molecular weight is inversely proportional to the initiator and activator concentration.[5] |
| Presence of chain transfer agents. | 1. Ensure the purity of all reagents.2. Analyze the monomer for potential organic impurities that could act as chain transfer agents using techniques like GC-MS.[3] |
| Excessive water content in hydrolytic polymerization. | 1. Ensure the initial water concentration is within the optimal range for your desired molecular weight.[5] |
| High polymerization temperature. | 1. Maintain the reaction temperature within the recommended range (typically 250°C to 300°C for hydrolytic polymerization) to avoid side reactions or degradation.[5] |
Issue 3: Discoloration of the Polymer
Symptoms:
-
The final polymer appears yellow or brownish instead of white or colorless.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Presence of oxygen. | 1. Ensure the polymerization is carried out under a strict inert atmosphere (nitrogen or argon). |
| Thermo-oxidative stress due to high temperatures. | 1. Avoid excessively high polymerization temperatures or prolonged reaction times.[3] Discoloration in PA12 can be caused by minor degradation of the polymer structure at high temperatures over extended periods.[6] |
| UV radiation exposure. | 1. Protect the polymer from UV light, as it can cause discoloration over time.[6][7] |
| Presence of impurities that promote degradation. | 1. Use highly purified lauryl lactam.[3]2. Analyze the monomer for impurities that could initiate or accelerate degradation.[3] |
Quantitative Data
Table 1: General Quantitative Impact of Key Impurities on Anionic Lactam Polymerization
| Impurity | General Effect on Polyamide 12 Properties | Inferred Quantitative Impact |
| Water | Decreases molecular weight and conversion rate. | Even ppm levels can be detrimental. A significant drop in molecular weight is expected with increasing water content. For the related monomer ε-caprolactam, the polymerization rate is significantly reduced with as little as 0.02% water. |
| Oxygen | Leads to chain termination and discoloration. | The presence of oxygen, even at low concentrations, can lead to a noticeable decrease in molecular weight and an increase in the yellowness index of the polymer.[3] |
| Acidic Impurities | Neutralizes initiator/catalyst, inhibiting polymerization. | The amount of acidic impurity that can be tolerated is directly proportional to the amount of initiator used. A 1:1 stoichiometric reaction is expected.[3] |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization (AROP) of Lauryl Lactam
This protocol describes a general procedure for the synthesis of Polyamide 12 via AROP using sodium hydride as an initiator and N-acetyl-laurolactam as an activator.[1]
Materials:
-
Lauryl lactam
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N-acetyl-laurolactam
-
Anhydrous toluene (for washing)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Schlenk line or glove box
Procedure:
-
Monomer Preparation: Place the desired amount of lauryl lactam into the three-neck round-bottom flask. Heat the flask under vacuum to melt the lauryl lactam and remove any residual moisture. Once molten and degassed, switch the atmosphere to dry nitrogen.[1]
-
Initiator Addition: Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride to the molten lauryl lactam with vigorous stirring. The sodium hydride will react with the lauryl lactam to form the sodium lactamate initiator in situ. Allow this reaction to proceed for a designated time to ensure complete formation of the initiator.[1]
-
Activator Addition and Polymerization: Inject the calculated amount of the N-acetyl-laurolactam activator into the reaction mixture. Maintain the reaction temperature at 150 °C under a continuous flow of nitrogen. The viscosity of the mixture will increase significantly as the polymerization proceeds. The reaction time will depend on the desired molecular weight and conversion.[1]
-
Polymer Isolation and Purification: Once the polymerization is complete, cool the reaction mixture to room temperature. The solid polymer can then be removed from the flask. The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove unreacted monomer and initiator residues. Wash the precipitated polymer with anhydrous toluene to remove the mineral oil from the sodium hydride dispersion. Dry the purified polymer in a vacuum oven until a constant weight is achieved.[1]
Protocol 2: Cationic Ring-Opening Polymerization (CROP) of Lauryl Lactam
This protocol outlines a procedure for the bulk polymerization of lauryl lactam using phosphoric acid as an initiator.[2]
Materials:
-
Lauryl lactam (dried under vacuum at 80°C for 24 hours)
-
Orthophosphoric acid (85%, analytical grade)
-
Methanol (for precipitation)
-
Acetone (for washing)
Equipment:
-
Schlenk flask or similar reaction vessel with a magnetic stirrer and condenser
-
Heating mantle with temperature control
-
Vacuum oven
Procedure:
-
Monomer and Initiator Addition: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of dried lauryl lactam (e.g., 10 g, 0.05 mol). Calculate and add the required amount of phosphoric acid initiator based on the desired monomer-to-initiator ratio (e.g., for a 100:1 ratio, add 0.05 mmol of H₃PO₄).[2]
-
Polymerization: Heat the reaction mixture to 260°C with continuous stirring. The lauryl lactam will melt, and the polymerization will commence. Maintain the reaction at 260°C for 5 hours. The viscosity of the mixture will increase significantly as the polymerization progresses.[2]
-
Polymer Isolation and Purification: After cooling, dissolve the polymer in a minimal amount of a suitable solvent (e.g., m-cresol) at an elevated temperature if necessary. Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring. Filter the precipitated polymer and wash it thoroughly with methanol and then acetone to remove any unreacted monomer and initiator residues. Dry the purified Polyamide 12 in a vacuum oven at 60-80°C until a constant weight is achieved.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What do I need to know about the discoloration of polyamide? - onsite [onsite.helpjuice.com]
- 7. Do any of the plastic 3D-printed parts suffer from discoloration? - onsite [onsite.helpjuice.com]
Technical Support Center: Monitoring Lauryl Lactam Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the polymerization of lauryl lactam into Polyamide 12 (PA12).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to monitor lauryl lactam polymerization in real-time?
Monitoring the polymerization process is essential for controlling the final properties of the Polyamide 12 (PA12). Real-time analysis allows for the tracking of monomer conversion, molecular weight development, and viscosity changes.[1][2] This control is critical for ensuring batch-to-batch consistency and achieving desired material characteristics such as mechanical strength, thermal stability, and chemical resistance.[3][4][5]
Q2: What are the primary analytical techniques for monitoring this polymerization?
The primary techniques for monitoring lauryl lactam polymerization and characterizing the resulting PA12 include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To follow the disappearance of the lactam monomer and the appearance of the polyamide.[1]
-
Gel Permeation Chromatography (GPC/SEC): To determine the molecular weight (MW) and molecular weight distribution (MWD) of the polymer.[1][6]
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions like melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg).[7]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer, and to quantify residual monomer.[1][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyamide and identify end groups.[9][10][11]
-
Viscometry: To track the increase in viscosity as the polymerization progresses, which correlates with molecular weight build-up.[1][2]
Q3: How can I differentiate between unreacted monomer and the polymer using FTIR?
FTIR spectroscopy can be used to monitor the conversion of the cyclic lauryl lactam monomer into the linear PA12 polymer.[1] The key is to track the disappearance of vibrational bands characteristic of the cyclic lactam ring and the appearance of bands associated with the amide linkages in the polymer chain.[12][13][14] For instance, specific peaks in the fingerprint region can distinguish the cyclic monomer from the open-chain polymer.
Troubleshooting Guide
This guide addresses common issues encountered during lauryl lactam polymerization and subsequent polymer analysis.
Issue 1: Low or Incomplete Monomer Conversion
| Potential Cause | Diagnostic Approach & Analytical Technique | Solution |
| High Moisture Content | Use Thermogravimetric Analysis (TGA) on the lauryl lactam monomer to detect water loss at low temperatures. | Dry the monomer thoroughly before use and ensure all glassware and reaction systems are meticulously dried and kept under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Inactive Initiator/Activator | Perform a small-scale test reaction with highly purified monomer to verify the activity of the initiator and activator.[3] | Use fresh, properly stored initiator and activator.[3] |
| Presence of Acidic Impurities | Test the pH of a lauryl lactam solution. Acidic impurities can inhibit anionic polymerization.[3] | Purify the monomer to remove acidic contaminants.[3] |
Issue 2: Low Molecular Weight of Final Polyamide 12
| Potential Cause | Diagnostic Approach & Analytical Technique | Solution |
| Trace Protic Impurities (e.g., water) | Use Gel Permeation Chromatography (GPC) to confirm low number-average (Mn) and weight-average (Mw) molecular weights.[6] | Enhance drying procedures for the monomer and reaction setup.[3] Consider using a scavenger for protic impurities with caution.[3] |
| Incorrect Initiator/Activator Ratio | Review calculation and weighing procedures. GPC results showing a consistently low MW across batches may point to a systematic error in stoichiometry. | Accurately calculate and weigh the initiator and activator.[3] Optimize the ratio for the desired molecular weight.[3] |
| Presence of Chain Transfer Agents | Analyze the monomer for organic impurities using Gas Chromatography-Mass Spectrometry (GC-MS). | Ensure the purity of all reagents and purify the monomer if necessary.[3] |
Issue 3: Discoloration (Yellowing) of the Polymer
| Potential Cause | Diagnostic Approach & Analytical Technique | Solution |
| Thermo-oxidative Degradation | Use TGA to check the onset temperature of degradation.[7] If it's lower than expected, degradation may be occurring. | Maintain a strict inert atmosphere during polymerization.[3] Avoid excessively high polymerization temperatures or prolonged reaction times.[3] |
| Impurities Promoting Degradation | Analyze the monomer for impurities that could initiate or accelerate degradation at high temperatures. | Use highly purified lauryl lactam.[3] |
Analytical Techniques: Data & Experimental Protocols
Gel Permeation Chromatography (GPC / SEC)
GPC separates macromolecules based on their size in solution to determine molecular weight averages (Mn, Mw) and the polydispersity index (PDI).[6] It is essential for verifying the success of the polymerization in achieving the target molecular weight.[15]
Quantitative Data Summary: Typical PA12 Molecular Weights
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Weight-Average Molecular Weight (Mw) | 20,000 - 60,000 g/mol [16] | Relates to toughness, and melt viscosity. |
| Number-Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Relates to brittleness and colligative properties. |
| Polydispersity Index (PDI = Mw/Mn) | 1.5 - 2.5 | Indicates the breadth of the molecular weight distribution. |
Experimental Protocol: GPC Analysis of PA12
-
Sample Preparation: Dissolve 2-5 mg of the PA12 sample in a suitable solvent (e.g., m-cresol or hexafluoroisopropanol) to a concentration of 1-2 mg/mL. Heat gently if necessary to ensure complete dissolution.
-
System Conditions:
-
Columns: Use a set of columns suitable for polar polymers (e.g., Agilent PLgel MIXED-B).
-
Eluent: Use the same solvent as for sample preparation, often with added salt (e.g., 0.1 M sodium trifluoroacetate) to prevent polymer-column interactions.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40-80 °C, depending on the solvent.
-
-
Calibration: Calibrate the system using narrow polystyrene (PS) or polymethyl methacrylate (PMMA) standards.
-
Data Analysis: Analyze the resulting chromatogram to calculate Mn, Mw, and PDI relative to the calibration standards.
Thermal Analysis (DSC & TGA)
DSC and TGA are crucial for characterizing the thermal properties of PA12, which dictate its processing window and performance at elevated temperatures.[7]
Quantitative Data Summary: Thermal Properties of PA12
| Parameter | Method | Typical Value | Significance |
|---|---|---|---|
| Melting Temperature (Tm) | DSC | 178 - 180 °C[7][17] | Defines the upper limit for solid-state applications and the lower limit for melt processing. |
| Crystallization Temperature (Tc) | DSC | 149 - 153 °C[18] | Temperature at which the polymer crystallizes upon cooling from the melt. |
| Glass Transition Temperature (Tg) | DSC | ~47 °C[19] | Temperature at which the amorphous regions transition from a rigid to a rubbery state. |
| Onset Decomposition Temp. (Tonset) | TGA | ~405 - 435 °C[19][20] | Indicates the beginning of thermal degradation and defines the upper limit of thermal stability. |
Experimental Protocol: DSC Analysis of PA12 [7][18]
-
Sample Preparation: Weigh 5-10 mg of the PA12 sample and seal it in an aluminum crucible.[7]
-
Instrument Setup: Use a calibrated DSC instrument under a nitrogen atmosphere (flow rate of 50 mL/min).[7]
-
Heating/Cooling Program:
-
First Heating: Heat the sample from 0 °C to 220 °C at 10 °C/min to erase its thermal history.[7]
-
Isothermal Hold: Hold at 220 °C for 1-3 minutes to ensure complete melting.[7]
-
Controlled Cooling: Cool the sample to 0 °C at 10 °C/min to observe crystallization (Tc).[7]
-
Second Heating: Heat again to 220 °C at 10 °C/min. Use this scan to determine Tg and Tm.[7]
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan to identify the glass transition, crystallization, and melting peaks.
Experimental Protocol: TGA Analysis of PA12 [18]
-
Sample Preparation: Weigh 10-20 mg of the PA12 sample into a TGA crucible.[18]
-
Instrument Setup: Use a calibrated TGA instrument.
-
Test Conditions: Heat the sample from 25 °C to 600 °C at a rate of 20 °C/min under a constant nitrogen flow (e.g., 100 mL/min).[18]
-
Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the TGA and its derivative (DTG) curves.[7]
Visualized Workflows
Caption: General workflow for PA12 synthesis and analytical monitoring.
Caption: Troubleshooting logic for low molecular weight PA12.
References
- 1. mdpi.com [mdpi.com]
- 2. Inline viscosity measurements in polymerisation reactions » rheonics :: viscometer and density meter [rheonics.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. specialchem.com [specialchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-state NMR characterization of copolymers of nylon 11 and nylon 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aquila.usm.edu [aquila.usm.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ripublication.com [ripublication.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Nylon 12 - Wikipedia [en.wikipedia.org]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Azacyclododecan-2-one Purity Validation
Introduction
Azacyclododecan-2-one, also known as undecalactam, is a crucial monomer in the production of high-performance polymers like Nylon 12. The purity of this monomer is paramount as even trace impurities can significantly impact the polymerization process and the final properties of the polymer, including its mechanical strength, thermal stability, and color. For researchers, scientists, and drug development professionals working with related polyamide or macrocyclic compounds, ensuring the analytical validation of this compound purity is a critical step in quality control and material specification.
This guide provides a comparative overview of the two most common and effective analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While no standardized, publicly available method is specifically validated for this compound, this guide leverages established analytical practices for similar lactams and organic molecules to propose robust methodologies.[1][2]
Data Presentation: Method Performance Comparison
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the expected performance of a validated HPLC-UV method versus a GC-MS method for the analysis of this compound. These values are representative of what can be achieved with a well-developed method for this type of analyte.[3][4]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Commentary |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods offer excellent linearity, suitable for quantification.[4] |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.1 µg/mL | GC-MS is generally more sensitive, making it ideal for trace impurity detection.[5] |
| Limit of Quantification (LOQ) | ~ 5 µg/mL | ~ 0.5 µg/mL | Reflects the higher sensitivity of the GC-MS method.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods provide high accuracy, well within typical regulatory acceptance criteria.[6] |
| Precision (% RSD) | < 2.0% | < 5.0% | HPLC often demonstrates superior precision (repeatability) for routine assays.[3][4] |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation patterns) | GC-MS provides structural information, offering unambiguous peak identification. |
| Sample Throughput | High | Moderate | HPLC methods are typically faster for routine quality control analysis. |
| Derivatization Required | No | Potentially (to improve volatility) | The need for derivatization in GC-MS adds a step to sample preparation.[2] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a validated analytical method. Below are proposed starting methodologies for both HPLC-UV and GC-MS analysis of this compound.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This method utilizes reversed-phase chromatography, which is well-suited for the analysis of moderately polar organic molecules like this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the amide chromophore in the lactam ring absorbs in the low UV region).[8][9]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards (e.g., 50-150% of the target concentration) by serial dilution.[4]
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Validation Parameters:
-
Specificity: Demonstrate the absence of interference by analyzing a blank (mobile phase) and a placebo (if applicable).
-
Linearity: Analyze at least five concentrations across the specified range (e.g., 80% to 120% of the target concentration). The correlation coefficient (r) should be ≥ 0.995.[4]
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at a minimum of three concentration levels (e.g., 3 concentrations / 3 replicates each).[6]
-
Precision: Assess repeatability by performing at least six replicate injections of a 100% concentration sample. The Relative Standard Deviation (RSD) should be ≤ 2%.[4]
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly specific and sensitive, making it an excellent tool for identifying and quantifying unknown impurities.
1. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector (e.g., quadrupole).
2. Chromatographic Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: Scan from m/z 40 to 450.[2]
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
4. Standard and Sample Preparation:
-
Solvent: Use a volatile organic solvent such as Dichloromethane or Methanol.[10][11]
-
Standard Solution: Prepare a stock solution of 1 mg/mL in the chosen solvent. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in the solvent to a final concentration of approximately 0.1-1 mg/mL. The solution must be free of non-volatile materials.[10]
-
Derivatization (Optional): If volatility or peak shape is poor, a silylation step may be required. This involves reacting the sample with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
5. Validation Parameters:
-
Similar validation parameters as for HPLC would be assessed. Specificity is inherently high and can be confirmed by the unique mass spectrum of this compound and its impurities.[12]
Mandatory Visualization
The following diagrams illustrate the logical workflows for the proposed analytical methods.
Caption: HPLC-UV experimental workflow for this compound purity analysis.
Caption: GC-MS experimental workflow for this compound purity analysis.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and suitable techniques for validating the purity of this compound.
-
HPLC-UV is the recommended method for routine quality control and batch release testing. Its high precision, simpler sample preparation, and higher throughput make it efficient and cost-effective for quantifying the main component against known impurities.[1]
-
GC-MS serves as an invaluable tool for impurity identification and characterization. Its superior sensitivity and the structural information provided by mass spectrometry are essential for method development, troubleshooting, and identifying unknown degradation products or process-related impurities.[13]
Ultimately, a comprehensive quality control strategy may involve using HPLC for routine purity assays while employing GC-MS for initial method validation, reference standard characterization, and in-depth investigation of out-of-specification results. The choice of the final method should be guided by the specific analytical requirements, available instrumentation, and the validation criteria set forth by relevant regulatory guidelines.[6][14]
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. 1-Azacyclododecan-2-one | C11H21NO | CID 12528084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijrrjournal.com [ijrrjournal.com]
A Comparative Guide to the Kinetic Analysis of Lauryl Lactam Polymerization
The synthesis of Polyamide 12 (PA12), a high-performance thermoplastic, is achieved through the ring-opening polymerization (ROP) of its monomer, lauryl lactam.[1][2] The kinetic properties of this polymerization are highly dependent on the chosen synthetic route, with anionic, hydrolytic, and cationic mechanisms being the primary methods.[3] Understanding the kinetics of these pathways is crucial for researchers and drug development professionals in controlling polymer properties such as molecular weight, crystallinity, and purity for various applications, including medical devices and drug delivery systems. This guide provides an objective comparison of these polymerization methods, supported by experimental data and detailed protocols.
Comparative Kinetic Data
The choice of polymerization mechanism dictates reaction speed, operating conditions, and sensitivity to impurities. Anionic polymerization is characterized by very high reaction rates, while hydrolytic polymerization is a much slower process.[3] Cationic polymerization offers a rapid alternative but can be prone to side reactions.[4][5] A summary of key kinetic and operational parameters for each method is presented below.
Table 1: Comparison of Lauryl Lactam Polymerization Kinetics
| Parameter | Anionic Polymerization | Hydrolytic Polymerization | Cationic Polymerization |
|---|---|---|---|
| Mechanism Type | Chain-growth, anionic | Step-growth | Chain-growth, cationic |
| Initiator/Catalyst | Strong bases (e.g., sodium lactamate) with an activator (e.g., N-acyl lactam).[6] | Water, often with an acid catalyst (e.g., phosphoric acid).[7][8] | Protic acids (e.g., H₃PO₄) or Lewis acids.[4] |
| Typical Temperature | 140 - 170°C.[3] Can be performed above or below the polymer's melting point (180-190°C).[1] | Pre-polymerization: ~300°C; Polycondensation: ~250°C.[2] | ~260°C (with phosphoric acid).[4] |
| Reaction Rate | Very fast; can achieve high conversion in minutes.[3] | Very slow; the ring-opening of lauryl lactam is 1/10th the rate of caprolactam.[3] | Fast; rates can be orders of magnitude faster than free radical or anionic methods.[5] |
| Conversion Rates | High; up to 99.5% or more is achievable.[3] | High; reported conversions range from 94.4% to 99.5%.[7] | High conversion is achievable, though sensitive to conditions.[4] |
| Key Features | Highly sensitive to impurities like water, CO₂, and acids, which can inhibit or terminate the reaction.[9][10] | Involves three main reactions: ring-opening, polycondensation, and polyaddition.[7] | Highly sensitive to water, which can act as an inhibitor. Prone to side reactions.[4] |
Experimental Protocols
The following sections provide detailed methodologies for the three primary methods of lauryl lactam polymerization. Successful polymerization is highly contingent on the purity of the monomer and the exclusion of inhibitors, particularly water.[4][10]
This protocol is a generalized procedure for the rapid synthesis of PA12.
1. Monomer and Reactor Preparation:
- Dry lauryl lactam powder under a vacuum at an elevated temperature (e.g., 100°C) to a moisture content below 100 ppm.[10]
- Thoroughly dry all glassware in an oven and cool under a dry, inert atmosphere (e.g., nitrogen or argon).[9]
2. Polymerization:
- In a reactor under a positive flow of nitrogen, melt the dried lauryl lactam (e.g., at 180°C).[3]
- Add the catalyst (e.g., sodium lactamate) to the molten monomer and stir until fully dissolved.[3]
- Introduce the activator (e.g., an N-acyl lactam) to the mixture to initiate polymerization. The reaction is often exothermic, and a rapid increase in viscosity will be observed.[3]
3. Isolation and Purification:
- Once polymerization is complete (indicated by a stable high viscosity), cool the reactor.[3]
- Remove the solid polymer. If necessary, dissolve the polymer in a suitable solvent (e.g., m-cresol) and precipitate it into a non-solvent like methanol to remove unreacted monomer and initiator residues.[4]
- Dry the purified polymer in a vacuum oven at 60-80°C to a constant weight.[4]
This method mimics the industrial process for producing PA12, which involves high temperatures and pressures.
1. Feed Preparation:
- Prepare a feed mixture of lauryl lactam with a specific concentration of water as the initiator (e.g., 1.0% by weight) and an optional acid catalyst.[7]
2. Pre-polymerization:
- Heat the mixture in a pressurized reactor to approximately 300°C. This initial step uses water to initiate the ring-opening of the lactam monomer to form 12-aminododecanoic acid.[2]
3. Polycondensation:
- Reduce the temperature to around 250°C.[2] Gradually release the pressure to atmospheric levels, and subsequently apply a vacuum.[3]
- This stage promotes the polycondensation of the amino acid monomers and oligomers, removing water as a byproduct to drive the reaction toward a high molecular weight polymer.[3][7]
4. Isolation:
- Once the desired viscosity is reached, the molten polymer is extruded, cooled, and pelletized. Due to the nature of the reaction, yields are nearly quantitative, and removal of low-molecular-weight material is often unnecessary.[8]
This protocol describes a lab-scale synthesis using a protic acid initiator.[4]
1. Monomer and Reactor Preparation:
- Dry lauryl lactam under vacuum.[4]
- Flame-dry a Schlenk flask under vacuum and maintain a dry nitrogen atmosphere.[4]
2. Polymerization:
- Add the dried lauryl lactam to the flask.[4]
- Calculate and add the required amount of initiator (e.g., phosphoric acid) for the desired monomer-to-initiator ratio (e.g., 100:1).[4]
- Heat the reaction mixture to 260°C with continuous stirring. The monomer will melt, and polymerization will begin.[4]
- Maintain the reaction at 260°C for several hours (e.g., 5 hours) until a significant viscosity increase is observed.[4]
3. Isolation and Purification:
- Cool the flask to room temperature. The product will be a hard, opaque solid.[4]
- Dissolve the polymer in a minimal amount of a solvent like m-cresol.[4]
- Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.[4]
- Filter the polymer, wash thoroughly with methanol and acetone, and dry in a vacuum oven at 60-80°C to a constant weight.[4]
Reaction Mechanisms and Workflows
Visualizing the polymerization pathways and experimental steps can clarify the complex relationships between reactants, intermediates, and final products.
Caption: High-level workflow for lauryl lactam polymerization.
Caption: Key steps in anionic ring-opening polymerization.
Caption: The main reaction types in hydrolytic polymerization.[7]
Caption: Initiation and propagation in cationic polymerization.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Laurolactam - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. cetjournal.it [cetjournal.it]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
performance comparison of PA12 with other engineering plastics
A Comprehensive Performance Comparison of PA12 with Other Engineering Plastics
For researchers, scientists, and drug development professionals, the selection of appropriate materials is a critical factor that can significantly influence experimental outcomes and product efficacy. Polyamide 12 (PA12) is a versatile engineering thermoplastic known for its excellent chemical resistance, low moisture absorption, and good mechanical properties. This guide provides an objective comparison of PA12's performance against other common engineering plastics, including Polyetheretherketone (PEEK), Polyetherketoneketone (PEKK), Polycarbonate (PC), Polyamide 6 (PA6), and Polyamide 66 (PA66). The information presented is supported by experimental data and standardized testing protocols to aid in making informed material selection decisions.
Data Presentation
The following tables summarize the key mechanical, thermal, and chemical resistance properties of PA12 and its counterparts. These values represent typical ranges and can vary based on the specific grade, processing conditions, and presence of additives.
Mechanical Properties Comparison
| Property | Test Method | PA12 | PEEK | PEKK | PC | PA6 | PA66 |
| Tensile Strength (MPa) | ASTM D638 / ISO 527 | 40 - 58 | 90 - 100 | 90 - 120 | 55 - 75 | 60 - 85 | 70 - 90 |
| Tensile Modulus (GPa) | ASTM D638 / ISO 527 | 1.2 - 2.1 | 3.5 - 4.5 | 3.6 - 5.0 | 2.2 - 2.4 | 2.3 - 3.5 | 2.8 - 4.0 |
| Elongation at Break (%) | ASTM D638 / ISO 527 | 50 - 300 | 20 - 40 | 15 - 30 | 80 - 120 | 30 - 300 | 30 - 250 |
| Flexural Strength (MPa) | ASTM D790 / ISO 178 | 50 - 70 | 140 - 170 | 150 - 190 | 85 - 105 | 80 - 120 | 100 - 140 |
| Flexural Modulus (GPa) | ASTM D790 / ISO 178 | 1.2 - 2.0 | 3.5 - 4.2 | 3.8 - 5.2 | 2.3 - 2.5 | 2.2 - 3.2 | 2.5 - 3.8 |
| Notched Izod Impact (J/m) | ASTM D256 / ISO 180 | 30 - 100 | 50 - 100 | 45 - 90 | 600 - 850 | 40 - 150 | 40 - 120 |
| Hardness (Rockwell) | ASTM D785 | R108 - R118 | M105 - M109 | M107 - M112 | M70 - R120 | R115 - R120 | R118 - R122 |
Thermal Properties Comparison
| Property | Test Method | PA12 | PEEK | PEKK | PC | PA6 | PA66 |
| Melting Temperature (°C) | ASTM D3418 / ISO 11357 | 175 - 185 | 343 | 305 - 365 | ~150 (Vicat) | 215 - 225 | 255 - 265 |
| Heat Deflection Temperature @ 1.8 MPa (°C) | ASTM D648 / ISO 75 | 50 - 80 | 150 - 165 | 160 - 180 | 128 - 138 | 60 - 80 | 70 - 100 |
| Vicat Softening Point (°C) | ASTM D1525 / ISO 306 | 140 - 170 | 152 | 162 | 145 - 155 | 180 - 200 | 230 - 250 |
| Continuous Service Temperature (°C) | - | 80 - 120 | 250 - 260 | 250 - 260 | ~120 | 80 - 120 | 80 - 150 |
| Coefficient of Linear Thermal Expansion (x10⁻⁵ /°C) | ASTM E831 / ISO 11359 | 8.0 - 12.0 | 4.5 - 5.5 | 4.0 - 5.0 | 6.5 - 7.0 | 8.0 - 10.0 | 7.0 - 9.0 |
Chemical Resistance Comparison
The chemical resistance of polymers is highly dependent on the specific chemical, concentration, temperature, and exposure time. The following table provides a general overview.
| Chemical Class | PA12 | PEEK | PEKK | PC | PA6 | PA66 |
| Dilute Acids | Good | Excellent | Excellent | Fair | Poor | Poor |
| Dilute Alkalis | Excellent | Excellent | Excellent | Good | Good | Good |
| Alcohols | Excellent | Excellent | Excellent | Good | Good | Good |
| Aromatic Hydrocarbons | Fair | Excellent | Excellent | Poor | Fair | Fair |
| Chlorinated Solvents | Poor | Good | Good | Poor | Poor | Poor |
| Ketones | Good | Excellent | Excellent | Poor | Good | Good |
| Oils and Greases | Excellent | Excellent | Excellent | Good | Excellent | Excellent |
| Water (23°C) | Excellent | Excellent | Excellent | Excellent | Fair | Fair |
Experimental Protocols
The data presented in the tables above are derived from standardized test methods to ensure comparability and reliability. Below are detailed methodologies for some of the key experiments.
Tensile Properties (ASTM D638 / ISO 527)
This test determines the force required to break a plastic sample and the extent to which the specimen stretches or elongates to that breaking point.[1]
-
Specimen Preparation: Samples are either injection molded or machined into a "dumbbell" or "dogbone" shape of a specified thickness.[2] For ASTM D638, specimens are conditioned for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.[3]
-
Procedure: A universal testing machine (UTM) is used to apply a tensile force to the specimen at a constant rate of crosshead movement until it fractures.[2][3][4] The force and elongation are continuously recorded.[3]
-
Key Properties Measured:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[3][5]
-
Tensile Modulus (Modulus of Elasticity): A measure of the material's stiffness.[3][5]
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking, indicating its ductility.[3][5]
-
Flexural Properties (ASTM D790 / ISO 178)
This test measures the flexural strength and modulus of a material, which are important for applications where the material will be subjected to bending forces.[6][7][8]
-
Specimen Preparation: Rectangular bar specimens of specified dimensions are used.[6]
-
Procedure: The specimen is placed on two supports, and a load is applied to the center (3-point bending) at a constant rate until the specimen breaks or reaches a specified strain (typically 5% for ASTM D790).[6][9][10] The force and deflection are recorded.[9]
-
Key Properties Measured:
Notched Izod Impact (ASTM D256 / ISO 180)
This test determines the impact resistance or toughness of a material by measuring the energy absorbed in fracturing a notched specimen.[11][12][13]
-
Specimen Preparation: A rectangular specimen is prepared with a V-notch of specific dimensions to create a stress concentration point.[12]
-
Procedure: The specimen is clamped vertically in a pendulum impact testing machine.[14] The pendulum is released and strikes the notched side of the specimen.[11][14] The energy absorbed by the specimen to fracture is calculated from the height the pendulum swings to after breaking the specimen.
-
Key Property Measured:
-
Impact Strength: The energy required to break the notched specimen, reported in J/m.[15]
-
Heat Deflection Temperature (HDT) (ASTM D648 / ISO 75)
This test determines the temperature at which a polymer deforms under a specified load.[16][17][18][19]
-
Specimen Preparation: A rectangular bar specimen is used.[19]
-
Procedure: The specimen is placed in a three-point bending apparatus and subjected to a constant flexural stress (either 0.455 or 1.82 MPa).[16][17][20] The apparatus is submerged in a heated fluid bath, and the temperature is increased at a uniform rate (typically 2°C/min).[16][19] The temperature at which the specimen deflects by a specified amount (0.25 mm for ASTM D648) is recorded as the HDT.[19][20]
Vicat Softening Point (ASTM D1525 / ISO 306)
This test determines the temperature at which a standard indenter penetrates 1 mm into the surface of a plastic specimen under a specified load.[21]
-
Specimen Preparation: A flat specimen with a minimum thickness of 3 mm is required.
-
Procedure: The specimen is placed in a heating bath, and a flat-ended needle with a 1 mm² circular cross-section is placed on the surface under a specified load.[21] The temperature is raised at a uniform rate (e.g., 50°C/hour or 120°C/hour). The temperature at which the needle penetrates to a depth of 1 mm is the Vicat softening temperature.
Chemical Resistance (ISO 175)
This method evaluates the resistance of plastic materials to immersion in liquid chemicals.
-
Specimen Preparation: Test specimens of the plastic material with known dimensions and weight are prepared.
-
Procedure: The specimens are completely immersed in the test chemical for a specified time and at a controlled temperature. After immersion, the specimens are removed, cleaned, and dried.
-
Evaluation: Changes in mass, dimensions, appearance, and mechanical properties (such as tensile strength or hardness) are measured and compared to the properties of unexposed control specimens.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the selection and application of engineering plastics in a research and development context.
Caption: A typical workflow for selecting an engineering plastic.
Caption: Experimental workflow for chemical compatibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. curbellplastics.com [curbellplastics.com]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. zeusinc.com [zeusinc.com]
- 6. Chemical resistance in engineering plastics | MCG [mcam.com]
- 7. A Guide to Chemical Compatibility & Plastic Suitability [valencylab.com]
- 8. curbellplastics.com [curbellplastics.com]
- 9. actatecnologia.eu [actatecnologia.eu]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Material Selection Guide for Engineering Plastics | MCG [mcam.com]
- 13. researchgate.net [researchgate.net]
- 14. daichem.co.jp [daichem.co.jp]
- 15. calpaclab.com [calpaclab.com]
- 16. PA6 vs PA12: Key Differences, Applications & Performance - Inspiration | All Around Compounding Co., Ltd [nylon.com.tw]
- 17. researchgate.net [researchgate.net]
- 18. gmpplastic.com [gmpplastic.com]
- 19. PA 6/12 vs. PEEK :: MakeItFrom.com [makeitfrom.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. polymershapesfab.com [polymershapesfab.com]
Spectroscopic Analysis for the Structural Confirmation of Azacyclododecan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of Azacyclododecan-2-one, a significant heterocyclic compound.[1] By presenting key experimental data and detailed protocols, this document aims to offer a practical resource for the unambiguous identification and characterization of this molecule, distinguishing it from potential isomeric impurities or synthetic precursors.
Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The quantitative data derived from these methods are summarized below.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Observed Value | Assignment |
| Infrared (IR) | N-H Stretch | ~3300 cm⁻¹ (strong, broad) | Amide N-H bond |
| C-H Stretch | ~2925 cm⁻¹ (strong), ~2855 cm⁻¹ (strong) | Asymmetric and symmetric CH₂ stretching | |
| C=O Stretch (Amide I) | ~1650 cm⁻¹ (strong) | Amide carbonyl group | |
| ¹H NMR (CDCl₃) | -NH- | ~6.5 ppm (broad singlet) | Amide proton |
| -CH₂-N- | ~3.2 ppm (multiplet) | Methylene group adjacent to nitrogen | |
| -CH₂-C=O | ~2.2 ppm (multiplet) | Methylene group adjacent to carbonyl | |
| -(CH₂)₈- | ~1.3-1.6 ppm (broad multiplet) | Methylene groups in the ring | |
| ¹³C NMR (CDCl₃) | C=O | ~178 ppm | Amide carbonyl carbon |
| -CH₂-N- | ~40 ppm | Methylene carbon adjacent to nitrogen | |
| -CH₂-C=O | ~36 ppm | Methylene carbon adjacent to carbonyl | |
| -(CH₂)₈- | ~23-29 ppm | Methylene carbons in the ring | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 183 | Molecular weight of this compound |
Comparative Spectroscopic Analysis
To ensure the correct identification of this compound, it is crucial to differentiate its spectroscopic signature from that of potential synthetic precursors or isomers. A common precursor in the synthesis of lactams is the corresponding cyclic ketone. Below is a comparison with Cyclododecanone.
Table 2: Spectroscopic Comparison of this compound and Cyclododecanone
| Spectroscopic Feature | This compound | Cyclododecanone | Key Differentiating Feature |
| IR: N-H Stretch | Present (~3300 cm⁻¹) | Absent | Presence of the amide N-H bond in this compound. |
| IR: C=O Stretch | ~1650 cm⁻¹ (Amide) | ~1710 cm⁻¹ (Ketone) | The carbonyl stretch in amides appears at a lower wavenumber than in ketones due to resonance. |
| ¹H NMR: -NH- proton | Present (~6.5 ppm) | Absent | The amide proton signal is unique to this compound. |
| ¹³C NMR: C=O Carbon | ~178 ppm | ~210 ppm | The carbonyl carbon in a ketone is significantly more deshielded than in an amide. |
| Mass Spec: [M]⁺ | m/z 183 | m/z 182 | A one-unit mass difference reflecting the incorporation of a nitrogen atom in place of a CH₂ group. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder into a pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent pellet.
-
-
Instrumentation:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Analysis: A background spectrum of the empty sample holder is recorded and subsequently subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 300 MHz or higher NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 75 MHz or higher NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation (Electron Ionization - EI):
-
Instrument: Mass spectrometer with an EI source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
Analysis: The sample is introduced into the ion source. The resulting mass spectrum will display the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.
Workflow for Spectroscopic Confirmation
The logical flow of experiments for the structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
A Comparative Guide to Assessing the Purity of Synthesized Lauryl Lactam
For researchers, scientists, and drug development professionals, the purity of synthesized monomers is a critical factor that dictates the properties and performance of the final polymer products. This guide provides an objective comparison of purity assessment methods for lauryl lactam, the monomer for Nylon-12, and its common alternative, ε-caprolactam, the monomer for Nylon-6. This comparison is supported by experimental data and detailed methodologies to aid in the selection of appropriate analytical techniques and to understand the implications of monomer purity on polymer performance.
Performance Comparison: Lauryl Lactam vs. ε-Caprolactam
The choice between lauryl lactam and ε-caprolactam in polymer synthesis is primarily driven by the desired characteristics of the resulting polyamide. Nylon-12, derived from lauryl lactam, and Nylon-6, from ε-caprolactam, exhibit distinct physical and mechanical properties directly influenced by the purity of their respective monomers.
Key Performance Differences of Resulting Polymers:
| Property | Nylon-12 (from Lauryl Lactam) | Nylon-6 (from ε-Caprolactam) | Significance of Purity |
| Tensile Strength | Lower | Higher[1][2][3] | Impurities can act as chain terminators, reducing molecular weight and thus lowering tensile strength. |
| Flexibility | Higher[2] | Lower | Monomer purity ensures consistent polymer chain length, leading to predictable flexibility. |
| Moisture Absorption | Lower[3][4] | Higher[4] | Residual monomers and hydrophilic impurities can increase moisture absorption, affecting dimensional stability. |
| Melting Point | ~175-185°C[5] | ~220-225°C[5] | Impurities can broaden the melting range and lower the melting point. |
| Chemical Resistance | Excellent, especially to oils and fuels[2] | Good, but less resistant than Nylon-12[2][4] | Impurities can create points of weakness, reducing overall chemical resistance. |
| Dimensional Stability | High[3] | Moderate[1] | Pure monomers lead to a more uniform polymer structure with better dimensional stability. |
Purity Assessment of Lauryl Lactam and ε-Caprolactam
The purity of lauryl lactam and ε-caprolactam is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice of method depends on the volatility of the impurities and the required sensitivity of the analysis.
Typical Impurities:
Common impurities in synthesized lactams include unreacted starting materials, by-products from side reactions, and degradation products. For instance, in ε-caprolactam, common impurities can include C3-C7 amides and C6 imides.
Comparison of Analytical Techniques:
| Analytical Technique | Principle | Applicability for Lactam Analysis | Advantages | Limitations |
| HPLC-UV | Separation based on polarity. | Well-suited for non-volatile impurities and oligomers. | Robust, high precision, and does not require derivatization. | May have lower sensitivity for certain volatile impurities. |
| GC-MS | Separation based on volatility and boiling point. | Excellent for identifying and quantifying volatile and semi-volatile impurities. | High resolution and specificity, ideal for in-depth impurity profiling. | May require derivatization for non-volatile compounds. |
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of synthesized lauryl lactam or ε-caprolactam involves sample preparation, chromatographic analysis, and data interpretation.
References
- 1. Nylon 6 vs Nylon 12: Unraveling the Distinctions in Performance and Applications [wanhan-plastic.com]
- 2. Nylon 6 vs. Nylon 12: Revealing Performance and Application Differences - Materials Introduction [ky-plastics.com]
- 3. benchchem.com [benchchem.com]
- 4. idealbelltechnology.com [idealbelltechnology.com]
- 5. toponew.com [toponew.com]
A Comparative Thermal Analysis of Lauryl Lactam-Based Polymers
This guide presents a detailed comparative thermal analysis of lauryl lactam-based polymers, primarily Polyamide 12 (PA12), and other common polyamides. The information is intended for researchers, scientists, and drug development professionals, providing supporting experimental data from key thermal analysis techniques.
Lauryl lactam is the monomer for Polyamide 12 (PA12), a semi-crystalline thermoplastic recognized for its excellent mechanical properties, low water absorption, and high dimensional stability.[1] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing PA12 to establish its processing window and performance at elevated temperatures.[1] DSC is used to measure heat flow associated with thermal transitions, identifying key parameters like glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures.[1] TGA, on the other hand, measures mass loss as a function of temperature, which reveals the material's thermal stability and decomposition profile.[1]
Comparative Thermal Properties of Polyamides
The thermal properties of polyamides are significantly influenced by the length of the carbon chain between the amide groups. This structural difference affects properties like moisture absorption and thermal stability.[1] PA12's properties are often benchmarked against other common polyamides such as Polyamide 6 (PA6) and Polyamide 66 (PA66).[1]
| Property | Polyamide 12 (PA12) | Polyamide 11 (PA11) | Polyamide 6 (PA6) | Polyamide 66 (PA66) | Polyamide 6/12 | Test Method |
| Melting Temperature (Tm) | 178 - 187°C[2][3] | ~190°C | 220°C[4] | 268°C[4] | 210°C[5] | DSC |
| Glass Transition Temp. (Tg) | ~40 - 50°C | ~42 - 46°C | 50 - 70°C[4] | 50 - 70°C[4] | Not specified | DSC |
| Crystallization Temp. (Tc) | ~140 - 148°C[3] | Not specified | Not specified | Not specified | Not specified | DSC |
| Decomposition Onset (Td) | ~390 - 430°C[3][6] | Not specified | Not specified | Not specified | 450°C[5] | TGA |
| Water Absorption (at saturation) | ~1.5%[7] | ~1.9% | ~9.5% | ~8.5% | 3.0%[5] | - |
Key Observations:
-
Melting Point: PA12 has a significantly lower melting point compared to PA6 and PA66, which allows for a wider processing window and potentially lower energy consumption during manufacturing.[1]
-
Moisture Absorption: PA12 exhibits remarkably low water absorption compared to PA6 and PA66.[1][7] Moisture can act as a plasticizer, altering the mechanical properties and dimensional stability of PA6 and PA66, an effect that is minimal in PA12.[1]
-
Thermal Stability: Polyamides, including PA12, are generally thermally stable at temperatures below 430°C.[6] The incorporation of additives, such as glass beads, can enhance the decomposition temperature of PA12.[3]
-
Copolymerization: Copolymers of lauryl lactam and caprolactam (PA 6/12) offer a balance of properties inherited from both homopolymers.[8]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and validation of the thermal properties of polymers.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperatures of thermal transitions (Tg, Tm, Tc) and the associated enthalpy changes.
-
Typical Protocol:
-
A small, weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program.
-
A common procedure involves a heat-cool-heat cycle, for example, heating from 0°C to 280°C at a rate of 10°C/min.[9]
-
The glass transition temperature (Tg) is typically determined from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA)
-
Objective: To measure the mass loss of a sample as a function of increasing temperature in a controlled atmosphere to assess thermal stability and decomposition characteristics.
-
Typical Protocol:
-
A small, weighed sample (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min or 20°C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
Data Analysis: The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) are determined from the TGA and its derivative (DTG) curves.[1]
-
Workflow and Data Relationship Diagrams
The following diagrams illustrate the logical flow of a comparative thermal analysis study and the relationship between the polymer structure and its thermal properties.
Caption: Workflow for a comparative thermal analysis study.
Caption: Key structure-property relationships in polyamides.
References
- 1. benchchem.com [benchchem.com]
- 2. smithmetal.com [smithmetal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Polyamide (PA, Nylon) 6/12 (612) :: MakeItFrom.com [makeitfrom.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
A Comparative Guide to the Applications of Azacyclododecan-2-one (Laurolactam)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azacyclododecan-2-one, more commonly known as laurolactam, in its primary application as a monomer for polyamide-12 (Nylon-12). The performance of laurolactam and the resulting polymer are objectively compared with a key alternative, caprolactam, the monomer for polyamide-6 (Nylon-6). This comparison is supported by experimental data on polymer properties and detailed polymerization protocols. Additionally, the potential application of laurolactam as a metal-chelating agent is explored.
I. Polymer Synthesis: A Comparative Analysis of Laurolactam and Caprolactam
The most significant application of this compound (laurolactam) is in the synthesis of Polyamide-12 (PA-12), a high-performance thermoplastic. Its performance is best understood in comparison to Polyamide-6 (PA-6), derived from caprolactam. The difference in the number of methylene units in the monomer rings (eleven for laurolactam, five for caprolactam) leads to distinct properties in the resulting polymers.
Data Presentation: Polymer Properties
The following tables summarize the key mechanical and thermal properties of Polyamide-12 and Polyamide-6.
Table 1: Comparison of Mechanical Properties of Polyamide-12 vs. Polyamide-6
| Property | Polyamide-12 (from Laurolactam) | Polyamide-6 (from Caprolactam) | Test Standard |
| Tensile Strength (MPa) | 40 - 55 | 60 - 80 | ASTM D638 |
| Elongation at Break (%) | 100 - 300 | 50 - 200 | ASTM D638 |
| Flexural Modulus (GPa) | 1.2 - 1.6 | 2.1 - 2.8 | ASTM D790 |
| Izod Impact Strength, Notched (J/m) | 50 - 100 | 40 - 100 | ASTM D256 |
| Hardness (Rockwell R) | 108 - 118 | 115 - 120 | ASTM D785 |
| Water Absorption (24 hr, %) | 0.2 - 0.5 | 1.3 - 1.9 | ASTM D570 |
Table 2: Comparison of Thermal Properties of Polyamide-12 vs. Polyamide-6
| Property | Polyamide-12 (from Laurolactam) | Polyamide-6 (from Caprolactam) | Test Standard |
| Melting Temperature (°C) | 175 - 185 | 215 - 225 | ASTM D3418 (DSC) |
| Glass Transition Temperature (°C) | 35 - 45 | 40 - 60 | ASTM D3418 (DSC) |
| Heat Deflection Temperature at 0.455 MPa (°C) | 140 - 160 | 150 - 180 | ASTM D648 |
| Heat Deflection Temperature at 1.82 MPa (°C) | 55 - 65 | 60 - 80 | ASTM D648 |
Experimental Protocols: Polymerization Methods
Two primary methods for the ring-opening polymerization of laurolactam and caprolactam are anionic polymerization and hydrolytic polymerization.
1. Anionic Ring-Opening Polymerization of Laurolactam
This method allows for rapid polymerization at temperatures below the melting point of the resulting polymer.
-
Materials:
-
Laurolactam (this compound)
-
Initiator: Sodium lactamate or Grignard reagents (e.g., ethyl magnesium bromide)
-
Activator (Co-catalyst): N-acetyl-laurolactam or a diisocyanate
-
Inert gas (e.g., Nitrogen or Argon)
-
-
Procedure:
-
Thoroughly dry the laurolactam monomer under vacuum.
-
In a reactor equipped with a stirrer and under an inert atmosphere, melt the laurolactam at approximately 160°C.
-
Add the initiator to the molten lactam and stir until a homogeneous solution is formed.
-
Introduce the activator to the mixture to initiate the polymerization.
-
Maintain the temperature for a specified period (typically 10-30 minutes) to allow for complete conversion.
-
The resulting solid Polyamide-12 can be cooled and removed from the reactor.
-
2. Continuous Hydrolytic Polymerization of Laurolactam
This is a common industrial method for producing high-molecular-weight Polyamide-12.
-
Materials:
-
Laurolactam
-
Deionized water
-
Chain regulator (optional, e.g., a dicarboxylic acid)
-
-
Procedure:
-
A mixture of molten laurolactam and water (typically 5-15% by weight) is continuously fed into the top of a prepolymerization reactor.
-
The reactor is maintained at a high temperature (280-320°C) and pressure (around 2 MPa) to facilitate the initial ring-opening by hydrolysis to form 12-aminododecanoic acid.
-
The resulting prepolymer then flows into a polycondensation reactor.
-
In this second stage, the temperature is maintained at 250-280°C, and the pressure is gradually reduced to below atmospheric pressure.
-
The removal of water drives the polycondensation reaction, increasing the molecular weight of the polymer.
-
The molten Polyamide-12 is then extruded, cooled, and pelletized.
-
Mandatory Visualization: Polymerization Workflows
II. Metal Ion Chelation: A Potential Application
This compound, as a macrocyclic lactam, has the potential to act as a chelating agent for various metal ions. The nitrogen and oxygen atoms in the lactam ring can serve as donor atoms for coordination with a central metal ion. While extensive peer-reviewed studies with comparative quantitative data for laurolactam are limited, its structural similarity to other macrocyclic ligands, such as aza-crown ethers, suggests potential applications in areas like catalysis, sensing, and metal ion sequestration.
Data Presentation: Stability Constants of Metal Complexes
Table 3: Stability Constants (log K₁) of EDTA Complexes with Divalent Metal Ions
| Metal Ion | log K₁ (EDTA) |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Zn²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 14.0 |
Note: The stability constant (K₁) represents the equilibrium constant for the formation of a 1:1 metal-ligand complex.
Experimental Protocol: Determination of Metal Complex Stability Constants by Potentiometric Titration
This method can be used to determine the stability constants of metal complexes with this compound.
-
Materials:
-
This compound (Laurolactam)
-
Metal salt (e.g., CuSO₄, NiCl₂, Zn(NO₃)₂)
-
Standardized solution of a strong acid (e.g., HClO₄)
-
Standardized solution of a strong base (e.g., NaOH or KOH), carbonate-free
-
Background electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength
-
Deionized, CO₂-free water
-
-
Procedure:
-
Prepare solutions of the ligand (laurolactam), the metal salt, and the strong acid in the background electrolyte solution.
-
In a thermostated titration vessel, pipette known volumes of the ligand and acid solutions.
-
If determining the stability constant of a metal complex, also add a known volume of the metal salt solution.
-
Titrate the solution with the standardized strong base, recording the pH or potential after each addition of the titrant.
-
Perform a separate titration of the strong acid in the absence of the ligand and metal to determine the standard potential of the electrode system.
-
The titration data (volume of base added vs. pH) is then analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
-
Mandatory Visualization: Metal Chelation Logic
III. Signaling Pathways
Currently, there is no significant body of peer-reviewed literature suggesting that this compound has specific applications related to the modulation of cellular signaling pathways. Its primary roles are in polymer chemistry and potentially in coordination chemistry.
Conclusion
This compound (laurolactam) is a crucial monomer in the polymer industry, leading to the production of Polyamide-12. The distinct properties of Polyamide-12, particularly its low moisture absorption and high flexibility, make it a superior alternative to Polyamide-6 in specific applications, despite the higher reactivity of caprolactam in polymerization. While its application as a metal chelator is plausible, further research is required to quantify its efficacy in comparison to established chelating agents. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers and professionals in material science and chemical synthesis.
Benchmarking Lauryl Lactam Polymerization: A Comparative Guide to Industrial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary industrial methods for lauryl lactam polymerization to produce Polyamide 12 (PA12). It details the performance of anionic and hydrolytic ring-opening polymerization (ROP) against established industrial standards, supported by experimental data and protocols. This document is intended to assist researchers, scientists, and drug development professionals in selecting and optimizing polymerization strategies for their specific applications.
Executive Summary
Polyamide 12 (PA12), derived from the ring-opening polymerization of lauryl lactam, is a high-performance thermoplastic valued for its excellent mechanical properties, chemical resistance, and low moisture absorption. The two predominant industrial synthesis routes are anionic ring-opening polymerization (AROP) and hydrolytic polymerization. While AROP offers the significant advantage of rapid reaction rates, hydrolytic polymerization is a robust method that avoids the use of catalysts that can be difficult to remove from the final product. The choice of polymerization technique directly influences the kinetic parameters of the reaction and can impact the final properties of the resulting polymer.
Comparative Analysis of Polymerization Kinetics
The kinetics of lauryl lactam polymerization are a critical factor in industrial production, affecting throughput and processing conditions. Anionic and hydrolytic polymerization exhibit vastly different kinetic profiles.
Table 1: Comparison of Polymerization Kinetics for Lauryl Lactam
| Parameter | Anionic Ring-Opening Polymerization | Hydrolytic Polymerization | Industrial Benchmark/Observation |
| Reaction Rate | Very fast (minutes)[1] | Very slow (hours)[1] | Anionic polymerization is significantly faster, offering higher throughput.[1] The ring-opening of lauryl lactam is about 1/10th the rate of caprolactam in hydrolytic polymerization.[1] |
| Typical Temperature | 150 - 170 °C[1] | Pre-polymerization: ~300 °C; Polycondensation: ~250 °C[1] | Both processes require high temperatures, but the profiles differ significantly. |
| Initiators/Catalysts | Strong bases (e.g., sodium hydride) and an activator (e.g., N-acetyl-laurolactam)[2] | Water[3] | Anionic polymerization requires a catalyst/activator system, while hydrolytic polymerization is initiated by water. |
| Conversion Rates | High, up to 99.5% or more achievable[1] | High, up to 99.7% reported in continuous processes[4] | Both methods can achieve high monomer conversion. |
| Activation Energy (Ea) | Data not readily available in cited literature for lauryl lactam. For the related caprolactam, it varies with the catalyst system (e.g., 67-79 kJ/mol).[1] | Data not readily available in cited literature. | The lower reactivity of the 13-membered laurolactam ring compared to the 7-membered caprolactam ring suggests a higher activation energy for ring-opening.[1] |
Polyamide 12 (PA12) Properties vs. Industrial Standards
The properties of the final PA12 polymer are benchmarked against standards set by organizations such as ASTM and ISO. These standards ensure material quality and performance for various applications.
Table 2: Mechanical and Thermal Properties of Polyamide 12
| Property | Typical Value for PA12 | Test Method (ISO/ASTM) |
| Mechanical Properties | ||
| Tensile Modulus | 1450 - 1800 MPa[5][6] | ISO 527-2 / ASTM D638 |
| Tensile Strength | 42 - 53 MPa[5][6] | ISO 527-2 / ASTM D638 |
| Elongation at Break | >150% - 200%[5] | ISO 527-2 / ASTM D638 |
| Shore D Hardness | ~75[7] | ISO 868 |
| Thermal Properties | ||
| Melting Temperature | 178 - 185 °C[8][9][10] | ISO 11357 / ASTM D3418 |
| Glass Transition Temperature | ~55 °C[11] | ISO 11357 |
| Other Properties | ||
| Density | 1.01 - 1.03 g/cm³[8][9][10] | ISO 1183 / ASTM D792 |
| Water Absorption | ~0.8 - 0.9 %[8] | ISO 62 |
Alternative Polymerization Methods
While anionic and hydrolytic ROP are the most common, other methods for lauryl lactam polymerization exist, though they are less prevalent on an industrial scale.
-
Cationic Ring-Opening Polymerization (CROP): This method can be initiated by protic acids (e.g., phosphoric acid), Lewis acids, or alkylating agents.[2] It offers an alternative synthetic route but can be prone to side reactions.[2] Cationic polymerization is not widely used commercially for PA12 production because the resulting polymer may be less stable and more prone to oxidation compared to that produced by anionic polymerization.[9]
-
Enzymatic Ring-Opening Polymerization (eROP): This is an emerging environmentally friendly alternative that utilizes enzymes, such as lipases, as catalysts.[12] This method operates under mild conditions but is still primarily in the research and development phase for large-scale production of PA12.
Experimental Protocols
Anionic Ring-Opening Polymerization of Lauryl Lactam
Objective: To synthesize Polyamide 12 via AROP.
Materials:
-
Laurolactam (monomer)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (initiator)
-
N-acetyl-laurolactam (activator)
-
Anhydrous toluene (for washing)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Schlenk line or glove box
-
Vacuum oven
Procedure:
-
Monomer Preparation: Place the desired amount of lauryl lactam into the flask. Heat the flask under vacuum to melt the monomer and remove residual moisture. Once molten and degassed, switch the atmosphere to dry nitrogen.[2]
-
Initiator Addition: Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride to the molten lauryl lactam with vigorous stirring. The sodium hydride reacts with the laurolactam to form the sodium lactamate initiator in situ. Allow the reaction to proceed to ensure complete formation of the initiator.[2]
-
Activator Addition and Polymerization: Inject the calculated amount of the N-acetyl-laurolactam activator into the reaction mixture. Maintain the reaction temperature at 150 °C under a continuous flow of nitrogen. The viscosity of the mixture will increase significantly as polymerization proceeds.[2]
-
Polymer Isolation and Purification: After the desired reaction time, cool the mixture to room temperature. The resulting solid polymer can be removed. To purify, dissolve the polymer in a suitable solvent and precipitate it in a non-solvent. Wash the precipitated polymer with anhydrous toluene to remove mineral oil from the NaH dispersion. Dry the purified polymer in a vacuum oven until a constant weight is achieved.[2]
Continuous Hydrolytic Polymerization of Lauryl Lactam
Objective: To synthesize Polyamide 12 via a continuous hydrolytic process.
Equipment:
-
Prepolymerization column
-
Flash vessel
-
Horizontal agitated reactor
-
Extruder and pelletizer
Procedure:
-
Prepolymerization: A mixture of laurolactam and water (1-10% by weight) is preheated and continuously fed into the top of a prepolymerization column. The temperature is maintained between 250°C and 300°C. The residence time in this stage is typically 5 to 10 hours, during which ring-opening and initial polymerization occur under pressure.[1][4] A conversion rate of over 99.5% can be achieved in this stage.[4]
-
Intermediate Pressure Release: The prepolymer is continuously transferred to a flash vessel to reduce the pressure to atmospheric pressure. This helps to remove a significant portion of the unreacted water and some volatile oligomers.[1]
-
Post-Polymerization: The oligomer mixture is then fed into a horizontal agitated reactor. The temperature is maintained between 220°C and 280°C under vacuum to facilitate the removal of water and drive the equilibrium towards a higher molecular weight polymer.[1]
-
Product Extrusion and Pelletizing: The final high molecular weight Polyamide 12 is continuously discharged, cooled, and pelletized.[1]
Visualizing Polymerization Workflows and Mechanisms
To provide a clearer understanding of the processes and relationships involved, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Laurolactam - Wikipedia [en.wikipedia.org]
- 4. hpp.arkema.com [hpp.arkema.com]
- 5. ensingerplastics.com [ensingerplastics.com]
- 6. Pollen AM | PA-12 [pollen.am]
- 7. cetjournal.it [cetjournal.it]
- 8. wefapress.com [wefapress.com]
- 9. Nylon 12 - Wikipedia [en.wikipedia.org]
- 10. Polyamide 12 Materials Study of Morpho-Structural Changes during Laser Sintering of 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PA12 (Poliammide 12, nylon 12) [plasticfinder.it]
- 12. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Azacyclododecan-2-one: A Procedural Guide
For researchers and professionals in the fields of science and drug development, the responsible management of chemical waste is paramount. This guide provides a comprehensive overview of the proper disposal procedures for Azacyclododecan-2-one (CAS No. 1202-71-7), ensuring the safety of laboratory personnel and the protection of the environment.
Core Safety and Hazard Information
This compound is classified with the following hazards, which dictate its handling and disposal protocols:
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Signal Word: Warning
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to the following procedural steps is mandatory to mitigate risks.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If ventilation is inadequate or if handling fine powders that may become airborne, a NIOSH-approved respirator is necessary.
Step 2: Waste Collection
-
Solid Waste:
-
Carefully sweep up any solid this compound, avoiding dust generation.
-
Place the solid waste into a clearly labeled, sealed container designated for hazardous chemical waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, must be considered hazardous waste.
-
Collect these materials in a designated, sealed hazardous waste container.
-
-
Unused Product:
-
Do not dispose of unused this compound down the drain or in regular trash.
-
The product, in its original or a suitable, sealed container, must be disposed of as hazardous waste.
-
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation on the label.
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Step 4: Professional Disposal
-
The final disposal of this compound waste must be conducted by a licensed professional waste disposal service.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste in accordance with local, state, and federal regulations. The precautionary statement P501 explicitly directs the disposal of contents/container to a hazardous waste facility.[1][3]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Azacyclododecan-2-one
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Azacyclododecan-2-one (CAS No. 1202-71-7), a heterocyclic compound utilized in various research and development applications, including as a building block in the synthesis of biologically active compounds and polymers.[1] Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Therefore, stringent adherence to appropriate personal protective equipment protocols is mandatory.
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected prior to use. | To prevent skin contact and irritation. |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is required when there is a splash hazard. | To protect against eye irritation from dust or splashes. |
| Skin and Body Protection | Laboratory coat. For larger quantities or when generating dust, a chemical-resistant apron or coveralls should be worn. | To protect skin from irritation and contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is necessary. | To prevent respiratory tract irritation. |
Always handle this compound within a chemical fume hood to minimize inhalation exposure.
Quantitative Safety and Physical Data
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.29 g/mol [3][4] |
| Appearance | White to yellow solid |
| Melting Point | 155 °C[3] |
| Boiling Point | 155-156 °C[3] |
| Density (Predicted) | 0.892 ± 0.06 g/cm³[3] |
| GHS Hazard Codes | H302, H315, H319, H335[2] |
Procedural Guidance: A Step-by-Step Handling Protocol
While a specific experimental protocol for a downstream application of this compound was not found in the search results, a general protocol for its safe handling during weighing and dissolution is provided below. This protocol is based on standard laboratory procedures for handling solid chemicals with similar hazard classifications.
Objective: To safely weigh and dissolve a specified amount of this compound for use in a subsequent reaction.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Laboratory balance
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Stir bar and stir plate
-
All required PPE (see table above)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required personal protective equipment.
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary materials.
-
-
Weighing:
-
Place a weighing paper or boat on the laboratory balance and tare the balance.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing paper using a clean spatula.
-
Avoid generating dust. If any dust is created, ensure it is contained within the fume hood.
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Place the beaker or flask containing the appropriate volume of solvent and a stir bar on a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Begin stirring to facilitate dissolution. Gentle heating may be applied if the compound's solubility characteristics allow and it does not create an additional hazard.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Clean the spatula and any other contaminated reusable equipment.
-
Dispose of the weighing paper and any other single-use contaminated items in the designated solid chemical waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Unused or excess this compound.
-
Contaminated materials such as gloves, weighing paper, and paper towels.
-
These should be collected in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste" and the chemical name.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with other incompatible waste streams.
-
Disposal Procedure:
-
Consult Institutional Guidelines: Always follow your institution's specific hazardous waste management procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed and approved hazardous waste disposal company through your EHS department.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container may be disposed of according to institutional policies, which may allow for disposal as regular solid waste after defacing the label.
Do NOT dispose of this compound down the drain or in the regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
